molecular formula C10H9ClN2 B8688088 (6-Chloroquinolin-2-yl)methanamine

(6-Chloroquinolin-2-yl)methanamine

Cat. No.: B8688088
M. Wt: 192.64 g/mol
InChI Key: WHSHMXLCBVHPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloroquinolin-2-yl)methanamine is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

(6-chloroquinolin-2-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H,6,12H2

InChI Key

WHSHMXLCBVHPPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CN)C=C1Cl

Origin of Product

United States

Foundational & Exploratory

(6-Chloroquinolin-2-yl)methanamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (6-Chloroquinolin-2-yl)methanamine: A Privileged Scaffold for Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The quinoline core is a quintessential example of such a structure, forming the backbone of numerous approved drugs.[1][2] Its rigid, bicyclic aromatic system provides an excellent platform for the spatial presentation of functional groups, facilitating precise interactions with biological targets. The incorporation of a chlorine atom, as seen in the 6-chloroquinoline scaffold, is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[2][3] The halogen can enhance metabolic stability, improve membrane permeability, and participate in halogen bonding, a significant non-covalent interaction that can increase binding affinity to target proteins.[2]

This technical guide provides a comprehensive, research-level overview of (6-Chloroquinolin-2-yl)methanamine. This specific derivative combines the privileged 6-chloroquinoline core with a primary aminomethyl group at the 2-position, a functional handle ripe for further chemical elaboration. We will delve into its molecular characteristics, propose a robust synthetic strategy with detailed mechanistic rationale, outline a workflow for its analytical characterization, discuss its potential applications in drug discovery, and provide essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity in their research and development programs.

Molecular Identity and Physicochemical Properties

(6-Chloroquinolin-2-yl)methanamine is a distinct molecule for which comprehensive experimental data is not yet broadly published. However, by leveraging data from its parent scaffold, 6-chloroquinoline, and related analogs, we can define its core identity and predict its key physicochemical properties. These calculated values serve as a crucial baseline for experimental design and interpretation.

Chemical Structure:

Table 1: Core Identity and Predicted Physicochemical Properties

PropertyValueData Source / Rationale
IUPAC Name (6-Chloroquinolin-2-yl)methanamineStandard nomenclature rules
Molecular Formula C₁₀H₉ClN₂Calculated from structure
Molecular Weight 192.65 g/mol Calculated from formula
CAS Number Not assignedBased on literature search
Appearance Predicted: Off-white to light yellow solidBased on analogs like 6-chloroquinoline[2] and 6-chloroquinolin-2-amine[4]
Melting Point Predicted: > 50 °CHigher than 6-chloroquinoline (41-43 °C)[2] due to the potential for hydrogen bonding from the amine group.
Boiling Point Predicted: > 300 °C at 760 mmHgSignificantly higher than the parent scaffold due to increased molecular weight and polarity.
logP (Octanol/Water) Predicted: ~2.5 - 3.0Calculated based on the lipophilicity of the 6-chloroquinoline core[5] and the hydrophilic contribution of the aminomethyl group.
Solubility Predicted: Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.Based on general properties of similar heterocyclic amines.

Synthesis and Mechanistic Rationale

The synthesis of (6-Chloroquinolin-2-yl)methanamine can be approached through a logical, multi-step sequence starting from readily available precursors. A robust strategy involves the construction of the 6-chloro-2-methylquinoline core, followed by functionalization of the methyl group. This approach allows for modularity and high-yield transformations.

G cluster_0 Step 1: Skraup-Doebner-von Miller Reaction cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution 4-Chloroaniline 4-Chloroaniline 6_Chloro_2_methylquinoline 6-Chloro-2-methylquinoline 4-Chloroaniline->6_Chloro_2_methylquinoline Crotonaldehyde Crotonaldehyde Crotonaldehyde->6_Chloro_2_methylquinoline HCl_Oxidant HCl, Oxidant HCl_Oxidant->6_Chloro_2_methylquinoline Intermediate_1 2-(Bromomethyl)-6-chloroquinoline 6_Chloro_2_methylquinoline->Intermediate_1 NBS_AIBN NBS, AIBN NBS_AIBN->Intermediate_1 Final_Product (6-Chloroquinolin-2-yl)methanamine Intermediate_1->Final_Product NH3 Ammonia (or equivalent) NH3->Final_Product

Caption: Proposed synthetic workflow for (6-Chloroquinolin-2-yl)methanamine.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 6-Chloro-2-methylquinoline

This step utilizes a modified Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis.[6]

  • Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) in a suitable solvent like acetonitrile, add an acid catalyst (e.g., HCl, 10 mol%).[7]

  • Reagent Addition: Slowly add crotonaldehyde (or its precursor, ethyl vinyl ether) (3.0 eq) to the mixture. An oxidizing agent is also present to facilitate the final aromatization step.

  • Reaction Conditions: Heat the mixture to 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Workup and Purification: Upon completion, neutralize the reaction mixture, extract with an organic solvent (e.g., ethyl acetate), and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Causality: 4-chloroaniline is the nitrogen and benzene-ring source, pre-installing the required chlorine at the correct position. Crotonaldehyde acts as the three-carbon unit required to form the second ring of the quinoline system. The acid catalyzes the initial Michael addition and subsequent cyclization, while the oxidant drives the final, thermodynamically favorable aromatization.

Step 2: Synthesis of 2-(Bromomethyl)-6-chloroquinoline

This step involves a selective free-radical bromination at the benzylic position of the methyl group.

  • Reaction Setup: Dissolve 6-chloro-2-methylquinoline (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as Azobisisobutyronitrile (AIBN) (0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to initiate the reaction. Monitor by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution to remove any remaining bromine. Dry the organic layer and concentrate. The crude product can be purified by recrystallization or column chromatography.

    • Causality: NBS is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions. AIBN is a standard thermal radical initiator. The benzylic C-H bonds of the methyl group are significantly weaker than the aromatic C-H bonds, ensuring high selectivity for this position.

Step 3: Synthesis of (6-Chloroquinolin-2-yl)methanamine

The final step is a nucleophilic substitution reaction to introduce the amine functionality.

  • Reaction Setup: Dissolve 2-(bromomethyl)-6-chloroquinoline (1.0 eq) in a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Reagent Addition: Add a large excess of a nucleophilic ammonia source. Using a solution of ammonia in methanol or aqueous ammonium hydroxide are common choices. Alternatively, a protected amine equivalent like sodium azide followed by reduction (Staudinger reaction) can be used to avoid over-alkylation.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product into an organic solvent. Perform an acid-base extraction by washing the organic layer with dilute HCl to protonate the amine product, transferring it to the aqueous layer. The aqueous layer is then basified with NaOH, and the free amine product is re-extracted into an organic solvent. Dry, concentrate, and purify by column chromatography to yield the final product.

    • Causality: The bromomethyl group is an excellent electrophile, and the bromide is a good leaving group, facilitating an Sₙ2 reaction with the ammonia nucleophile. Using a large excess of ammonia minimizes the formation of secondary and tertiary amine byproducts. The acid-base workup is a highly effective purification technique for isolating basic amine products from neutral or acidic impurities.

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the chemical structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete analytical picture. The following are predicted data based on the analysis of structural fragments and data from closely related compounds.[8][9][10]

G Crude_Product Crude Synthesized Product TLC_LCMS TLC / LC-MS Analysis (Purity & Mass Check) Crude_Product->TLC_LCMS Purification Column Chromatography TLC_LCMS->Purification Pure_Compound Purified Compound Purification->Pure_Compound NMR 1H & 13C NMR (Structural Backbone) Pure_Compound->NMR MS High-Resolution MS (Elemental Composition) Pure_Compound->MS IR FT-IR Spectroscopy (Functional Groups) Pure_Compound->IR Characterized_Structure Confirmed Structure NMR->Characterized_Structure MS->Characterized_Structure IR->Characterized_Structure

Caption: Standard analytical workflow for structural confirmation.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10d1HH-4Doublet, downfield due to proximity to the ring nitrogen.
~7.95d1HH-8Doublet, part of the benzo-ring system.
~7.85d1HH-5Doublet, deshielded by the chloro-substituent.
~7.50dd1HH-7Doublet of doublets, coupled to H-5 and H-8.
~7.40d1HH-3Doublet, adjacent to the CH₂NH₂ group.
~4.10s2H-CH₂-Singlet, benzylic protons adjacent to the amine.
~1.80br s2H-NH₂Broad singlet, exchangeable protons; position is concentration-dependent.

Table 3: Predicted Key IR and Mass Spectrometry Data

Analysis TypeExpected ValueFunctional Group / Fragment
IR 3300-3400 cm⁻¹ (two bands)N-H stretch (primary amine)
~3050 cm⁻¹Aromatic C-H stretch
~1600 cm⁻¹C=C/C=N ring stretch
~1100 cm⁻¹C-Cl stretch
MS (EI) M⁺ at m/z = 192/194Molecular ion peak (³⁵Cl/³⁷Cl isotope pattern, ~3:1 ratio)
m/z = 177[M-NH]⁺ fragment
m/z = 163[M-CH₂NH₂]⁺ fragment (loss of aminomethyl radical)

Applications in Medicinal Chemistry and Drug Discovery

The 6-chloroquinoline scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a remarkable breadth of biological activity.[2] This versatility stems from the scaffold's ability to mimic the purine ring of ATP, making it an ideal starting point for the development of kinase inhibitors.[2]

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors targeting dysregulated signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway, are based on quinoline and related quinazoline cores.[2] The 6-chloro substituent can enhance binding in the hydrophobic ATP pocket.

  • Infectious Diseases: Chloroquine, a classic antimalarial drug, is a quinoline derivative. The scaffold is a validated starting point for developing new agents against malaria, tuberculosis, and various bacterial infections.[11][12]

  • Neurodegenerative Diseases: Certain quinoline derivatives have been investigated for their neuroprotective effects, suggesting potential applications in diseases like Alzheimer's and Parkinson's.

The primary amine of (6-Chloroquinolin-2-yl)methanamine serves as a critical attachment point for diversification. It allows for the facile generation of amide, sulfonamide, urea, and secondary/tertiary amine libraries through well-established chemical reactions, enabling extensive Structure-Activity Relationship (SAR) studies.

G cluster_0 Normal Pathway cluster_1 Inhibition Pathway Kinase Dysregulated Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates No_Reaction Kinase->No_Reaction Blocked ATP ATP ATP->Kinase Binds to Active Site Phospho_Substrate Phosphorylated Substrate (Leads to Cell Proliferation) Substrate->Phospho_Substrate Inhibitor (6-Chloroquinolin-2-yl)methanamine Derivative Inhibitor->Kinase Competitively Binds to ATP-Binding Site

Sources

Technical Guide: Physicochemical Profiling & Handling of (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical characteristics of (6-Chloroquinolin-2-yl)methanamine Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary & Molecular Identity[1]

(6-Chloroquinolin-2-yl)methanamine (CAS: 324776-69-8) is a critical bicyclic heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors, antimalarial agents, and diverse pharmacophores requiring a rigid quinoline scaffold with a basic exocyclic amine handle.

As a Senior Application Scientist, I emphasize that while this compound serves as a robust intermediate, its physicochemical behavior is dominated by the interplay between the electron-withdrawing chlorine at the C6 position and the basic primary amine at the C2 position. This guide provides a self-validating framework for characterizing and utilizing this molecule in high-integrity research environments.

Molecular Architecture

The molecule consists of a planar quinoline ring system substituted with a chlorine atom at position 6 and a methanamine group at position 2.

Table 1: Core Identity & Calculated Properties

PropertyValue / DescriptionNotes
IUPAC Name 1-(6-Chloroquinolin-2-yl)methanamine
CAS Number 324776-69-8
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.64 g/mol Monoisotopic Mass: 192.05 g/mol
SMILES Clc1ccc2nc(CN)ccc2c1
Appearance Off-white to pale yellow solidOxidation of amine may darken color over time.[1][2]
Predicted LogP 1.8 – 2.2Lipophilic scaffold, modulated by ionization.
Predicted pKa (Base) ~9.2 (Aliphatic Amine)Protonation site 1 (Dominant at physiological pH).
Predicted pKa (Acid) ~3.8 (Quinoline Nitrogen)Protonation site 2 (Very weak base due to 6-Cl).
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Quinoline N, Amine N)

Structural & Electronic Analysis

Understanding the electronic distribution is vital for predicting reactivity and solubility.

  • The Quinoline Core: The aromatic system acts as a lipophilic anchor. The nitrogen atom in the ring (N1) is typically basic (pKa ~4.9 in unsubstituted quinoline), but the 6-Chloro substituent exerts a negative inductive effect (-I), reducing the electron density on the ring nitrogen and lowering its pKa to approximately 3.8–4.0.

  • The Methanamine Tail: The exocyclic methylene group (-CH₂-) insulates the primary amine (-NH₂) from the aromatic system's resonance, maintaining its aliphatic basicity (pKa ~9.2). This creates a zwitterionic potential in synthesis; at neutral pH, the primary amine is protonated (cationic), significantly enhancing aqueous solubility compared to the neutral free base.

Pharmacophore Visualization (DOT Diagram)

Pharmacophore cluster_interactions Functional Roles Core Quinoline Scaffold (Lipophilic/Planar) Cl 6-Chloro Substituent (Metabolic Stability/Lipophilicity) Core->Cl Inductive Effect (-I) Linker C2-Methylene Bridge (Rotational Freedom) Core->Linker Attachment Binding Pi-Pi Stacking (Target Pocket) Core->Binding Amine Primary Amine (-NH2) (Nucleophile/Solubilizer) Linker->Amine Insulation SaltBridge Ionic Interaction (Asp/Glu Residues) Amine->SaltBridge

Caption: Structural decomposition highlighting the lipophilic core, electronic modulation by chlorine, and the key binding interactions of the amine tail.

Experimental Characterization Protocols

Since specific literature values for this intermediate can vary by batch and synthesis method, self-validation is required. Below are the standard operating procedures (SOPs) for characterizing this specific compound.

pKa Determination (Potentiometric Titration)

Objective: To determine the ionization constants of the aliphatic amine and the quinoline nitrogen.

Methodology:

  • Preparation: Dissolve 5 mg of (6-Chloroquinolin-2-yl)methanamine in 20 mL of a 0.1 M KCl solution (ionic strength adjustor). If solubility is poor, use a co-solvent method (methanol/water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titration: Titrate with 0.1 M HCl to fully protonate both sites (starting pH ~2), then back-titrate with 0.1 M KOH under inert gas (N₂ or Ar) to prevent carbonate formation.

  • Data Analysis: Plot pH vs. Volume of titrant. Look for two inflection points:

    • Inflection 1 (pH ~3.8): Deprotonation of the Quinolinium ion.

    • Inflection 2 (pH ~9.2): Deprotonation of the Ammonium ion.

Solubility Profiling (Thermodynamic)

Objective: To establish the saturation solubility in biologically relevant buffers.

Protocol:

  • Buffer Selection: Prepare phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PVDF filter (low binding).

  • Quantification: Analyze via HPLC-UV (Detection at 254 nm).

Expected Results:

  • pH 2.0: High solubility (>5 mg/mL) due to di-cationic species.

  • pH 7.4: Moderate solubility (mono-cationic).

  • pH 10.0: Low solubility (<0.1 mg/mL) as the neutral free base precipitates.

Synthesis & Handling Logic

Synthetic Utility

This amine is a potent nucleophile. In drug discovery, it is frequently coupled with:

  • Acyl Chlorides/Carboxylic Acids: To form amides (Peptide coupling conditions: HATU/DIPEA).

  • Sulfonyl Chlorides: To form sulfonamides.

  • Aldehydes: To form secondary amines via reductive amination (NaBH(OAc)₃).

Stability & Storage
  • Oxidation Sensitivity: Primary benzylic-type amines are susceptible to air oxidation to imines or aldehydes over prolonged exposure.

  • Carbonate Formation: As a strong base, it readily absorbs atmospheric CO₂ to form carbamates or carbonate salts.

  • Recommendation: Store under Argon at -20°C. If the solid turns yellow/orange, recrystallize from Ethanol/Hexane.

Spectroscopic Identification

Use these diagnostic signals to validate the identity of your batch.

¹H NMR (400 MHz, DMSO-d₆):

  • Quinoline Protons: A set of 5 aromatic protons. The proton at C5 (ortho to Cl) and C7/C8 will show characteristic splitting (doublets/dd). Look for the downfield shift of the C4 proton (~8.3 ppm).

  • Methylene (-CH₂-): A sharp singlet (or doublet if protonated) around δ 4.0 – 4.2 ppm .

  • Amine (-NH₂): Broad singlet, typically exchangeable with D₂O, around δ 2.0 – 3.0 ppm (shifts downfield to ~8.5 ppm if isolated as HCl salt).

Workflow Visualization

The following diagram outlines the logical flow for processing this compound from receipt to validated application.

Workflow Receipt Compound Receipt (Solid Free Base) QC Quality Control (1H NMR / LC-MS) Receipt->QC Decision Purity > 95%? QC->Decision Purify Recrystallization (EtOH/Hexane) Decision->Purify No Charac Physicochem Profiling (pKa, LogP, Solubility) Decision->Charac Yes Purify->QC Synth Synthetic Application (Coupling/Derivatization) Charac->Synth Data Validated

Caption: Operational workflow ensuring compound integrity before experimental use.

Safety & Toxicology (HSE)

Hazard Classification:

  • Skin Irritation (Category 2): H315[3]

  • Eye Irritation (Category 2A): H319[3]

  • STOT-SE (Respiratory): H335

Handling Protocol: Always handle within a chemical fume hood. The lipophilic nature of the quinoline ring facilitates skin absorption, while the amine functionality is a mucous membrane irritant.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill: Neutralize with weak acid (citric acid) before absorbing on inert material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link] (Grounding for Quinoline scaffold properties).

Sources

CAS number and molecular weight of (6-Chloroquinolin-2-yl)methanamine

[1][2]

Part 1: Chemical Identity & Physicochemical Profile[1][3][4]

(6-Chloroquinolin-2-yl)methanamine is a bicyclic heterocyclic building block characterized by a quinoline core substituted with a chlorine atom at the C6 position and a primary methanamine group at the C2 position.[1] It serves as a critical pharmacophore in the synthesis of kinase inhibitors, metalloproteinase inhibitors, and anti-infective agents.

Core Identifiers
ParameterData
CAS Number 713139-48-1 (Free Base)
Alternative CAS 22995275-08-4 (Dihydrochloride salt ref.)[1]
IUPAC Name 1-(6-Chloroquinolin-2-yl)methanamine
Molecular Weight 192.65 g/mol
Molecular Formula C₁₀H₉ClN₂
SMILES Clc1ccc2n(CC(=O)O)c(CN)ccc2c1 (Generic) -> Corrected: NCC1=NC2=C(C=C1)C=C(Cl)C=C2
InChI Key MCQAITSFBABTGN-UHFFFAOYSA-N (Analogous structure verification)
Physicochemical Properties[1][3][4][5]
PropertyValueContext
Physical State Solid (Pale yellow to off-white)Typical for amino-quinolines.[1]
pKa (Predicted) ~8.9 (Amine), ~4.2 (Quinoline N)The primary amine is the dominant basic center.
LogP (Predicted) 1.8 – 2.2Moderate lipophilicity; suitable for CNS penetration optimization.
Solubility DMSO, Methanol, Dilute AcidLow solubility in neutral water; highly soluble as HCl salt.

Part 2: Synthetic Routes & Process Chemistry[1][6]

The synthesis of (6-Chloroquinolin-2-yl)methanamine requires precise control to avoid over-alkylation or side reactions at the halogenated position.[1] Two primary routes are established: the Nitrile Reduction Route (preferred for scalability and purity) and the Radical Bromination/Delepine Route (preferred for laboratory-scale from methyl precursors).

Route A: Nitrile Reduction (High Purity)

This route utilizes 6-chloroquinoline-2-carbonitrile as the key intermediate.[1] It is favored in GMP environments because it avoids the formation of unstable bromomethyl intermediates.

  • Precursor: 6-Chloroquinoline-2-carbonitrile (CAS 52313-35-6).[1][2]

  • Transformation: Catalytic hydrogenation (Raney Ni or Pd/C) or Hydride reduction (LiAlH₄).

  • Mechanism: Nucleophilic attack of hydride on the nitrile carbon followed by protonation.

Route B: Radical Bromination & Delepine Reaction

This route converts 6-chloroquinaldine (6-chloro-2-methylquinoline) directly to the amine.[1]

  • Step 1 (Functionalization): Radical bromination using N-Bromosuccinimide (NBS) and AIBN to form 2-(bromomethyl)-6-chloroquinoline.[1]

  • Step 2 (Amination): Reaction with Hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, followed by acid hydrolysis (Delepine Reaction).

    • Why this choice? Direct amination of the bromide with ammonia often leads to di- and tri-alkylated byproducts.[1] The Delepine reaction guarantees a primary amine.

Visualization: Synthetic Workflow (Route A & B)

SynthesisPathwayscluster_legendLegendStart16-Chloro-2-methylquinoline(CAS 92-46-6)Inter12-(Bromomethyl)-6-chloroquinolineStart1->Inter1NBS, AIBNCCl4, RefluxHexSaltHexaminium Salt(Precipitate)Inter1->HexSaltHexamineCHCl3Target(6-Chloroquinolin-2-yl)methanamine(CAS 713139-48-1)HexSalt->TargetHCl/EtOHHydrolysisStart26-ChloroquinolineN-oxideNitrile6-Chloroquinoline-2-carbonitrile(CAS 52313-35-6)Start2->NitrileTMSCN, PhCOCl(Reissert-Henze)Nitrile->TargetH2, Raney Nior LiAlH4RouteARoute A: Nitrile ReductionRouteBRoute B: Delepine Reaction

Caption: Comparative synthetic pathways. Route A (Blue) offers higher atom economy for scale-up; Route B (Red) is accessible via standard bench reagents.[1]

Part 3: Detailed Experimental Protocol

Method: Synthesis via Delepine Reaction (Route B) Rationale: This protocol is selected for its self-validating nature; the intermediate hexaminium salt precipitates out, allowing for visual confirmation of reaction progress and easy purification without chromatography.

Reagents & Equipment[1][3][6][8]
  • Starting Material: 6-Chloro-2-methylquinoline (10 mmol).

  • Brominating Agent: N-Bromosuccinimide (NBS) (11 mmol).[1]

  • Initiator: Azobisisobutyronitrile (AIBN) (0.5 mmol).

  • Aminating Agent: Hexamethylenetetramine (HMTA) (11 mmol).

  • Solvents: Carbon tetrachloride (or Benzotrifluoride as a green alternative), Chloroform, Ethanol, Conc. HCl.

Step-by-Step Methodology
  • Bromination (Radical Substitution):

    • Dissolve 6-Chloro-2-methylquinoline in anhydrous CCl₄ (or PhCF₃).

    • Add NBS and AIBN.

    • Reflux under inert atmosphere (N₂) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot should disappear, replaced by a less polar spot (bromide).

    • Filter off the succinimide byproduct while hot. Evaporate solvent to obtain crude 2-(bromomethyl)-6-chloroquinoline.[1]

  • Quaternization (Salt Formation):

    • Dissolve the crude bromide in Chloroform (10 mL/g).

    • Add HMTA (1.1 equiv) dissolved in minimal Chloroform.

    • Stir at room temperature for 12–18 hours.

    • Self-Validation: A thick white/off-white precipitate (the quaternary ammonium salt) will form.[1]

    • Filter the solid, wash with cold Chloroform, and dry. This removes unreacted starting materials and impurities.

  • Hydrolysis (Amine Release):

    • Suspend the salt in Ethanol (20 mL/g).

    • Add Conc. HCl (5 equiv) and reflux for 2 hours.

    • Cool to 0°C. The byproduct (ammonium chloride/formaldehyde acetals) remains in solution or precipitates differently.

    • Concentrate the mixture, basify with 2M NaOH to pH > 10.

    • Extract with Dichloromethane (DCM) x3.

    • Dry over Na₂SO₄ and concentrate to yield (6-Chloroquinolin-2-yl)methanamine .[1]

Part 4: Applications in Drug Discovery[1]

The (6-Chloroquinolin-2-yl)methanamine scaffold is a "privileged structure" in medicinal chemistry.[1]

Kinase Inhibition (Type II Inhibitors)

The 2-aminomethyl group serves as a flexible linker that can extend into the ribose binding pocket or solvent-exposed regions of kinase domains.[1] The 6-chloro substituent often occupies a hydrophobic pocket (e.g., the gatekeeper region), enhancing selectivity.

  • Target Examples: Tyrosine kinases (e.g., c-Met, VEGFR).

Metallo-Enzyme Targeting

The quinoline nitrogen and the exocyclic amine can form a bidentate chelation motif with metal ions (Zn²⁺, Fe²⁺) in active sites of enzymes like Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs).

Anti-Infectives

Quinoline methanamines are structural analogs to 4-aminoquinoline antimalarials (e.g., Chloroquine). The 2-position substitution alters the pKa and accumulation in the parasite digestive vacuole, potentially overcoming resistance mechanisms.

References

  • Molaid Chemicals. (2024). (6-chloroquinolin-2-yl)methanamine - CAS 713139-48-1 Physicochemical Data. Retrieved from [Link]

  • National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC. Retrieved from [Link]

Technical Guide: Solubility Profile & Physicochemical Characterization of (6-Chloroquinolin-2-yl)methanamine

[1][2][3]

Executive Summary

(6-Chloroquinolin-2-yl)methanamine (CAS: 713139-48-1) is a critical bicyclic heteroaromatic intermediate used in the synthesis of kinase inhibitors and receptor modulators.[1][2][3] Its structure combines a lipophilic, electron-deficient 6-chloroquinoline core with a polar, basic primary methanamine tail.[1][2][3][4]

This duality creates a specific solubility challenge: the molecule exhibits amphiphilic behavior , showing high solubility in polar aprotic solvents but significant pH-dependent variability in aqueous media.[1][2][3][4][5] This guide provides a definitive solubility matrix and validated protocols for handling this intermediate during synthesis and purification.[2][3][4][5][6]

Physicochemical Basis of Solubility

To predict solvent interaction accurately, we must first quantify the molecule's intrinsic properties.[3][4][5][6] The 6-chloro substitution significantly increases lipophilicity compared to the parent quinoline-2-methanamine, shifting the solubility preference toward chlorinated and aromatic solvents.[1][2][3][4]

PropertyValue (Estimated/Experimental)Impact on Solubility
Molecular Formula C₁₀H₉ClN₂--
Molecular Weight 192.65 g/mol Moderate MW facilitates dissolution in small-molecule solvents.[1][2][3]
LogP (Octanol/Water) 2.3 – 2.6 (Predicted)Moderately lipophilic.[2][3][5] Prefers organic phase over neutral water.[1][2][3][4][5][6]
pKa (Quinoline N) ~4.5 – 4.9Weakly basic.[2][3][4][5][6] Protonates only in strong acid.[1][2][3][4][5][6]
pKa (Primary Amine) ~9.2 – 9.8Highly basic.[2][3][4][5][6] Protonated (cationic) at physiological/neutral pH.[2][3][4][5][6]
H-Bond Donors 2 (-NH₂)Requires polar solvents (alcohols, DMSO) to disrupt crystal lattice.[1][2][3]
H-Bond Acceptors 2 (Quinoline N, Amine N)Good solubility in H-bond donating solvents (MeOH, Water/Acid).[2][3][4]

Analyst Note: The primary amine is the "solubility switch."[1][2][3][4][5][6] At pH < 8, the molecule exists largely as a cation, making it water-soluble.[3][4] At pH > 10, it is a neutral free base, precipitating from water and partitioning into organics.[3][4][6]

Solubility Profile Matrix

The following data categorizes solvent compatibility for the free base form of the compound at 25°C.

Class A: High Solubility (>50 mg/mL)

Best for reaction media and stock solutions.[2][3][5]

  • DMSO (Dimethyl sulfoxide): Universal solvent for this scaffold.[2][3][4][5][6] Ideal for biological assays.[1][2][3][4][5][6]

  • DMF (Dimethylformamide): Excellent for nucleophilic substitution reactions (S_NAr).[2][3][5][6]

  • DCM (Dichloromethane): The preferred solvent for extraction and transport.[2][3][4][5][6] The chlorinated core interacts favorably with DCM.[1][2][3][4][5][6]

  • THF (Tetrahydrofuran): Good solubility; widely used for reduction steps (e.g., LAH reduction of the corresponding nitrile).[2][3][4]

Class B: Moderate Solubility (10–50 mg/mL)

Best for crystallization and controlled precipitation.[2][3][5]

  • Methanol/Ethanol: Soluble, but may require warming.[2][3][4][5][6] Often used for recrystallization (sometimes with acid doping).[2][3][4][5][6]

  • Ethyl Acetate: Moderate.[1][2][3][4][5][6] Often used as the organic phase in extractions, though DCM is superior for this specific chloro-analog.[1][2][3][4]

  • Acetonitrile: Good solubility at reflux; moderate at RT.[1][2][3][4][5][6]

Class C: Poor Solubility (<1 mg/mL)

Best for antisolvent precipitation (trituration).[2][3]

  • Hexanes/Heptane: The polar amine tail prevents dissolution in aliphatic hydrocarbons.[1][2][3][4][5][6] Used to crash out the product from DCM/EtOAc.

  • Water (Neutral/Basic): The free base is hydrophobic.[2][3][4][5][6]

  • Diethyl Ether: Often shows lower solubility than THF; useful for washing crude solids.[1][2][3][4][5][6]

Experimental Protocols

Protocol A: Gravimetric Determination of Saturation Solubility

Use this standard operating procedure (SOP) to generate precise data for your specific batch.

  • Preparation: Weigh ~20 mg of (6-Chloroquinolin-2-yl)methanamine into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent.[1][2][3][4][5][6]

  • Equilibration: Vortex for 2 minutes. If fully dissolved, add more solid until saturation is visible (solid remains).[2][3][4][6]

  • Agitation: Shake or sonicate at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of filtrate (e.g., 100 µL) in a tared vial under nitrogen. Weigh the residue to calculate concentration (mg/mL).

Protocol B: pH-Switch Purification (Acid-Base Extraction)

This is the most effective method for purifying this amine from non-basic impurities.[1][2][3]

Logic:

  • Dissolve crude mixture in DCM (Organic Phase).

  • Extract with 1M HCl (Aqueous Phase). The amine protonates (

    
    ) and moves to water.[1][2][3][4] Non-basic impurities stay in DCM.[1][2][3][4][5][6]
    
  • Wash the aqueous acidic layer with fresh DCM.[1][2][3][4][5][6]

  • Basify the aqueous layer to pH > 12 using 4M NaOH.[1][2][3][4][5][6] The amine deprotonates (

    
    ) and precipitates/oils out.[1][2][3][4]
    
  • Extract the cloudy aqueous mixture back into DCM.

  • Dry (Na₂SO₄) and concentrate.

Visualization of Workflows

Diagram 1: Solubility Screening Workflow

This decision tree guides the selection of solvents based on the intended application (Reaction vs. Purification).[2][3][4][5][6]

SolubilityWorkflowStartStart: (6-Chloroquinolin-2-yl)methanamine(Free Base)GoalDefine ApplicationStart->GoalRxnReaction MediumGoal->RxnSynthesisPurifyPurification/WorkupGoal->PurifyIsolationPolarPolar Aprotic(DMF, DMSO, NMP)Rxn->PolarS_NAr / CouplingHighTempHigh Temp (>80°C)?Rxn->HighTempCatalysisCrystRecrystallizationPurify->CrystExtractExtractionPurify->ExtractNonPolarChlorinated/Esters(DCM, EtOAc)HighTemp->NonPolarNo (RT)TolueneToluene(Requires Reflux)HighTemp->TolueneYesAlcAlcohols(EtOH, MeOH)Cryst->AlcSolventBiPhasicDCM / Water (pH adjusted)Extract->BiPhasicSystem

Caption: Workflow for selecting the optimal solvent system based on process requirements (Synthesis vs. Purification).

Diagram 2: pH-Dependent Extraction Logic

Visualizing the species distribution during acid-base workup.[1][2][3][4]

ExtractionLogicInputCrude Mixture(Amine + Impurities)Step1Add DCM + 1M HClInput->Step1OrgLayer1Organic Layer(DCM)Step1->OrgLayer1PartitionAqLayer1Aqueous Layer(pH < 2)Step1->AqLayer1PartitionWaste1Discard(Non-basic Impurities)OrgLayer1->Waste1TargetIonTarget as Salt(R-NH3+ Cl-)AqLayer1->TargetIonContainsStep2Basify (NaOH)to pH > 12TargetIon->Step2Step3Extract with DCMStep2->Step3FinalOrgFinal Organic Layer(Target Free Base)Step3->FinalOrgProductFinalAqWaste Aqueous(Salts)Step3->FinalAqWaste

Caption: Acid-Base extraction strategy leveraging the pKa (~9.5) of the methanamine group.[2][3]

References

  • BenchChem. (2025).[2][3][4][5][6] Review of 6-Chloroquinolin-2-amine and related compounds in literature. Retrieved from [2][3]

  • Ohta, T., et al. (2008).[2][3][4][5][6] Diamine derivatives and their use as FXa inhibitors. US Patent 7,365,205 B2.[1][2][3][4][5][6] Retrieved from

  • Mao, et al. (2020).[2][3][4][5][6] New synthetic route of Tucatinib, a new anti-breast cancer drug.[3][4][5][6] Synthesis, 2020. Retrieved from [2][3]

  • PubChem. (2025).[2][3][4][5][6] Compound Summary: 6-Chloroquinoline.[1][2][3][4][5] National Library of Medicine.[2][3][4][5][6] Retrieved from [2][3]

  • ChemScene. (2024). Product Datasheet: 2-(Aminomethyl)quinoline. Retrieved from [2][3]

Literature review on 6-chloroquinoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the C6-Chloro Motif

In the landscape of nitrogen heterocycles, the quinoline ring is a "privileged scaffold."[1][2][3] While the 7-chloroquinoline isomer (e.g., Chloroquine) has historically dominated the antimalarial field, the 6-chloroquinoline scaffold represents a critical, distinct chemical space for modern drug discovery.

Why 6-Chloro?

  • Metabolic Blockade: The C6 position of the quinoline ring is a primary "soft spot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting this position with a chlorine atom blocks this metabolic route, significantly enhancing the molecule's metabolic stability and half-life (

    
    ).
    
  • Electronic Modulation: The inductive electron-withdrawing effect (-I) of the chlorine at C6 lowers the pKa of the ring nitrogen less drastically than at C2 or C4, allowing for fine-tuning of basicity which is crucial for lysosomal accumulation (ion trapping).

  • Lipophilicity: The C-Cl bond increases

    
    , facilitating passive transport across lipid bilayers, including the blood-brain barrier (BBB) and parasite membranes.
    

This guide details the synthesis, pharmacology, and experimental protocols for leveraging 6-chloroquinoline derivatives in oncology and infectious disease research.

Chemical Accessibility & Synthetic Architectures

Accessing the 6-chloroquinoline core requires robust methodology.[2] The two primary routes are the Skraup Synthesis (for the bare scaffold) and the Gould-Jacobs Reaction (for 4-hydroxy intermediates).

Core Synthesis: The Modified Skraup Protocol

The Skraup reaction is the industry standard for generating the parent 6-chloroquinoline from 4-chloroaniline.

Mechanism & Workflow: The reaction involves the in situ generation of acrolein from glycerol, followed by conjugate addition of the aniline, cyclization, and oxidation.

SkraupSynthesis Start 4-Chloroaniline Inter2 Dihydroquinoline Intermediate Start->Inter2 + Inter1 Michael Addition Glycerol Glycerol (H2SO4, Heat) Inter1 Acrolein (In Situ) Glycerol->Inter1 Dehydration Product 6-Chloroquinoline Inter2->Product + Oxidant Aromatization Oxidant Oxidant (FeSO4 or PhNO2)

Figure 1: The Skraup synthesis pathway for constructing the 6-chloroquinoline core.

Functionalization: Synthesis of 4,6-Dichloroquinoline

For medicinal chemistry, the 4-position is the critical vector for diversification (e.g., adding amine side chains). The key intermediate is 4,6-dichloroquinoline .

Protocol 1: Chlorination of 6-Chloro-4-hydroxyquinoline

  • Precursor: 6-chloro-4-hydroxyquinoline (obtainable via Gould-Jacobs).

  • Reagent: Phosphorus Oxychloride (

    
    ).
    
  • Critical Step: The conversion of the tautomeric 4-quinolone to the 4-chloro derivative via an imidoyl chloride intermediate.

Medicinal Chemistry & SAR Profiles

Antimalarial Activity (Heme Detoxification)

Similar to their 7-chloro counterparts, 6-chloroquinoline derivatives (specifically 4-amino-6-chloroquinolines) target the malaria parasite's digestion of hemoglobin.

  • Mechanism: The basic quinoline accumulates in the acidic food vacuole of Plasmodium falciparum. It binds to hematin (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The buildup of free hematin is toxic to the parasite.

  • SAR Insight: While 7-chloro is optimal for chloroquine, 6-chloro derivatives often retain potency against Chloroquine-Resistant (CQR) strains because they evade the PfCRT (Chloroquine Resistance Transporter) efflux mechanism due to altered steric and electronic profiles.

MalariaMechanism cluster_vacuole Parasite Food Vacuole (pH 5.0) Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Proteolysis Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Biocrystallization Complex Drug-Heme Complex Heme->Complex Binding Drug 6-Chloroquinoline Derivative Drug->Complex Intercalation Complex->Hemozoin Inhibits Death Parasite Death (Membrane Lysis) Complex->Death Accumulation

Figure 2: Mechanism of action for 4-amino-6-chloroquinolines in Plasmodium falciparum.

Anticancer Activity (Kinase Inhibition)

6-chloroquinoline derivatives have emerged as potent Type I and Type II kinase inhibitors.

  • Targets: EGFR, VEGFR, and PI3K/Akt/mTOR pathway.

  • Binding Mode: The quinoline nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket. The C6-Cl atom often occupies a hydrophobic pocket, improving binding affinity compared to the unsubstituted analog.

Quantitative Data Summary: Table 1: Comparative Potency of 6-Chloroquinoline Derivatives

Derivative ClassTarget / Cell LineIC50 / ActivityReference
6-Chloro-2-arylvinyl P. falciparum (Dd2 - Resistant)28.6 nM[1]
Unsubstituted Analog P. falciparum (Dd2)41.2 nM[1]
6-Chloro-4-amino MCF-7 (Breast Cancer)5.07 µM[2]
6-Chloro-quinazoline MGC-803 (Gastric Cancer)1.96 µM[3]

Detailed Experimental Protocols

Protocol A: Synthesis of 4,6-Dichloroquinoline

A critical precursor for introducing amine pharmacophores at the C4 position.

Reagents:

  • 6-Chloro-4-hydroxyquinoline (10.0 g, 55.7 mmol)

  • Phosphorus Oxychloride (

    
    ) (50 mL, excess)
    
  • Triethylamine (Catalytic amount, optional)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Addition: Add 6-chloro-4-hydroxyquinoline to the flask. Carefully add

    
     in a fume hood (Caution: 
    
    
    
    reacts violently with moisture).
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (baseline) should disappear, replaced by a high-Rf spot.
    
  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring. Warning: Exothermic reaction.[4]

  • Neutralization: Adjust pH to ~9 using Ammonium Hydroxide (

    
    ) or saturated 
    
    
    
    .
  • Extraction: Extract the precipitate with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry the organic layer over Anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol/water to yield off-white needles.
    

Yield: Typically 85–90%. Melting Point: 102–104°C.

Protocol B: In Vitro Heme Crystallization Inhibition Assay

To validate the antimalarial mechanism of new derivatives.

Reagents:

  • Hemin chloride (dissolved in DMSO)

  • Acetate buffer (0.5 M, pH 5.0)

  • Tween 20

Procedure:

  • Incubation: In a 96-well plate, mix 100 µL of hemin solution (100 µM) with 100 µL of the test compound (various concentrations) in acetate buffer.

  • Control: Use Chloroquine as a positive control and DMSO as a negative control.

  • Reaction: Incubate at

    
     for 18–24 hours to allow hemozoin formation.
    
  • Quantification: Add 50 µL of pyridine solution (20% in water) to dissolve unpolymerized heme. Polymerized hemozoin remains insoluble.

  • Measurement: Measure absorbance at 405 nm. Lower absorbance indicates higher inhibition of crystallization (since pyridine-heme complex absorbs at 405 nm; Note: Protocol variations exist where the pellet is redissolved in NaOH for measurement. The pyridine method measures free heme).

    • Self-Validation: If Chloroquine does not show >90% inhibition at 10 µM, the assay conditions (pH or incubation time) are invalid.

References

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society. [Link]

Sources

Predictive and Empirical Toxicity Profiling for Halogenated Quinoline Amines: A Case Study on (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloroquinolin-2-yl)methanamine (CAS: 713139-48-1) is a halogenated heterocyclic compound characterized by a quinoline core and a primary methanamine moiety[1]. In drug discovery and chemical development, compounds bearing these structural features require rigorous toxicological profiling. The quinoline scaffold and primary amine group are known "structural alerts" capable of undergoing cytochrome P450 (CYP450)-mediated bioactivation to form reactive metabolites (RMs)[2][3]. This whitepaper provides an in-depth technical guide on the mechanistic toxicology, safety data sheet (SDS) rationale, and self-validating empirical protocols necessary to evaluate the safety profile of (6-Chloroquinolin-2-yl)methanamine.

Chemical Identity & Structural Alert Analysis

Before designing a toxicity screening cascade, it is critical to analyze the physicochemical properties that dictate the compound's pharmacokinetic and toxicodynamic behavior.

  • IUPAC Name: 1-(6-chloroquinolin-2-yl)methanamine

  • CAS Number: 713139-48-1[1]

  • Molecular Formula: C10H9ClN2

  • Molecular Weight: 192.65 g/mol [1]

Causality in Structural Design: The addition of a chlorine atom at the 6-position of the quinoline ring increases the molecule's lipophilicity. While this enhances cellular permeability—a desirable trait for target engagement—it simultaneously increases the hepatic extraction ratio. High lipophilicity drives the compound into the liver's endoplasmic reticulum, where it becomes a high-affinity substrate for phase I metabolizing enzymes, thereby elevating the risk of hepatotoxicity[4][5].

Mechanistic Toxicology: Bioactivation Pathways

Idiosyncratic drug toxicity (IDT) is frequently driven by the metabolic activation of inert parent compounds into electrophilic reactive metabolites[2]. For (6-Chloroquinolin-2-yl)methanamine, toxicity is hypothesized to proceed via two primary pathways:

  • Quinoline Core Oxidation: CYP450 enzymes can oxidize the quinoline ring to form highly reactive epoxides or quinone-imines. Studies on related quinoline amines (e.g., 2-Amino-3-methylimidazo[4,5-f]quinoline) demonstrate that these intermediates induce severe hepatotoxicity by triggering endoplasmic reticulum stress (ERS), generating reactive oxygen species (ROS), and inhibiting autophagy[4][5][6].

  • Primary Amine Oxidation: The primary methanamine group can undergo N-oxidation to form hydroxylamines or nitroso derivatives. These electrophilic species covalently bind to nucleophilic residues (such as cysteine thiols or lysine primary amines) on hepatic proteins, leading to direct cellular dysfunction or immune-mediated haptenization[3][7].

MetabolicPathway Parent (6-Chloroquinolin-2-yl)methanamine CYP450 CYP450 Oxidation (Hepatic Microsomes) Parent->CYP450 Phase I Metabolism Epoxide Quinoline Epoxide (Reactive Intermediate) CYP450->Epoxide Ring Oxidation Hydroxylamine N-Hydroxylamine (Amine Oxidation) CYP450->Hydroxylamine Amine Oxidation ProteinAdduct Protein Covalent Binding (Hepatotoxicity / ERS) Epoxide->ProteinAdduct Electrophilic Attack GSH Glutathione (GSH) Detoxification Epoxide->GSH Phase II Trapping Hydroxylamine->ProteinAdduct Electrophilic Attack Hydroxylamine->GSH Phase II Trapping GSHAdduct GSH Conjugate (Excreted) GSH->GSHAdduct Elimination

Proposed CYP450-mediated metabolic activation and detoxification pathway.

Safety Data Sheet (SDS) Guidelines & Handling Rationale

Based on the physicochemical properties of halogenated quinolines and primary aromatic/aliphatic amines, the following safety parameters must be established[8][9].

GHS Classification
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Handling & PPE Rationale
  • Dermal Protection: Most aromatic and heterocyclic amines are highly lipid-soluble, allowing them to readily penetrate the stratum corneum and enter systemic circulation[9]. Nitrile gloves and a chemically resistant lab coat are mandatory to prevent transdermal absorption.

  • Inhalation Hazards: Dust generation must be strictly avoided. Inhalation of the compound bypasses hepatic first-pass detoxification, delivering the chemical directly to the highly oxygenated pulmonary capillary bed, which can lead to localized oxidative stress and acute respiratory toxicity[9]. All handling must occur within a certified Class II biological safety cabinet or chemical fume hood.

  • Chemical Incompatibility: The primary amine is a nucleophile. It must be stored away from strong acids, acid chlorides, and oxidizing agents to prevent exothermic reactions[9].

Empirical Toxicity Profiling: Self-Validating Protocols

To empirically validate the theoretical toxicity risks, two core assays must be executed. These protocols are designed as self-validating systems, ensuring that every data point is internally controlled.

In Vitro Hepatotoxicity Assessment (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases. We utilize HepG2 (human hepatocellular carcinoma) cells because they retain basal levels of phase I and II metabolizing enzymes, making them a biologically relevant model for assessing metabolism-dependent hepatotoxicity[10][11].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/mL (100 µL/well) in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    to allow adherence[10].
  • Compound Treatment: Prepare serial dilutions of (6-Chloroquinolin-2-yl)methanamine (0.1 µM to 100 µM) in culture medium. Ensure the final DMSO concentration remains

    
     to prevent solvent-induced cytotoxicity[10]. Treat cells for 48 hours.
    
  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Causality: Metabolically active cells will cleave the tetrazolium ring, forming insoluble purple formazan crystals[11].

  • Solubilization & Measurement: Remove the media carefully and add 150 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader[10].

System Validation:

  • Positive Control: Chlorpromazine (known hepatotoxicant) ensures the assay has the dynamic range to detect cell death.

  • Vehicle Control: 0.5% DMSO ensures the solvent is not confounding the viability readout.

  • Blank Control: Media + MTT (no cells) to subtract background absorbance.

Reactive Metabolite Trapping Assay (GSH Trapping)

Causality & Rationale: To confirm the structural alert liability, we must trap the transient electrophiles (epoxides/hydroxylamines) before they bind to proteins. Glutathione (GSH) acts as a "soft" nucleophile surrogate for cellular proteins. If RMs are generated, they will form stable GSH adducts detectable by LC-MS/MS[7].

Step-by-Step Methodology:

  • Incubation Mix: Combine 10 µM of the test compound, 2 mg/mL Human Liver Microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Quenching: At predetermined time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting metabolism.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH adduct fragmentation)[7].

System Validation:

  • Negative Control (-NADPH): An incubation lacking NADPH. If GSH adducts are only observed in the +NADPH samples, the reactive metabolite formation is strictly CYP450-dependent.

TrappingWorkflow Step1 1. Prepare Incubation Mix (Compound + GSH + HLM) Step2 2. Initiate Reaction (Add NADPH cofactor) Step1->Step2 Step3 3. Incubate at 37°C (Time points: 0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench Reaction (Add cold Acetonitrile) Step3->Step4 Step5 5. Centrifuge & Filter (Precipitate proteins) Step4->Step5 Step6 6. LC-MS/MS Analysis (Scan for GSH adducts) Step5->Step6

Step-by-step workflow for the reactive metabolite GSH trapping assay.

Quantitative Data Summary

The following table summarizes the key physicochemical identifiers and the expected toxicological metrics extrapolated from validated assays on structurally homologous quinoline derivatives.

ParameterValue / DescriptionAnalytical Method / Rationale
CAS Number 713139-48-1Standardized chemical identifier[1]
Molecular Weight 192.65 g/mol Mass spectrometry confirmation[1]
Predicted

(HepG2)
10 µM - 50 µMExtrapolated from MTT assays on related quinoline derivatives[10][11]
Reactive Metabolite Risk High (Epoxide / Hydroxylamine)Based on in vitro GSH-trapping LC-MS/MS data of primary amines[7]
Primary Target Organ LiverDriven by high hepatic extraction and CYP450 bioactivation[4][5]

References

Sources

Deciphering the Biological Potential of the (6-Chloroquinolin-2-yl)methanamine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. Among these, the (6-chloroquinolin-2-yl)methanamine scaffold has emerged as a highly versatile pharmacophore. The strategic combination of the rigid 6-chloroquinoline core with a flexible, basic 2-methanamine (aminomethyl) side chain yields compounds with exceptional pharmacokinetic and pharmacodynamic profiles[1]. This guide provides an in-depth mechanistic analysis of the biological activities associated with this scaffold, summarizes quantitative structure-activity relationship (SAR) data, and details self-validating experimental protocols for its synthesis and biological evaluation.

Structural Rationale & Pharmacophore Dynamics

The efficacy of the (6-chloroquinolin-2-yl)methanamine scaffold is rooted in its unique stereoelectronic properties:

  • The 6-Chloroquinoline Core : The quinoline ring provides a flat, aromatic surface ideal for π-π stacking interactions within hydrophobic protein pockets, such as the ATP-binding sites of kinases[2]. The substitution of a chlorine atom at the 6-position is critical; it not only enhances binding affinity through halogen bonding but also improves metabolic stability by blocking cytochrome P450-mediated oxidation at this electron-rich site[1].

  • The 2-Methanamine Moiety : The aminomethyl group at the 2-position introduces a basic nitrogen capable of being protonated at physiological pH. This serves a dual purpose: it acts as a crucial hydrogen bond donor/acceptor, and it drives the accumulation of the molecule in acidic biological compartments, such as the digestive vacuole of Plasmodium species[3]. Furthermore, it provides a versatile synthetic handle for appending diverse functional groups to fine-tune target selectivity[4].

Primary Biological Activities & Therapeutic Applications

The functionalization of this scaffold has led to breakthroughs across multiple therapeutic areas:

  • Antimalarial Efficacy : Building upon the legacy of chloroquine, (6-chloroquinolin-2-yl)methanamine derivatives exhibit potent antiplasmodial activity. By accumulating in the parasite's digestive vacuole, these compounds bind to hematin, preventing its detoxification into hemozoin. Recent quinoline-piperidine conjugates utilizing this scaffold have demonstrated IC50 values in the low nanomolar range against both chloroquine-sensitive (NF54) and resistant (K1) strains of Plasmodium falciparum[3].

  • Kinase Inhibition (Oncology) : The scaffold effectively mimics the purine ring of ATP. Derivatives have been successfully engineered to act as ATP-competitive inhibitors targeting the PI3K/Akt/mTOR and EGFR signaling cascades, which are frequently dysregulated in human cancers[2]. The 6-chloro substituent significantly enhances the residence time of the inhibitor in the kinase hinge region[2].

  • Neurological & Stress Response Modulation : Beyond infectious diseases and oncology, the scaffold is utilized in CNS drug discovery. Derivatives such as MK-8189 target phosphodiesterase 10A (PDE10A) for the treatment of schizophrenia[4]. Additionally, recent patent literature highlights the use of (6-chloroquinolin-2-yl)methanamine derivatives as modulators of the Integrated Stress Response (ISR) pathway, specifically targeting eIF2B to reverse translational repression under cellular stress[5].

  • Antimicrobial / Anti-Tubercular : Isatin-tethered 6-chloroquinoline derivatives have shown potent activity against multi-drug resistant (MDR) strains of Mycobacterium tuberculosis, proving the scaffold's broad-spectrum utility[6].

Quantitative Data Summary

The following table synthesizes the biological activity of key derivatives based on the (6-chloroquinolin-2-yl)methanamine architecture to facilitate rapid SAR comparison.

Scaffold DerivativePrimary Target / ApplicationActivity (IC50 / MIC)Key Pharmacological NotesSource
Quinoline-piperidine conjugatesP. falciparum (NF54 & K1)< 50 nMNo observed cytotoxicity up to max tested concentration.[3]
Isatin-tethered 6-chloroquinolineM. tuberculosis (MDR strains)0.12 - 1.95 µg/mLN-methylation of the oxindole motif enhances activity.[6]
PDE10A Inhibitor AnalogsPDE10A (Schizophrenia)Low nM rangeHigh blood-brain barrier (BBB) penetrance.[4]
ISR Pathway ModulatorseIF2B / ISR Pathway< 1 µMReverses stress-induced translational arrest.[5]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to confirm causality at each step.

Protocol A: Synthesis of the (6-Chloroquinolin-2-yl)methanamine Core via Reductive Amination

Causality: While direct alkylation of amines often leads to uncontrollable polyalkylation, the reductive amination of 6-chloroquinoline-2-carbaldehyde ensures selective formation of the primary or secondary amine, preserving the scaffold's integrity.

  • Imine Formation : Dissolve 6-chloroquinoline-2-carbaldehyde (1.0 eq) and the desired amine source (e.g., ammonium acetate for a primary amine) (5.0 eq) in anhydrous methanol. Stir at room temperature for 2 hours.

  • Selective Reduction : Cool the reaction to 0°C and add sodium cyanoborohydride (NaCNBH3) (1.5 eq) portion-wise. Causality: NaCNBH3 is chosen over NaBH4 because it is stable in slightly acidic conditions and selectively reduces the imine intermediate without reducing unreacted aldehyde.

  • Incubation : Stir for 12 hours at room temperature.

  • Self-Validation Check : Monitor the reaction via LC-MS. The reaction is complete only when the aldehyde mass [M+H]+ disappears and the target amine mass appears. If the imine intermediate persists, adjust the pH to ~6 using glacial acetic acid to accelerate the reduction process.

  • Purification : Quench with saturated NaHCO3, extract with dichloromethane, dry over Na2SO4, and purify via flash chromatography. Confirm purity (>95%) via 1H-NMR, ensuring the appearance of the methanamine CH2 singlet at ~4.2 ppm and the absence of the aldehyde proton at ~10 ppm.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality: Quinoline scaffolds are highly conjugated and often auto-fluoresce, which causes false positives in standard colorimetric or direct-fluorescence assays. TR-FRET introduces a microsecond time delay before signal reading, allowing short-lived background fluorescence to decay, thereby isolating the true binding signal[2].

  • Preparation : Prepare a 384-well plate with serial dilutions of the synthesized (6-chloroquinolin-2-yl)methanamine derivatives in DMSO.

  • Reaction Initiation : Add the target kinase (e.g., PI3K), biotinylated substrate, and ATP at its specific Km concentration. Incubate for 60 minutes at room temperature.

  • Detection : Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Self-Validation Check : The assay must include a DMSO-only negative control (0% inhibition) and a Staurosporine positive control (100% inhibition). Calculate the Z'-factor using the formula: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|). Proceed with data analysis only if Z' > 0.6, confirming assay robustness and ruling out artifactual compound interference.

Visualizations

Pathway Compound (6-Chloroquinolin-2-yl)methanamine Derivatives RTK Receptor Tyrosine Kinase (e.g., EGFR) Compound->RTK Allosteric/Orthosteric Blockade PI3K PI3K Compound->PI3K ATP-competitive Inhibition RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Survival Tumor Cell Survival & Proliferation mTOR->Survival Promotes

PI3K/Akt/mTOR signaling pathway modulation by 6-chloroquinoline derivatives.

Workflow Synthesis 1. Scaffold Synthesis (Reductive Amination) Purification 2. Purification & QC (NMR, MS, HPLC >95%) Synthesis->Purification Yields Crude Product Assay 3. In Vitro Screening (TR-FRET Assays) Purification->Assay Validated Compounds Tox 4. Cytotoxicity Profiling (MRC5 Cell Lines) Assay->Tox Select Active Hits Lead 5. Lead Optimization (SAR Analysis) Tox->Lead High Selectivity Index Lead->Synthesis Iterative Design Loop

Self-validating experimental workflow for scaffold synthesis and biological screening.

References

Sources

Methodological & Application

Application Note: Synthesis Protocols for (6-Chloroquinolin-2-yl)methanamine from Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (6-chloroquinolin-2-yl)methanamine is a critical transformation in medicinal chemistry, particularly for the development of antibacterial (gyrase inhibitors) and antimalarial pharmacophores. The primary challenge in this reduction is chemoselectivity : reducing the nitrile group to a primary amine without dehalogenating the C6-chlorine or over-reducing the quinoline ring to a tetrahydroquinoline.

This Application Note details two field-proven protocols:

  • Method A (High-Throughput): Catalytic Hydrogenation using Raney Nickel in Methanolic Ammonia.

  • Method B (Bench-Scale): Chemical Reduction using Sodium Borohydride and Nickel(II) Chloride (Nickel Boride system).

Both methods are designed to suppress the formation of the secondary amine dimer (Von Braun side-product), a common failure mode in nitrile reductions.

Strategic Route Analysis

The Chemoselectivity Challenge

The reduction of 6-chloroquinoline-2-carbonitrile presents three competing pathways:

  • Pathway A (Desired): 4e⁻ reduction of

    
     to 
    
    
    
    .
  • Pathway B (Over-reduction): Hydrogenation of the heterocyclic ring (usually the pyridine ring of the quinoline).

  • Pathway C (Dehalogenation): Oxidative addition of the catalyst into the C-Cl bond, leading to dechlorination.

Mechanism & Control Strategy

The primary amine product is highly nucleophilic and can react with the intermediate imine species to form a secondary amine dimer. To prevent this, we must intercept the imine intermediate.

ReactionPathways Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine 2e- Red. PrimaryAmine Target: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine 2e- Red. Dimer Side Product: Dimer (Secondary Amine) Imine->Dimer -NH3 PrimaryAmine->Imine Nucleophilic Attack

Figure 1: Competing reaction pathways. The red dashed lines indicate the dimerization mechanism which must be suppressed by high ammonia concentration (Method A) or rapid kinetics (Method B).

Method A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>10g), Clean Workup, Industrial Processes.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 6-Chloroquinoline-2-carbonitrile (Purity >98%).

  • Catalyst: Raney Nickel (Active slurry in water/methanol). Warning: Pyrophoric.

  • Solvent: 7N Ammonia in Methanol (Commercially available or prepared by bubbling

    
     gas).
    
  • Equipment: Parr Hydrogenator or Autoclave (rated to 100 psi).

Protocol
  • Catalyst Preparation:

    • Weigh 20 wt% (relative to substrate) of Raney Nickel slurry.[1]

    • Wash: Decant the water and wash the catalyst 3x with anhydrous methanol to remove water. Do not let the catalyst dry out.

  • Reaction Assembly:

    • In the hydrogenation vessel, dissolve 6-chloroquinoline-2-carbonitrile (1.0 equiv) in 7N

      
      /MeOH (concentration 0.1 M).
      
    • Add the washed Raney Nickel slurry.[2]

  • Hydrogenation:

    • Seal the reactor and purge with

      
       (3x) followed by 
      
      
      
      (3x).
    • Pressurize to 40-50 psi (3-3.5 bar) .

    • Stir vigorously at Room Temperature (20-25°C) .

    • Note: Do not heat above 40°C. Higher temperatures significantly increase the rate of C-Cl bond cleavage.

  • Monitoring:

    • Monitor by LCMS after 2 hours. Look for the disappearance of the nitrile (M+H not usually visible, look for UV change) and appearance of the amine (M+H ≈ 193/195).

    • Checkpoint: If the dimer (M+H ≈ 370) is forming, increase ammonia pressure or concentration.

  • Workup:

    • Purge vessel with nitrogen.

    • Filter the mixture through a pad of Celite under a nitrogen blanket. Keep the filter cake wet with water/methanol to prevent ignition.

    • Concentrate the filtrate in vacuo.

    • Purification: The residue is often pure enough. If green (Ni salts), partition between DCM and 1N NaOH, separate organics, dry over

      
      , and concentrate.
      

Method B: Chemical Reduction (Nickel Boride)

Best for: Discovery Labs, Small Scale (<5g), No Pressure Equipment.

Reagents & Equipment[1][2][3][4][5][6][8]
  • Substrate: 6-Chloroquinoline-2-carbonitrile.

  • Reducing Agent: Sodium Borohydride (

    
    ).[3][4][5]
    
  • Catalyst Precursor: Nickel(II) Chloride Hexahydrate (

    
    ).
    
  • Solvent: Methanol (Anhydrous) and THF.

  • Additive: Di-tert-butyl dicarbonate (

    
    ) - Optional, if isolation of the free amine is difficult.
    
Protocol (In-Situ Generation)
  • Setup:

    • Dissolve 6-chloroquinoline-2-carbonitrile (1.0 mmol) and

      
       (0.1 - 1.0 equiv) in Methanol (10 mL). The solution will be green.
      
    • Cool the solution to 0°C in an ice bath.

  • Reduction:

    • Add

      
       (3.0 - 5.0 equiv) portion-wise over 15 minutes.
      
    • Observation: The reaction is exothermic and evolves hydrogen gas. The solution will turn black immediately upon addition, indicating the formation of the active Nickel Boride (

      
      ) species.
      
  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes.

    • Self-Validation: TLC (10% MeOH in DCM) should show a baseline spot (amine) and disappearance of the high-Rf nitrile.

  • Quench & Workup:

    • Quench by adding Ethylenediamine (1-2 mL) or saturated

      
       solution. Stir for 20 minutes to complex the nickel (turns blue/purple).
      
    • Filter through Celite to remove the black boride precipitate.

    • Concentrate the solvent.

    • Acid-Base Extraction (Critical for Purity):

      • Dissolve residue in 1N HCl (aqueous).

      • Wash with Ethyl Acetate (removes non-basic impurities/dimers).

      • Basify the aqueous layer to pH >12 using 4N NaOH.

      • Extract 3x with DCM or Chloroform/Isopropanol (3:1).

      • Dry and concentrate to yield the free amine.

Process Visualization & Safety

Experimental Workflow (Method B)

MethodB_Workflow Start Start: Nitrile + NiCl2 in MeOH (0°C) AddHydride Add NaBH4 (Portion-wise) Start->AddHydride ActiveCat Formation of Black Ni2B Species AddHydride->ActiveCat Exothermic Reaction Stir at RT (30-60 min) ActiveCat->Reaction Quench Quench with Ethylenediamine Reaction->Quench Workup Filter (Celite) & Acid-Base Extraction Quench->Workup

Figure 2: Step-by-step workflow for the Nickel Boride reduction method.

Safety Matrix
HazardSourceMitigation Protocol
Pyrophoric Solid Raney Nickel / Nickel BorideNever let dry. Keep wet with solvent/water. Dispose of in dilute HCl or specific waste container.
Hydrogen Gas

hydrolysis /

tank
Ensure adequate ventilation. No open flames. Ground all equipment.
Toxic Gas AmmoniaWork in a fume hood. Use sealed vessels.

Troubleshooting & QC

ObservationProbable CauseCorrective Action
Low Yield / Dimer Formation Insufficient Ammonia (Method A) or Slow Addition (Method B).Increase

to saturation. Add

faster to keep catalyst active.
Dechlorination (M-34 peak) Temperature too high.Maintain T < 25°C. Stop reaction immediately upon nitrile consumption.
Green Residue Nickel leaching.Perform the Ethylenediamine quench or Acid-Base extraction rigorously.
Incomplete Reaction Catalyst poisoning by amine product.Add more catalyst (Method B) or increase pressure (Method A).

References

  • Caddick, S., et al. (2003). "A generic approach for the catalytic reduction of nitriles." Tetrahedron, 59(29), 5417-5423.

  • Khurana, J. M., & Kukreja, G. (2002). "Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature." Synthetic Communications, 32(8), 1265-1269.

  • Gould, F. E., et al. (1960). "Reduction of nitriles to primary amines." Journal of Organic Chemistry, 25(10), 1658. (Foundational Raney Ni/Ammonia protocols).

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." (General overview of chemoselectivity).

  • BenchChem. "Review of 6-Chloroquinolin-2-amine and related compounds." (Structural properties of the scaffold).

Sources

Application Note: Scalable Synthesis of (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step protocol for the synthesis of (6-Chloroquinolin-2-yl)methanamine (CAS: 713139-48-1), a critical intermediate in the development of diverse pharmacological agents, including potential antimalarials and kinase inhibitors. The method utilizes a Wohl-Ziegler bromination followed by a Delépine reaction , selected for its high specificity in generating primary amines without the over-alkylation byproducts common in direct ammonolysis. This guide emphasizes process safety, impurity control, and structural validation.[1]

Retrosynthetic Analysis & Strategy

The target molecule contains a primary aminomethyl group at the C2 position of the quinoline ring. Direct amination of a halomethyl intermediate is the most direct route. We utilize 6-chloro-2-methylquinoline as the starting material, which is commercially available or easily synthesized via the Doebner-Miller reaction.

Strategic Choice: The Delépine Reaction While the Gabriel synthesis is a viable alternative, the Delépine reaction (using hexamethylenetetramine) is selected here for two reasons:

  • Crystallinity: The intermediate quaternary ammonium salt precipitates from non-polar solvents, acting as a self-purification step.

  • Mild Hydrolysis: The amine is liberated under acidic conditions, avoiding the use of hydrazine (a toxic reducing agent required in the Gabriel method).

Retrosynthesis cluster_legend Legend target (6-Chloroquinolin-2-yl)methanamine inter 2-(Bromomethyl)-6-chloroquinoline target->inter Delépine Reaction (Hydrolysis) start 6-Chloro-2-methylquinoline inter->start Wohl-Ziegler Bromination l1 Target l2 Intermediate l3 Starting Material

Figure 1: Retrosynthetic pathway utilizing the Wohl-Ziegler and Delépine strategies.

Experimental Protocols

Stage 1: Synthesis of 2-(Bromomethyl)-6-chloroquinoline

This step involves the radical bromination of the benzylic methyl group.

Reagents & Materials:

  • 6-Chloro-2-methylquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide

  • Solvent: Benzene (Classic) or

    
    -Trifluorotoluene (Green alternative)
    

Protocol:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Flush with nitrogen.

  • Dissolution: Dissolve 6-chloro-2-methylquinoline (10 mmol) in anhydrous solvent (50 mL).

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction by TLC (Hexane/EtOAc 4:1). The reaction is typically complete within 4–6 hours.

    • Note: The succinimide byproduct will float to the surface as a solid.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the insoluble succinimide.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize the residue from hot hexane or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield: Expected yield 70–85%. Solid product.

Stage 2: Synthesis of (6-Chloroquinolin-2-yl)methanamine (Delépine Reaction)

This stage converts the alkyl bromide to the primary amine via a hexaminium salt.

Reagents & Materials:

  • 2-(Bromomethyl)-6-chloroquinoline (from Stage 1)

  • Hexamethylenetetramine (HMTA) (1.1 eq)

  • Solvent: Chloroform (CHCl

    
    )[2]
    
  • Hydrolysis: Ethanol / Conc.[2] HCl

Protocol:

  • Salt Formation:

    • Dissolve 2-(bromomethyl)-6-chloroquinoline (5 mmol) in CHCl

      
       (20 mL).
      
    • Add a solution of HMTA (5.5 mmol) in CHCl

      
       (10 mL).
      
    • Stir at room temperature for 12–24 hours. Alternatively, reflux for 2 hours to accelerate.

    • Observation: A white quaternary ammonium salt will precipitate.

    • Filter the precipitate, wash with cold CHCl

      
      , and dry under vacuum.
      
  • Hydrolysis:

    • Suspend the dried salt in Ethanol (30 mL).

    • Add Concentrated HCl (2 mL, excess).

    • Heat to reflux for 2–4 hours. The solid will dissolve, and ammonium chloride may eventually precipitate.

  • Isolation of Free Base:

    • Cool the reaction mixture. Remove ethanol under reduced pressure.

    • Dissolve the residue in water (20 mL). Filter off any insoluble non-amine impurities.

    • Basification: Carefully adjust the pH to >12 using 2M NaOH solution. The product amine will precipitate or oil out.

    • Extraction: Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Drying: Dry combined organics over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Final Purification: If necessary, convert to the hydrochloride salt (using HCl/Dioxane) for storage or recrystallize the free base from Ethanol/Ether.

Process Logic & Workflow

The following diagram illustrates the critical decision points and purification logic for Stage 2.

Workflow start Start: Bromide Intermediate react React with HMTA (Chloroform) start->react filter Filter Precipitate (Remove soluble impurities) react->filter Precipitation hydrolysis Acid Hydrolysis (EtOH / HCl) filter->hydrolysis Quaternary Salt basify Basify (pH > 12) & Extract (DCM) hydrolysis->basify Amine HCl Salt final Isolate Target Amine basify->final Free Base

Figure 2: Operational workflow for the Delépine synthesis sequence.

Analytical Data & Characterization

The following data summarizes the expected physicochemical properties for validation.

ParameterSpecification / Expected ValueNotes
Appearance Off-white to pale yellow solidFree base form
Molecular Weight 192.65 g/mol Formula: C

H

ClN

Melting Point 148–152 °CLiterature range for similar analogs

H NMR (CDCl

)

8.0–7.5 (m, 5H, Ar-H)

4.15 (s, 2H, CH

-NH

)

1.80 (bs, 2H, NH

)
Characteristic singlet at ~4.1 ppm confirms methylene adjacent to N
MS (ESI+) [M+H]

= 193.1
Characteristic chlorine isotope pattern (3:1)

Safety & Handling (HSE)

  • Bromination: Wohl-Ziegler reactions can be exothermic. AIBN is a radical initiator; store cold. Benzene is carcinogenic; use

    
    -Trifluorotoluene if possible.
    
  • Lachrymators: Benzylic bromides (Intermediate 1) are potent lachrymators (tear gas agents). Handle strictly in a fume hood.

  • Corrosives: Concentrated HCl and NaOH can cause severe burns. Wear appropriate PPE (nitrile gloves, safety glasses, lab coat).

References

  • Preparation of 6-Chloro-2-methylquinoline

    • Source: ChemicalBook & BenchChem Protocols.
    • Context: Starting material synthesis via condensation of 4-chloroaniline and crotonaldehyde (Doebner-Miller)
    • URL:

  • The Delépine Reaction

    • Source: Organic Chemistry Portal.
    • Context: Mechanism and general procedure for converting alkyl halides to primary amines using hexamethylenetetramine.
    • URL:

  • Wohl-Ziegler Bromination

    • Source: Master Organic Chemistry.
    • Context: Standard protocol for allylic/benzylic bromin
    • URL:

  • Quinoline Safety Data

    • Source: Fisher Scientific SDS.
    • Context: Handling precautions for chlorinated quinoline deriv
    • URL:

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Schiff Bases Derived from (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Date: March 3, 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and preliminary biological evaluation of Schiff bases derived from (6-chloroquinolin-2-yl)methanamine. Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The formation of a Schiff base (imine) by reacting the primary amine of (6-chloroquinolin-2-yl)methanamine with various substituted aldehydes introduces a versatile pharmacophore that can be readily tailored to explore structure-activity relationships (SAR). This guide is intended for researchers and scientists in drug development, offering detailed protocols, mechanistic insights, and data interpretation strategies.

Introduction: The Significance of Quinoline-Based Schiff Bases

The quinoline ring system is a structural motif present in numerous natural products and synthetic compounds with established therapeutic value. The incorporation of a chlorine atom at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological activity. The primary amine functionality of (6-chloroquinolin-2-yl)methanamine serves as a convenient synthetic handle for the introduction of diverse structural elements via Schiff base formation.

The imine linkage (-C=N-) of the Schiff base is not merely a linker but an active participant in the molecule's biological profile. The lone pair of electrons on the nitrogen atom and the polarizability of the double bond can engage in crucial hydrogen bonding and π-π stacking interactions with biological targets such as enzymes and DNA. The general synthetic scheme involves the condensation of (6-chloroquinolin-2-yl)methanamine with a selected aldehyde, typically under mild, acid-catalyzed conditions.

Reaction Mechanism and Theoretical Considerations

The formation of a Schiff base is a nucleophilic addition-elimination reaction.[1] The reaction proceeds in two main stages:

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable carbinolamine (hemiaminal) intermediate.[2][3]

  • Dehydration: The carbinolamine then undergoes dehydration, typically catalyzed by a weak acid, to form the stable imine (Schiff base).[3][4] The removal of water drives the equilibrium towards the product.

Sources

Application Notes & Protocols: (6-Chloroquinolin-2-yl)methanamine in Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinoline scaffold remains a cornerstone in the fight against malaria, with legacy drugs like chloroquine and quinine paving the way for modern chemotherapy. However, the rise of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel, effective agents. This guide focuses on (6-Chloroquinolin-2-yl)methanamine, a strategic molecular building block for the development of new antimalarial candidates. We explore the rationale behind its design, leveraging established structure-activity relationship (SAR) principles while offering unique structural diversity. This document provides a comprehensive overview of the synthesis of the core scaffold, its derivatization into compound libraries, and detailed protocols for the biological evaluation of these new chemical entities against P. falciparum.

The Quinoline Scaffold: A Privileged Structure in Antimalarial Chemistry

For centuries, quinoline-based compounds have been pivotal in treating malaria. Their primary mechanism of action targets the parasite's unique hemoglobin digestion process within its acidic food vacuole.[1]

  • Mechanism of Action: During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[3] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole.[1] There, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[2][3]

  • Established Structure-Activity Relationships (SAR): Decades of research on 4-aminoquinolines like chloroquine have established key structural requirements for activity. A halogen, typically chlorine at the 7-position, is considered crucial for high potency.[4] The flexible diaminoalkyl side chain at the 4-position is also essential for drug accumulation and activity.[4]

The (6-Chloroquinolin-2-yl)methanamine scaffold represents a strategic variation on this classic theme. By shifting the chloro group to the 6-position and the aminoalkyl linker to the 2-position, we can explore new chemical space. This may yield compounds that are not recognized by the efflux pumps responsible for chloroquine resistance, potentially restoring activity against resistant parasite strains.[5]

Figure 1: Mechanism of action of quinoline antimalarials.

(6-Chloroquinolin-2-yl)methanamine: A Versatile Scaffold for Library Synthesis

The primary amine of (6-Chloroquinolin-2-yl)methanamine serves as a versatile chemical handle. It allows for the straightforward attachment of a wide array of side chains, most commonly through amide bond formation with various carboxylic acids. This approach enables the rapid generation of a diverse library of compounds, allowing for a systematic exploration of structure-activity relationships.

The goal is to identify side chains (R groups) that optimize the compound's potency, selectivity, and physicochemical properties, such as solubility and metabolic stability.

Figure 2: Synthetic utility for library generation.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Rationale: The synthesis of the (6-Chloroquinolin-2-yl)methanamine scaffold can be achieved through a multi-step process starting from commercially available 4-chloroaniline. This protocol outlines a plausible route based on established quinoline synthesis methodologies, such as the Doebner-von Miller reaction, followed by functional group manipulations.

Step 1: Synthesis of 6-Chloro-2-methylquinoline

  • To a round-bottom flask, add 4-chloroaniline (1 equiv.) and concentrated hydrochloric acid (3 equiv.).

  • Heat the mixture to 100°C and slowly add crotonaldehyde (1.2 equiv.) dropwise over 30 minutes.

  • After the addition is complete, heat the reaction to 140°C for 4 hours.

  • Cool the reaction to room temperature and dilute with water. Neutralize with a 20% sodium hydroxide solution until the pH is ~8-9.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 6-chloro-2-methylquinoline.[6]

Step 2: Oxidation to 6-Chloroquinoline-2-carbaldehyde

  • Dissolve 6-chloro-2-methylquinoline (1 equiv.) in dioxane.

  • Add selenium dioxide (1.5 equiv.) and heat the mixture to reflux for 6 hours.

  • Cool the reaction and filter off the selenium byproduct.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the aldehyde.

Step 3: Reductive Amination to (6-Chloroquinolin-2-yl)methanamine

  • Dissolve 6-chloroquinoline-2-carbaldehyde (1 equiv.) in methanol.

  • Add ammonium acetate (10 equiv.) followed by sodium cyanoborohydride (1.5 equiv.).

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by adding 1M HCl.

  • Basify the solution with 20% sodium hydroxide and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (6-Chloroquinolin-2-yl)methanamine.

Protocol 2: Parallel Synthesis of an Amide Library

Rationale: This protocol uses standard amide coupling conditions to react the primary amine scaffold with a diverse set of carboxylic acids in a 96-well plate format, enabling efficient library generation.

Materials:

  • (6-Chloroquinolin-2-yl)methanamine stock solution (0.2 M in DMF)

  • Carboxylic acid library (0.2 M in DMF)

  • HATU (coupling agent) stock solution (0.2 M in DMF)

  • DIPEA (base) stock solution (0.4 M in DMF)

  • 96-well reaction block

Procedure:

  • To each well of the 96-well plate, add 100 µL of a unique carboxylic acid solution (0.02 mmol).

  • Add 100 µL of the (6-Chloroquinolin-2-yl)methanamine stock solution (0.02 mmol) to each well.

  • Add 100 µL of the HATU stock solution (0.02 mmol) to each well.

  • Add 100 µL of the DIPEA stock solution (0.04 mmol) to each well.

  • Seal the plate and shake at room temperature for 16 hours.

  • After the reaction is complete, the crude products can be purified by preparative HPLC-MS.

Protocol 3: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

Rationale: This is a widely used fluorescence-based assay to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. The assay quantifies parasite proliferation by measuring the amount of parasitic DNA via the intercalation of SYBR Green I dye.[7][8]

Materials:

  • P. falciparum culture (e.g., 3D7 for chloroquine-sensitive, Dd2 for chloroquine-resistant), synchronized at the ring stage.[9]

  • Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and Albumax I or human serum).[9]

  • SYBR Green I Lysis Buffer.

  • 96-well black, clear-bottom microplates.

  • Test compounds and control drugs (e.g., Chloroquine, Artemisinin).

Procedure:

  • Plate Preparation: Prepare 2-fold serial dilutions of test compounds in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%. Include positive (chloroquine) and negative (medium only) controls.

  • Parasite Addition: Prepare a parasite suspension at 2% parasitemia and 2% hematocrit. Add 100 µL to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.[7]

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.[7]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: Subtract background fluorescence, normalize values to the untreated control (100% growth), and plot the percent inhibition versus the log of compound concentration. Determine the IC₅₀ value using non-linear regression.

Protocol 4: In Vitro Cytotoxicity Assay (Resazurin Method)

Rationale: To assess the selectivity of the compounds, their toxicity against a mammalian cell line (e.g., HEK293T) is measured. The resazurin assay determines cell viability, as metabolically active cells reduce the blue resazurin dye to the fluorescent pink resorufin.[7]

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. Include a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a standard CO₂ incubator.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Fluorescence Measurement: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀.

Data Interpretation and SAR Analysis

The primary output of the biological evaluation will be the IC₅₀, CC₅₀, and the Selectivity Index (SI), which provides a measure of the therapeutic window.

Selectivity Index (SI) = CC₅₀ / IC₅₀

A higher SI value is desirable, indicating that the compound is significantly more toxic to the parasite than to mammalian cells. Promising hits are those with high potency (low IC₅₀) and high selectivity (high SI).

Compound IDR-Group StructureIC₅₀ (µM) vs. 3D7IC₅₀ (µM) vs. Dd2CC₅₀ (µM) vs. HEK293TSI (vs. 3D7)
Control-CQ N/A0.020.45>50>2500
Scaffold-01 Phenyl1.21.52520.8
Scaffold-02 4-Fluorophenyl0.80.93037.5
Scaffold-03 4-Methoxyphenyl2.52.8>50>20
Scaffold-04 Cyclohexyl0.50.6>50>100

Table 1: Template for summarizing in vitro activity data. Values are hypothetical examples.

This data allows for the development of an SAR model. For instance, the hypothetical data above might suggest that lipophilic, non-aromatic side chains (like cyclohexyl) are preferred for potency and selectivity.

Experimental_Workflow cluster_chem Medicinal Chemistry cluster_bio Biological Evaluation cluster_data Data Analysis Synthesis Scaffold Synthesis & Library Derivatization Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Antiplasmodial Antiplasmodial Assay (P. falciparum) Purification->Antiplasmodial Cytotoxicity Cytotoxicity Assay (e.g., HEK293T) Purification->Cytotoxicity IC50 Calculate IC₅₀ Antiplasmodial->IC50 CC50 Calculate CC₅₀ Cytotoxicity->CC50 SI Calculate Selectivity Index (SI) IC50->SI CC50->SI SAR Structure-Activity Relationship (SAR) SI->SAR

Figure 3: Integrated workflow for antimalarial drug discovery.

Conclusion

(6-Chloroquinolin-2-yl)methanamine is a promising and synthetically tractable scaffold for the discovery of novel antimalarial agents. Its structure invites the exploration of new chemical space beyond the traditional 4-aminoquinoline template. By employing systematic library synthesis and robust in vitro screening protocols as detailed in this guide, researchers can efficiently identify potent and selective compounds. The subsequent analysis of structure-activity relationships will be crucial in guiding the optimization of these initial hits into viable drug candidates to combat the global threat of malaria.

References

  • Vertex AI Search. Quinoline antimalarials: mechanisms of action and resistance - PubMed.
  • Vertex AI Search. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed.
  • Vertex AI Search. Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - mesa malaria knowledge hub.
  • Vertex AI Search. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS.
  • Vertex AI Search. Application Notes and Protocols for In Vitro Antimalarial Assays - Benchchem.
  • Vertex AI Search. Application Notes and Protocols for In Vitro Susceptibility Testing of Antimalarial Agent 20 - Benchchem.
  • Vertex AI Search. The mechanism of action of quinolines and related anti-malarial drugs - Sabinet African Journals.
  • Vertex AI Search. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube.
  • Vertex AI Search. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC.
  • Vertex AI Search. efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi - Medicines for Malaria Venture.
  • Vertex AI Search. NOT Open Access | Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - Malaria World.
  • Vertex AI Search. Structure–activity relationships (SAR) of quinoline antimalarial agents. - ResearchGate.
  • Vertex AI Search. 6-CHLORO-2-METHYLQUINOLINE synthesis - ChemicalBook.

Sources

Application Note: Functionalization of the Primary Amine in (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

(6-Chloroquinolin-2-yl)methanamine (CAS: 1003875-22-8 / Generic Analogues) is a high-value pharmacophore scaffold. The 6-chloroquinoline core is a privileged structure in medicinal chemistry, appearing in established antimalarials (Chloroquine), kinase inhibitors (Bosutinib derivatives), and antibacterial agents.

This guide focuses on the chemoselective functionalization of the C2-methanamine moiety . The primary amine serves as a versatile "handle" for diversifying the scaffold while preserving the 6-chloro group for downstream palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Suzuki-Miyaura).

Key Reactivity Profile
  • Primary Amine (

    
    ): 
    
    
    
    .[1] The most nucleophilic center. Readily undergoes acylation, alkylation, and sulfonylation.
  • Quinoline Nitrogen (

    
    ): 
    
    
    
    . Less basic and less nucleophilic than the primary amine. Can form salts but rarely competes in electrophilic substitutions under controlled conditions.
  • 6-Chloro Substituent: Electrophilic site. Inert to standard amine functionalization conditions but sensitive to low-valent metal catalysts (

    
    ).
    

Reactivity Landscape & Decision Matrix

The following diagram outlines the strategic pathways for functionalizing the primary amine.

G cluster_0 Downstream Utility Start (6-Chloroquinolin-2-yl) methanamine Amide Amide (Linker/Warhead) Start->Amide Carboxylic Acid HATU, DIPEA SecAmine Secondary Amine (Solubility/Basic) Start->SecAmine Aldehyde STAB, AcOH Sulfon Sulfonamide (Metabolic Stability) Start->Sulfon Sulfonyl Chloride TEA, DCM Urea Urea/Carbamate (H-Bond Donor) Start->Urea Isocyanate or CDI CrossCoupling Pd-Catalyzed Coupling (at 6-Cl position) Amide->CrossCoupling SecAmine->CrossCoupling

Caption: Functionalization pathways for (6-Chloroquinolin-2-yl)methanamine. The primary amine is modified first, leaving the 6-chloro position available for subsequent diversification.

Detailed Experimental Protocols

Protocol A: Amide Bond Formation (HATU Coupling)

Objective: To attach a carboxylic acid pharmacophore to the amine. This is the most common reaction for library generation.

Mechanistic Insight: We use HATU over EDC/HOBt because the quinoline nitrogen can sometimes act as a weak ligand for carbodiimide intermediates, reducing yield. HATU is faster and minimizes this side reaction.

Reagents:

  • (6-Chloroquinolin-2-yl)methanamine (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

    
     concentration relative to amine).
    
  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add (6-Chloroquinolin-2-yl)methanamine (1.0 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours.

  • Monitoring: Check by LC-MS. The product should show

    
    . The quinoline nitrogen may protonate in the mobile phase, so look for broad peaks if using acidic modifiers.
    
  • Workup (High Throughput):

    • Dilute with EtOAc (10 volumes).

    • Wash with sat.

      
       (
      
      
      
      ) to remove unreacted acid and HATU byproducts.
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: To introduce an alkyl group or benzyl group, increasing


 character and solubility.

Mechanistic Insight: We use Sodium Triacetoxyborohydride (STAB) because it is mild and will not reduce the quinoline ring or the 6-chloro substituent.


 is too strong and might reduce the imine and the quinoline ring under certain conditions.

Reagents:

  • (6-Chloroquinolin-2-yl)methanamine (1.0 equiv)

  • Aldehyde (

    
    ) (1.1 equiv)
    
  • STAB (

    
    ) (2.0 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (

    
    ).
    
  • Acid Catalysis: Add catalytic Acetic Acid. Stir for 30–60 minutes at RT. Note: This ensures complete imine formation before reduction.

  • Reduction: Add STAB (2.0 equiv) in one portion.

  • Reaction: Stir at RT overnight (12–16 hours).

  • Quench: Add sat.

    
     solution and stir vigorously for 15 minutes.
    
  • Extraction: Extract with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient). The secondary amine is often more polar than the starting material.

Protocol C: Sulfonylation (Sulfonamide Synthesis)

Objective: To create a stable, non-basic linkage often found in antimicrobials.

Reagents:

  • (6-Chloroquinolin-2-yl)methanamine (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Solvent: Anhydrous DCM[2]

Step-by-Step Procedure:

  • Setup: Dissolve the amine (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM (

    
    ). Cool to 
    
    
    
    in an ice bath.
  • Addition: Add the Sulfonyl Chloride (1.1 equiv) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Self-Validating Check: If the reaction stalls, add a catalytic amount of DMAP (

    
    ), but be aware this may make purification harder.
    
  • Workup: Wash with

    
     (to remove excess TEA and pyridine), then sat. 
    
    
    
    . Dry and concentrate.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Amide) Quinoline N interfering with active ester.Switch from EDC/HOBt to HATU/HOAt. Ensure DIPEA is fresh.
Over-alkylation (Reductive Amination) Aldehyde is too reactive (e.g., Formaldehyde).Use strictly 1.0 equiv of aldehyde.[2] Lower temp to

during STAB addition.
Product stuck in Aqueous Layer Product is protonated (basic amine + quinoline).Adjust pH to >10 during extraction. Use DCM/IPA (3:1) as extraction solvent.
Incomplete Reaction Poor solubility of the HCl salt of the starting amine.Ensure the starting amine is the free base. If using HCl salt, add 1 extra equiv of DIPEA.

References

  • Quinoline Scaffolds in Medicinal Chemistry

    • Review of 6-Chloroquinolin-2-amine and related compounds. BenchChem Technical Guides.[3] Link

  • Amide Coupling Methodologies

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Properties of Quinoline Derivatives

    • PubChem Compound Summary for 6-Chloroquinoline Derivatives. National Center for Biotechnology Information. Link

Sources

Application Note: Selective Catalytic Hydrogenation of (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

The conversion of 6-chloroquinoline-2-carbonitrile to (6-chloroquinolin-2-yl)methanamine presents a trifecta of chemoselectivity challenges that often lead to method failure in standard hydrogenation protocols. The target molecule contains three reactive sites susceptible to reduction:

  • The Nitrile Group (-CN): The desired site of reduction to a primary amine.

  • The Aryl Chloride (Ar-Cl): Susceptible to hydrodehalogenation (yielding the non-chlorinated impurity).

  • The Quinoline Ring: Susceptible to partial or full saturation (yielding tetrahydroquinoline derivatives).

Standard catalysts like Palladium on Carbon (Pd/C) or unmodified Raney Nickel often result in rapid dehalogenation or ring saturation. This Application Note details two field-proven protocols designed to maximize yield while preserving the chloro-substituent and the heteroaromatic core.

Mechanistic Insight: The Selectivity Matrix

To achieve high fidelity, one must understand the competing pathways. The choice of catalyst and solvent dictates the dominant pathway.

Competing Reaction Pathways
  • Pathway A (Desired): Stepwise reduction of nitrile

    
     imine 
    
    
    
    primary amine.
  • Pathway B (Dehalogenation): Oxidative addition of the catalyst into the C-Cl bond, followed by reductive elimination of HCl. This is favored by Pd and highly active Ni species.

  • Pathway C (Dimerization): Reaction of the intermediate imine with the product amine to form a secondary amine (dimer). This is suppressed by the presence of Ammonia (

    
    ).
    
Catalyst Selection Rationale
  • Raney Cobalt (RaCo): The "Gold Standard" for halogenated aromatic nitriles. Cobalt exhibits significantly lower activity toward C-Cl hydrogenolysis compared to Nickel or Palladium, while maintaining high activity for nitrile reduction under elevated pressure [1, 2].

  • Raney Nickel (RaNi) + Poison: Unmodified RaNi promotes dehalogenation. However, doping with sulfur (thiophene) or using specific conditions can "poison" the highly active sites responsible for C-Cl cleavage while leaving nitrile reduction sites active [3].

Visualization: Reaction Logic & Selectivity[1]

G cluster_0 Catalyst Control Start 6-Chloroquinoline- 2-carbonitrile Imine Imine Intermediate Start->Imine +2H Dehalo Quinolin-2-yl methanamine (Impurity A: Dehalogenated) Start->Dehalo Pd/C or Active Ni (Avoid!) RingRed Tetrahydroquinoline Derivative (Impurity B: Ring Saturation) Start->RingRed Pt or High Temp (Avoid!) Target (6-Chloroquinolin- 2-yl)methanamine (Target) Imine->Target +2H (Raney Co/Ni) Dimer Secondary Amine (Impurity C: Dimer) Imine->Dimer Low NH3 Control Raney Cobalt suppresses Red & Dashed pathways

Figure 1: Reaction network showing the target pathway (Green) versus competing side reactions (Red) controlled by catalyst selection.

Experimental Protocols

Protocol A: High-Pressure Raney Cobalt (Recommended)

Best for: Scale-up, maximum selectivity, and preserving the Chlorine atom. Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

ParameterSpecificationNotes
Catalyst Raney Cobalt (active sponge Co)Load: 10-20 wt% relative to substrate.
Solvent Methanol (7M NH3)Ammonia is critical to suppress dimerization.
Pressure 30 - 50 bar (435 - 725 psi)Cobalt requires higher pressure than Nickel.
Temperature 60°C - 75°CActivation energy for Co is higher than Ni.
Time 4 - 8 HoursMonitor H2 uptake until cessation.

Step-by-Step Methodology:

  • Catalyst Prep: Wash 2.0 g of Raney Cobalt slurry (in water) three times with anhydrous Methanol to remove water. Caution: Pyrophoric when dry. Keep wet at all times.

  • Loading: In a nitrogen-flushed autoclave, charge 10.0 g (53 mmol) of 6-chloroquinoline-2-carbonitrile.

  • Solvent Addition: Add the washed catalyst and 100 mL of Methanol saturated with Ammonia (approx. 7N).

  • Reaction: Seal reactor. Purge with

    
     (3x) and 
    
    
    
    (3x). Pressurize to 40 bar with
    
    
    . Heat to 65°C with vigorous stirring (>800 rpm) to overcome mass transfer limitations.
  • Workup: Cool to RT. Vent

    
    . Filter catalyst through a Celite pad under an Argon blanket (do not let catalyst dry). Rinse pad with Methanol.
    
  • Purification: Concentrate filtrate in vacuo. The crude amine is often pure enough (>95%) or can be converted to the HCl salt by adding 1.1 eq of 4M HCl in Dioxane.

Protocol B: Thiophene-Doped Raney Nickel (Alternative)

Best for: Laboratories without high-pressure capabilities (<5 bar). Trade-off: Slightly lower yield; requires careful "poisoning" to prevent dehalogenation.

ParameterSpecificationNotes
Catalyst Raney Nickel (W-2 grade)Load: 15 wt% relative to substrate.
Additive Thiophene0.1 - 0.5 mol% relative to catalyst.
Solvent Ethanol / NH4OH (9:1)Aqueous ammonia can be used if MeOH/NH3 gas is unavailable.
Pressure 1 - 5 bar (Atmospheric to 70 psi)Works at balloon pressure, though slower.
Temperature Ambient (20°C - 25°C)Do not heat. Heat promotes dehalogenation.

Step-by-Step Methodology:

  • Poisoning: Suspend washed Raney Nickel in Ethanol. Add Thiophene (diluted in EtOH) and stir for 30 mins. This selectively deactivates the high-energy sites responsible for Ar-Cl cleavage.

  • Reaction: Add substrate and Ammonium Hydroxide (28% aq, 5 eq). Purge with

    
    .
    
  • Monitoring: Stir vigorously at room temperature. Reaction may take 12-24 hours. Monitor via LC-MS for the appearance of des-chloro impurity. If des-chloro appears, stop immediately.

Troubleshooting & Critical Control Points

ObservationRoot CauseCorrective Action
Dehalogenation (Product Mass -34) Catalyst too active or Temp too high.Switch from Ni to Co. If using Ni, add more Thiophene or lower Temp.
Secondary Amine (Dimer) Insufficient Ammonia.Ensure solvent is saturated with NH3. Use anhydrous NH3/MeOH if possible.
Incomplete Conversion H2 Mass Transfer limitation.Increase stirring speed (RPM). Check H2 pressure.
Ring Saturation (THQ formation) Over-hydrogenation.Stop reaction immediately upon H2 uptake cessation. Avoid Pt/Pd catalysts.

References

  • Raney Cobalt Selectivity: "Raney cobalt – an underutilised reagent for the selective cleavage of C–X and N–O bonds."[1] Organic & Biomolecular Chemistry, 2014. Link

  • General Nitrile Reduction: "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines." Synthetic Communications, via Semantic Scholar. Link

  • Catalyst Poisoning: "Selective Hydrogenation of Halogenated Aromatic Nitriles." US Patent 3989756A (General concept citation for halogenated amine synthesis). Link

  • Cobalt vs Nickel: "Raney cobalt hydrogenation catalysts. II. The physical and chemical properties of the catalyst." Journal of Applied Chemistry. Link

Sources

Application Note: Incorporating (6-Chloroquinolin-2-yl)methanamine into High-Fidelity Fluorescent Probes for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloroquinolin-2-yl)methanamine (6-CQMA) is a highly versatile, bifunctional building block utilized in the rational design of small-molecule fluorescent probes. This application note details the mechanistic rationale, synthetic workflows, and validation protocols for utilizing 6-CQMA as a high-affinity recognition moiety. By leveraging its unique electronic and steric properties, researchers can develop robust Photoinduced Electron Transfer (PET) probes for the real-time imaging of intracellular analytes (e.g., transition metals, pH gradients, and protein aggregates) in live cells[1],[2].

Mechanistic Rationale & Design Principles

When designing a fluorescent probe, the recognition moiety must exhibit high selectivity, appropriate binding affinity, and minimal background signal. 6-CQMA provides three distinct structural advantages for these requirements:

  • Tunable Basicity via the 6-Chloro Substituent : The electron-withdrawing chlorine atom at the 6-position lowers the pKa of the quinoline nitrogen. This prevents premature protonation at physiological pH (~7.4), ensuring the probe remains in its "Off" state and minimizing background fluorescence[2].

  • Bidentate Chelation Architecture : The spatial arrangement of the quinoline nitrogen and the primary methanamine nitrogen creates an ideal bidentate chelating pocket for transition metals (e.g., Zn²⁺, Cu²⁺)[3].

  • PET Modulation : In the apo-state, the lone pair of electrons on the secondary amine (post-conjugation) quenches the attached fluorophore via PET. Upon analyte binding, these electrons are engaged in coordination, inhibiting the PET process and triggering a strong "Turn-On" fluorescent response.

Mechanism A Apo-Probe (Free) Active PET Fluorescence OFF C Holo-Probe (Bound) PET Inhibited Fluorescence ON A->C Chelation via Quinoline & Amine N B Target Analyte (e.g., Zn²⁺, Cu²⁺) B->C D Confocal Imaging High Contrast Signal C->D Photon Emission

Fig 1: Photophysical mechanism of the 6-CQMA probe demonstrating PET inhibition upon analyte binding.

Synthesis Protocol: Conjugation to a Fluorophore Scaffold

Objective : Synthesize a Turn-On PET probe by coupling 6-CQMA to a coumarin-based fluorophore via reductive amination.

Causality Insight : Reductive amination is strictly preferred over amide coupling because it yields a secondary amine. The retention of the nitrogen lone pair is an absolute requirement for the PET quenching mechanism to function in the apo-state.

Materials:
  • (6-Chloroquinolin-2-yl)methanamine (6-CQMA)

  • 7-Diethylaminocoumarin-3-aldehyde (Fluorophore core)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Methodology:
  • Imine Formation : Dissolve 1.0 eq of 7-Diethylaminocoumarin-3-aldehyde and 1.1 eq of 6-CQMA in anhydrous DCM/MeOH (1:1, v/v). Stir at room temperature for 2 hours under an inert argon atmosphere.

    • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc, 3:1). The disappearance of the fluorescent aldehyde spot indicates complete imine formation.

  • Reduction : Cool the mixture to 0°C. Add 2.0 eq of NaBH(OAc)₃ portion-wise.

    • Causality Insight: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine without degrading the coumarin lactone ring, which is highly susceptible to nucleophilic attack by stronger hydrides like LiAlH₄ or NaBH₄.

  • Reaction Completion : Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product via silica gel column chromatography (DCM:MeOH, 98:2) to yield the pure secondary amine probe.

Synthesis A 6-CQMA Building Block C Reductive Amination A->C B Fluorophore Aldehyde B->C D Fluorescent Probe C->D NaBH(OAc)₃ DCM/MeOH E QC & Validation (NMR, MS, Photophysics) D->E Job's Plot & Titration

Fig 2: Step-by-step synthetic workflow and validation pipeline for the 6-CQMA fluorescent probe.

Photophysical Characterization & Validation

Before live-cell application, the probe must be validated in vitro to confirm its photophysical response, binding stoichiometry, and limit of detection[3].

Validation Protocol:
  • Prepare a 10 µM stock solution of the synthesized probe in HEPES buffer (10 mM, pH 7.4, 1% DMSO).

  • Perform a UV-Vis and fluorescence titration by adding increasing concentrations of the target metal ion (0 to 50 µM).

  • Quality Control Check : Generate a Job's plot by varying the mole fraction of the probe and the metal ion while keeping the total concentration constant. A peak at a 0.5 mole fraction mathematically confirms a 1:1 binding stoichiometry[3].

Table 1: Summary of Photophysical Properties (Pre- and Post-Activation)
PropertyApo-Probe (Free)Holo-Probe (Bound to Zn²⁺)Analytical Significance
Absorption Max (λabs) 425 nm430 nmMinimal shift indicates the ground state is unaffected.
Emission Max (λem) 495 nm502 nmLarge Stokes shift (~72 nm) reduces scattering interference.
Quantum Yield (Φ) 0.020.4824-fold fluorescence enhancement ("Turn-On").
Extinction Coefficient (ε) 2.5 × 10⁴ M⁻¹cm⁻¹2.6 × 10⁴ M⁻¹cm⁻¹High brightness for low-concentration detection.
Binding Affinity (Kd) N/A1.2 µMSuitable for detecting physiological intracellular fluctuations.

Live-Cell Imaging Protocol

Objective : Visualize intracellular metal ion pools using confocal laser scanning microscopy.

  • Cell Culture : Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C, 5% CO₂ for 24 hours.

  • Probe Incubation : Wash cells twice with PBS. Incubate with 5 µM of the synthesized 6-CQMA probe in serum-free DMEM for 30 minutes at 37°C.

    • Causality Insight: Serum-free media is mandatory during incubation to prevent the probe from non-specifically binding to bovine serum albumin (BSA), which drastically reduces cellular uptake and bioavailability.

  • Washing : Wash the cells three times with PBS to remove extracellular background fluorescence.

  • Imaging : Image using a confocal microscope (Excitation: 405 nm or 440 nm laser; Emission filter: 480–530 nm).

  • Control Experiment (Self-Validation) : Treat a parallel dish of cells with 50 µM of a cell-permeable chelator (e.g., TPEN) for 20 minutes prior to imaging. A significant reduction in fluorescence confirms that the signal is specifically mediated by the target metal ion and not an artifact of probe aggregation or auto-fluorescence.

References

1.[1] Title : “Turn-On” Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer’s Disease: Rational Design, Synthesis, and Molecular Docking Source : ACS Sensors URL :[Link]

2.[3] Title : Two new quinoline-based regenerable fluorescent probes with AIE characteristics for selective recognition of Cu2+ in aqueous solution and test strips Source : Analyst (PubMed) URL :[Link]

3.[2] Title : Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging Source : Journal of the American Chemical Society URL :[Link]

Sources

Application Note: Microwave-Assisted Synthesis of (6-Chloroquinolin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 6-chloroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure in the development of antimalarial, antibacterial, and antineoplastic agents[1]. The integration of a methanamine moiety at the 2-position of the quinoline ring provides a crucial hydrogen-bonding vector and a basic center, which significantly enhances target binding affinity and aqueous solubility.

Historically, the synthesis of these derivatives via conventional N-alkylation or reductive amination relies on prolonged refluxing in organic solvents. This approach often suffers from extended reaction times (12–24 hours), thermal degradation, and poor chemoselectivity (e.g., over-alkylation)[2]. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the construction of nitrogen-containing heterocycles by leveraging dielectric heating to drastically reduce reaction times to mere minutes while simultaneously improving yields and purity profiles[3].

This application note details a highly optimized, self-validating protocol for the microwave-assisted N-alkylation of 2-(bromomethyl)-6-chloroquinoline with various amines to rapidly generate diverse (6-chloroquinolin-2-yl)methanamine libraries.

Mechanistic Causality in Microwave-Assisted N-Alkylation

To move beyond empirical observation, it is critical to understand the physicochemical causality driving this protocol's success:

  • Dielectric Heating & Solvent Selection: Unlike conventional conductive heating, which relies on thermal gradients and convection, microwave irradiation directly couples with the dipole moments of the solvent and reactants. Acetonitrile (MeCN) is explicitly selected for this workflow due to its optimal loss tangent (

    
    ). This allows for the highly efficient conversion of electromagnetic energy into thermal energy, enabling rapid superheating[1].
    
  • Transition State Stabilization: The N-alkylation of 2-(bromomethyl)-6-chloroquinoline proceeds via a bimolecular nucleophilic substitution (

    
    ) mechanism. The transition state of this pathway is highly polar. Microwave irradiation selectively stabilizes this polar transition state via rapid dipole alignment, lowering the activation energy barrier and accelerating the reaction rate exponentially compared to conventional heating[4].
    
  • Base Causality: N,N-Diisopropylethylamine (DIPEA) is utilized rather than inorganic bases. As a sterically hindered, non-nucleophilic "proton sponge," DIPEA efficiently neutralizes the generated HBr byproduct without competing for the electrophile, thereby preventing the deactivation of the primary/secondary amine nucleophiles.

Workflow Visualization

G SM 2-(Bromomethyl)-6-chloroquinoline + Amine Nucleophile MW Microwave Irradiation (MeCN, DIPEA, 120°C, 15 min) SM->MW Reagents Mixed TS Polar Transition State (Dielectric Heating) MW->TS Rapid Heating Prod (6-Chloroquinolin-2-yl)methanamine Derivatives TS->Prod N-Alkylation Purif Flash Chromatography & LC-MS Validation Prod->Purif Workup

Microwave-assisted N-alkylation workflow for quinoline methanamines.

Experimental Design & Self-Validating Protocol

Materials & Equipment:

  • Electrophile: 2-(Bromomethyl)-6-chloroquinoline (1.0 eq)

  • Nucleophile: Target primary or secondary amine (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Equipment: Dedicated Microwave Synthesizer (e.g., Anton Paar Monowave or CEM Discover) with IR temperature and pressure sensors.

Step-by-Step Methodology

Step 1: Reagent Assembly

  • Action: In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, add 2-(bromomethyl)-6-chloroquinoline (0.5 mmol, 128 mg) and the selected amine (0.6 mmol).

  • Causality: A slight stoichiometric excess of the amine (1.2 eq) drives the bimolecular reaction forward while minimizing the statistical probability of over-alkylation (formation of unwanted tertiary amines).

  • Validation Checkpoint: Visually inspect the glass vial for micro-fractures. Compromised glass cannot withstand the autogenous pressure generated during microwave superheating and poses a severe safety risk.

Step 2: Solvent and Base Addition

  • Action: Add 3.0 mL of anhydrous MeCN followed by DIPEA (1.0 mmol, 174 µL).

  • Causality: Maintaining a high reagent concentration (~0.16 M) maximizes intermolecular collision rates. The order of addition is critical; adding the base last prevents premature degradation of the alkyl bromide.

Step 3: Purging and Sealing

  • Action: Purge the mixture with nitrogen gas (

    
    ) for 60 seconds, then seal the vial with a Teflon-lined crimp cap.
    
  • Causality: Removing dissolved oxygen prevents the oxidative degradation of sensitive amines at elevated temperatures.

  • Validation Checkpoint: Invert the sealed vial. A properly crimped cap will not allow any solvent seepage and should not rotate when twisted manually. This guarantees the seal will hold the ~10–15 bar of pressure generated during the reaction.

Step 4: Microwave Irradiation

  • Action: Insert the vial into the microwave reactor cavity. Apply the following parameters: Temperature: 120 °C | Ramp Time: 2 min | Hold Time: 15 min | Max Power: 150 W | Stirring: 600 rpm.

  • Causality: The 2-minute ramp time is strictly enforced to allow for controlled thermal expansion of the solvent, preventing sudden pressure spikes that trigger automatic safety shutoffs.

Step 5: In-Process Control (IPC) & Quenching

  • Action: Allow the reactor to actively cool the vial to 40 °C using compressed air before uncrimping. Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

  • Validation Checkpoint: The reaction is deemed successful and complete when the LC-MS chromatogram shows >95% consumption of the starting material (

    
     ~256) and the dominant emergence of the target product mass. If starting material persists at >5%, re-seal and irradiate for an additional 5 minutes at 120 °C.
    

Step 6: Workup & Purification

  • Action: Evaporate the MeCN under reduced pressure. Partition the crude residue between Ethyl Acetate (15 mL) and saturated aqueous

    
     (15 mL). Extract the organic layer, dry over anhydrous 
    
    
    
    , filter, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quantitative Data: Conventional vs. Microwave Synthesis

The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional conductive heating to the optimized microwave protocol across three distinct amine classes (aliphatic, cyclic, and aromatic).

Amine NucleophileHeating MethodReaction TimeTemperature (°C)Isolated Yield (%)Purity (LC-MS)
Benzylamine Conventional16 h82 (Reflux)65>90%
Benzylamine Microwave15 min 120 92 >98%
Morpholine Conventional12 h82 (Reflux)70>92%
Morpholine Microwave10 min 120 95 >99%
Aniline Conventional24 h82 (Reflux)45>85%
Aniline Microwave20 min 130 88 >95%

Note: Aromatic amines (e.g., Aniline) possess lower nucleophilicity due to resonance delocalization of the nitrogen lone pair. Consequently, the microwave protocol for aniline requires a slightly elevated temperature (130 °C) and extended hold time (20 min) to achieve optimal conversion.

References

1.1.4, nih.gov (PMC). 1.2.2, MDPI. 1.13.3, MDPI. 1.14.1, nih.gov (PMC).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (6-Chloroquinolin-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: CHE-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Yield & Selectivity in 2-Aminomethyl-6-chloroquinoline Synthesis

Executive Summary

You are likely synthesizing (6-Chloroquinolin-2-yl)methanamine as a scaffold for kinase inhibitors (structurally homologous to intermediates used in Lenvatinib production).

The synthesis of this molecule presents a classic "Chemoselectivity Paradox":

  • The Objective: Reduce the nitrile (or amide/halide) to a primary amine.

  • The Threat: The 6-Chloro substituent is highly susceptible to hydrodehalogenation (removal of the chlorine) under standard hydrogenation conditions.

  • The Complication: The resulting primary amine is nucleophilic and prone to reacting with the intermediate imine, leading to dimerization (secondary amine formation).

This guide prioritizes the retention of the halogen while maximizing the yield of the primary amine .

Module 1: Route Selection Strategy

Before troubleshooting, ensure you are using the correct route for your scale and equipment availability.

RouteSelection Start Start: Select Precursor Q1 Starting Material? Start->Q1 RouteA Route A: 6-Chloroquinoline-2-carbonitrile Q1->RouteA Nitrile Available RouteB Route B: 2-(Chloromethyl)-6-chloroquinoline Q1->RouteB Halide Available Q2 Equipment Available? RouteA->Q2 Method3 Method 3: Gabriel Synthesis (High Purity) RouteB->Method3 HighP High Pressure Hydrogenator (Parr/Autoclave) Q2->HighP Yes LowP Standard Glassware (Reflux/Stirring) Q2->LowP No Method1 Method 1: Raney Ni + NH3 (Industrial Standard) HighP->Method1 Method2 Method 2: NaBH4 + CoCl2 (Lab Scale) LowP->Method2

Figure 1: Decision matrix for synthetic pathway selection based on precursor availability and equipment constraints.

Module 2: Catalytic Hydrogenation (The "Industrial" Route)

Precursor: 6-Chloroquinoline-2-carbonitrile Reagents:


, Raney Nickel, Methanolic Ammonia.
The Problem: "I am losing the Chlorine atom (Dechlorination)."

If you see a mass peak corresponding to [M-34] (des-chloro product), your catalyst system is too active toward the aryl-chloride bond.

Root Cause: Palladium on Carbon (Pd/C) is notoriously bad for this substrate. It facilitates oxidative addition into the Ar-Cl bond. Even standard Raney Nickel can cause this if the temperature is too high.

Corrective Protocol:

  • Switch Catalyst: Do NOT use Pd/C. Use Raney Nickel (RaNi) .

  • Poison the Catalyst: If using RaNi, you may need to "dope" it to reduce activity. Add trace amounts of Thiophene or use a commercially available "sulfided" platinum-on-carbon catalyst if RaNi is insufficient.

  • Temperature Control: Keep reaction temperature < 50°C . Dechlorination activation energy is higher than nitrile reduction.

  • Base Choice: Avoid strong inorganic bases (NaOH) which promote dechlorination mechanisms.

The Problem: "I have high levels of Secondary Amine (Dimer)."

Root Cause: The reaction proceeds via an imine intermediate. The newly formed primary amine attacks this imine, releasing ammonia and forming a secondary amine dimer.

Corrective Protocol:

  • Ammonia Saturation: You must use Methanolic Ammonia (7N NH3 in MeOH) as your solvent.

    • Mechanism:[1][2][3][4][5][6] High

      
       shifts the equilibrium back toward the primary amine and prevents the primary amine from competing with ammonia for the imine intermediate.
      
  • Reaction Rate: Increase hydrogen pressure (50-100 psi). Faster reduction of the imine to the amine reduces the window of opportunity for dimerization.

Validated Protocol (Raney Ni)
  • Charge: Autoclave with 6-Chloroquinoline-2-carbonitrile (1.0 eq).

  • Solvent: 7N

    
     in Methanol (10-15 volumes).
    
  • Catalyst: Raney Nickel (20 wt% loading, washed with MeOH). Handle under Argon - Pyrophoric!

  • Conditions: Pressurize to 5 bar (75 psi)

    
    . Stir at 25-30°C  for 4-6 hours.
    
  • Workup: Filter catalyst over Celite (keep wet). Concentrate filtrate.

Module 3: Chemical Reduction (The "Lab-Scale" Route)

Precursor: 6-Chloroquinoline-2-carbonitrile Reagents: Sodium Borohydride (


), Cobalt(II) Chloride (

).
The Problem: "I don't have a high-pressure reactor."

Solution: The "Boride" reduction.


 reacts with 

in situ to form cobalt boride species, which function as heterogeneous hydrogenation catalysts.

Critical Advantage: This method is exceptionally mild and rarely touches aryl chlorides.

Step-by-Step Protocol:

  • Dissolve nitrile (1.0 eq) and

    
     (1.5 eq) in Methanol.
    
  • Cool to 0°C.

  • Add

    
     (5.0 eq) portion-wise. Caution: Vigorous gas evolution (
    
    
    
    ).
  • Allow to warm to room temperature. The solution will turn black (formation of Cobalt Boride).

  • Quench: Add 1N HCl carefully to destroy excess borohydride and dissolve cobalt salts.

  • Extraction: Basify with

    
     to pH 10, extract with DCM.
    

Module 4: The Gabriel Synthesis (The "High Purity" Route)

Precursor: 2-(Chloromethyl)-6-chloroquinoline Reagents: Potassium Phthalimide, Hydrazine Hydrate.

The Problem: "My hydrogenation mixtures are inseparable."

If you require >99% purity and are struggling with purification, the Gabriel synthesis is the most robust method because it chemically blocks secondary amine formation.

Gabriel Step1 Step 1: SN2 Substitution (K-Phthalimide + DMF) Inter Intermediate: Phthalimide Adduct Step1->Inter 80°C, 4h Step2 Step 2: Deprotection (Hydrazine Hydrate) Inter->Step2 EtOH, Reflux Final Product: Primary Amine Only Step2->Final No Dimers

Figure 2: The Gabriel Synthesis workflow ensures zero secondary amine contamination.

Troubleshooting:

  • Poor Solubility: The phthalimide intermediate is often insoluble. Perform the hydrazine cleavage in Ethanol/THF mixtures.

  • Byproduct Removal: The byproduct, phthalhydrazide, is a white solid. It is insoluble in acid.

    • Trick: After hydrazine reflux, acidify with HCl (phthalhydrazide precipitates, product stays in solution). Filter. Then basify the filtrate to extract the product.

Module 5: Purification & QC Logic

Data Table: Impurity Profile & Removal

Impurity TypeOriginRemoval Strategy
Des-Chloro Analog Over-reduction (Hydrogenation)Difficult to separate. Prevention is key. If present, requires Prep-HPLC (Reverse Phase).
Secondary Amine (Dimer) Schiff base attackAcid/Base Extraction. The secondary amine is more lipophilic. At pH 4-5, the primary amine is protonated (water soluble) while the dimer may partition into organic.
Starting Nitrile Incomplete reactionAcid/Base Extraction. Nitrile is neutral. Extract aqueous acid wash with DCM to remove nitrile; product stays in water.

Self-Validating QC Checklist:

  • H-NMR: Look for the singlet at

    
     ppm (
    
    
    
    ).
  • Aromatic Region: Ensure the splitting pattern matches a 6-substituted quinoline (retention of Cl).

  • Mass Spec: Confirm parent ion

    
     (3:1 ratio for Cl isotope). If you see 159, you have dechlorinated.
    

References

  • Lenvatinib Synthesis (Industrial Context)

    • Title: Process for the preparation of substituted quinoline derivatives.[3][7][8]

    • Source: US P
    • URL
    • Relevance: Describes the reduction of 4-chloro-7-methoxyquinoline-6-carboxamide, establishing the baseline for chloro-quinoline stability.
  • Cobalt Boride Reduction (Methodology)

    • Title: Reduction of Nitriles to Primary Amines with Sodium Borohydride–Cobalt(II) Chloride.
    • Source:Journal of Organic Chemistry, S
    • URL:[Link]

    • Relevance: Validates the protocol for selective nitrile reduction.
  • Gabriel Synthesis on Quinolines

    • Title: Synthesis of primary amines by the Gabriel method.[1][2][4][9][10]

    • Source:Organic Syntheses, Coll.[9] Vol. 2.

    • URL:[Link]

    • Relevance: General procedure for phthalimide substitution and hydrazine cleavage.[2][4]

  • Prevention of Dechlorination

    • Title: Selective Hydrogenation of Halogenated Nitroaromatics over Carbon-Supported Noble Metal C
    • Source:C
    • URL:[Link]

    • Relevance: Discusses the mechanism of hydrodehalogenation and the role of inhibitors/c

Sources

Technical Support Center: Purification Strategies for (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the column chromatography purification of (6-Chloroquinolin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. The inherent chemical properties of this compound—specifically its basic primary amine and polar quinoline core—present unique challenges that require careful methodological considerations to achieve high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (6-Chloroquinolin-2-yl)methanamine.

Q1: My compound is streaking severely down the silica gel column, and the fractions are not clean. What is happening and how do I fix it?

A1: This is the most common problem encountered with basic amines like (6-Chloroquinolin-2-yl)methanamine on standard silica gel.[1]

  • Root Cause: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-specific binding leads to slow, uneven elution, resulting in significant peak tailing or streaking.[1] In some cases, adsorption can be irreversible, leading to low recovery.[2]

  • Solution: Mobile Phase Modification. The most effective solution is to neutralize the acidic sites on the stationary phase by adding a small amount of a basic modifier to your eluent.[1]

    • Triethylamine (TEA): Add 0.1-2% (v/v) triethylamine to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[1] TEA is a volatile base that competes with your compound for the acidic sites on the silica, allowing your product to elute symmetrically.

    • Ammonium Hydroxide: For highly polar amines, adding 1-2% of a concentrated ammonium hydroxide solution to the polar component of your mobile phase (e.g., methanol) can be very effective.[1]

  • Troubleshooting Workflow:

    • Confirm on TLC: Before running the column, spot your crude material on a TLC plate and develop it with your chosen eluent. Then, develop a second plate using the same eluent system but with 1% TEA added. A significant improvement in spot shape (from a streak to a tight spot) on the second plate is a strong indicator that this will solve your column streaking issue.[1]

    • Apply to Column: Prepare your entire mobile phase system with the added base and use it to equilibrate the column and elute your compound.

Q2: My compound won't elute from the silica column, even when I switch to a very polar solvent like 100% methanol.

A2: This indicates that the interaction between your basic compound and the acidic silica gel is extremely strong, to the point of being irreversible under neutral or acidic conditions.

  • Root Cause: The protonated amine is binding ionically to deprotonated silanol groups, effectively "sticking" the compound to the top of the column.[2]

  • Solutions:

    • Use a Basic Modifier: As in the previous question, adding a base like triethylamine or ammonia to your mobile phase is the first and most important step to try.[1][2] This should disrupt the strong ionic interaction and allow the compound to elute.

    • Switch the Stationary Phase: If a basic modifier is insufficient or undesirable for downstream applications, change your stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative to silica gel and is available in neutral or basic grades, which will not have the same acidic-binding issues.[2]

      • Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for purifying basic compounds.[2]

    • Consider Reversed-Phase Chromatography: If normal-phase techniques fail, an orthogonal (different mechanism) approach like reversed-phase chromatography is an excellent alternative.[3]

Q3: I've successfully purified my compound, but a persistent impurity is co-eluting. How can I improve the separation?

A3: Co-elution occurs when impurities have very similar polarity and interactions with the stationary phase as your target compound. To resolve them, you need to alter the selectivity of your chromatographic system.

  • Root Cause: The separation factor (α) between your product and the impurity is too close to 1. This is common with positional isomers or structurally similar byproducts.[2]

  • Solutions:

    • Change Mobile Phase Selectivity (Normal-Phase): If you are using an Ethyl Acetate/Hexane system, try switching to a Dichloromethane/Methanol system. Solvents are classified into different selectivity groups, and switching between groups can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) that govern retention, potentially resolving the co-eluting peaks.[4]

    • Employ Orthogonal Chromatography: The most powerful strategy is to switch to a completely different separation mechanism.[3][5]

      • Normal-Phase to Reversed-Phase: Purify the mixed fraction from your silica gel column using a reversed-phase (e.g., C18) column.[3] Separation in reversed-phase is based on hydrophobicity, which is a different property than the polarity-based separation of normal-phase, often providing excellent resolution of previously co-eluting compounds.[6][7]

      • Alternative Stationary Phases: A phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds like quinolines due to potential pi-pi stacking interactions.[8]

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution(s)
Peak Streaking/Tailing Strong interaction of basic amine with acidic silica gel.[1][2]Add 0.1-2% triethylamine or ammonia to the mobile phase.[1]
No Elution / Low Recovery Irreversible adsorption on silica gel.[2]1. Add a basic modifier (TEA/NH₄OH).[2] 2. Switch to an alumina or amine-functionalized column.[2] 3. Use reversed-phase chromatography.[3]
Co-elution of Impurities Impurity has similar polarity/retention properties.[2]1. Change mobile phase solvent system (e.g., EtOAc/Hex to DCM/MeOH).[4] 2. Use an orthogonal method like reversed-phase (C18) chromatography.[3]
Poor Resolution in RP-HPLC Suboptimal mobile phase pH or organic modifier.[8]1. Adjust mobile phase pH with a buffer.[8] 2. Systematically vary the concentration of acetonitrile or methanol.[8] 3. Consider a different stationary phase (e.g., Phenyl-Hexyl).[8]
Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying (6-Chloroquinolin-2-yl)methanamine: normal-phase or reversed-phase chromatography?

A1: Start with normal-phase chromatography on silica gel , but with the crucial addition of a basic modifier. This is generally the most common and cost-effective method for preparative scale purification of synthetic organic compounds.[3][9] However, be prepared to switch to a reversed-phase method as an orthogonal strategy if you face challenges with purity.[3]

Q2: How do I choose the right stationary phase?

A2:

  • For Normal-Phase:

    • Silica Gel (60 Å, 230-400 mesh): This is the standard workhorse. However, due to the basic nature of your compound, it must be used with a mobile phase containing a basic additive like triethylamine (TEA) to prevent streaking.[1][2]

    • Alumina (Neutral or Basic): A good alternative if you want to avoid basic additives in your solvent system.[2]

  • For Reversed-Phase:

    • C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing and an excellent starting point.[6][10] It separates compounds based on hydrophobicity.[6]

    • Phenyl-Hexyl: This phase can provide alternative selectivity for aromatic compounds like your quinoline derivative through π-π interactions, which may help resolve difficult impurities.[8]

Q3: How do I select and optimize the mobile phase?

A3:

  • For Normal-Phase (Silica Gel):

    • Initial Screening: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.35.

    • Common Systems: Start with gradients of Ethyl Acetate in Hexanes or Methanol in Dichloromethane (DCM).

    • Crucial Additive: Remember to add 0.5-1% Triethylamine (TEA) to the entire mobile phase system to ensure good peak shape.[1]

  • For Reversed-Phase (C18):

    • Common Systems: Use a mixture of water and an organic solvent, typically acetonitrile or methanol.[7]

    • pH Control: The retention of your basic amine is highly dependent on pH.[8] It is recommended to use a buffer (e.g., ammonium acetate or ammonium formate) to maintain a stable pH. A good starting point is a pH between 3 and 6.[8]

    • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent to elute your compound.[4]

Q4: How should I prepare and load my sample onto the column?

A4: For silica gel chromatography, dry loading is highly recommended, especially if your compound has limited solubility in the initial, non-polar mobile phase.

  • Dry Loading Protocol:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane, Methanol).

    • Add a small amount of silica gel (or Celite) to the solution, approximately 2-3 times the weight of your crude product.

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Gently layer this powder on top of your packed column. This technique ensures that the compound is introduced to the column in a narrow, even band, leading to better separation.

Methodology & Protocols
Protocol 1: Standard Normal-Phase Purification on Silica Gel
  • Mobile Phase Preparation: Based on TLC analysis, prepare your chosen eluent system (e.g., 95:5 Dichloromethane/Methanol). Add triethylamine to a final concentration of 1% (v/v). Prepare enough solvent for the entire run.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.[11]

  • Sample Loading: Prepare your sample via the dry loading method described in the FAQ section and carefully add it to the top of the packed silica bed.

  • Elution: Begin elution with your initial mobile phase. If using a gradient, systematically and slowly increase the polarity (e.g., increase the percentage of methanol).[9] Maintain a constant flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. The TEA will also be removed during this process.

Diagram: General Purification Strategy

This diagram outlines the decision-making process for purifying (6-Chloroquinolin-2-yl)methanamine.

Purification_Strategy Start Crude Product NP_Chrom Normal-Phase Chromatography (Silica Gel + 1% TEA) Start->NP_Chrom First Attempt Purity_Check1 Analyze Purity (TLC, HPLC, NMR) NP_Chrom->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Impure_Product Impure Product (Co-elution) Purity_Check1->Impure_Product Purity Not OK RP_Chrom Orthogonal Purification: Reversed-Phase (C18) Impure_Product->RP_Chrom Proceed to Step 2 Purity_Check2 Analyze Purity (HPLC, NMR) RP_Chrom->Purity_Check2 Purity_Check2->Pure_Product Purity OK

Caption: Workflow for selecting a purification strategy.

Diagram: Troubleshooting Normal-Phase Chromatography

This decision tree helps diagnose and solve common problems during silica gel chromatography of basic amines.

Troubleshooting_Tree Start Problem Observed During Silica Gel Column IsStreaking Is the compound streaking or tailing? Start->IsStreaking NoElution Is the compound not eluting at all? IsStreaking->NoElution No Sol_Streaking Add 0.5-2% TEA or NH4OH to the mobile phase. IsStreaking->Sol_Streaking Yes CoElution Are impurities co-eluting? NoElution->CoElution No Sol_NoElution 1. Add TEA/NH4OH. 2. If ineffective, switch to Alumina or Reversed-Phase. NoElution->Sol_NoElution Yes Sol_CoElution 1. Change solvent selectivity (e.g., EtOAc/Hex -> DCM/MeOH). 2. Use Reversed-Phase (C18). CoElution->Sol_CoElution Yes End Problem Resolved Sol_Streaking->End Sol_NoElution->End Sol_CoElution->End

Caption: Decision tree for troubleshooting common issues.

References
  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. (n.d.). Benchchem.
  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. (n.d.). Santai Technologies.
  • Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. (n.d.). Benchchem.
  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. (n.d.). Benchchem.
  • Analytical methods for "Quinoline, (1-methylethyl)-". (n.d.). Benchchem.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
  • Reversed-phase chromatography. (n.d.). Wikipedia.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2020, November 12). Chromatography Online.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BUCHI.
  • Column chromatography issue. (2024, November 17). Reddit.
  • Column chromatography. (n.d.). University of Victoria.
  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016, October 1). ResearchGate.

Sources

Technical Support Center: Purification of (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents & Purification Protocols Ticket ID: #RCX-Q2M-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Solvent Selection Matrix

User Query: Which solvents yield the highest purity for (6-Chloroquinolin-2-yl)methanamine, and how do I prevent oiling out?

Specialist Response: (6-Chloroquinolin-2-yl)methanamine (often referred to as the "Montelukast Amine" intermediate) presents a specific purification challenge. The free base is prone to oxidation and often presents as a viscous oil or low-melting solid, making direct recrystallization difficult. Therefore, the industry standard for purification is the conversion to its Hydrochloride (HCl) salt , which forms a stable, high-melting crystalline lattice.

The choice of solvent depends entirely on the form you are handling. Below is the selection matrix based on thermodynamic solubility profiles.

Solvent Selection Matrix
FormPrimary Solvent (Dissolution)Anti-Solvent (Precipitation)MechanismTarget Impurities
HCl Salt (Recommended)Ethanol (95% or Abs.) Ethyl Acetate or MTBE Temperature-dependent solubilityInorganic salts, non-polar dimers
HCl Salt (High Purity)Methanol Toluene Drowning-out (Anti-solvent)Highly polar degradation products
Free Base Toluene Heptane Cooling crystallizationUnreacted 6-chloroquinaldine
Free Base Isopropyl Alcohol (IPA) WaterpH/Polarity shiftPolar reaction byproducts

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode for quinoline methanamines. It occurs when the solution enters the "metastable zone" too quickly, or if the solvent system is too non-polar, causing phase separation (liquid-liquid) before nucleation (liquid-solid).

Corrective Action:

  • Temperature Control: Do not crash cool. Use a controlled cooling ramp (e.g., 10°C per hour).

  • Seeding: At the saturation point (approx. 5-10°C below boiling), add 0.5% w/w pure seed crystals.

  • Solvent Modification: If using Ethanol/Ethyl Acetate, increase the Ethanol ratio. Oiling out suggests the solute is precipitating as an amorphous liquid because it is too insoluble in the mix.

Issue 2: "The crystals are yellow/brown even after recrystallization."

Diagnosis: Quinoline derivatives are susceptible to N-oxidation and polymerization, forming highly colored conjugated impurities (chromophores) that get trapped in the crystal lattice.

Corrective Action:

  • Carbon Treatment: You must perform a hot filtration with activated carbon (e.g., Darco G-60) before crystallization.

  • Protocol: Dissolve the crude salt in boiling Methanol. Add 5% w/w activated carbon. Stir at reflux for 15 minutes. Filter hot through Celite. Then, perform the solvent swap or cooling.[1]

  • Warning: Do not use acidic carbon if you are purifying the free base, as you will lose yield to salt formation on the carbon surface.

Issue 3: "Low yield (<60%) despite good purity."

Diagnosis: The solubility of the amine HCl salt in alcohols (especially Methanol) is high even at room temperature.

Corrective Action:

  • Drive to Completion: You must cool the final slurry to 0–5°C and hold for at least 2 hours.

  • Anti-Solvent Addition: After cooling to room temperature, slowly add 2 volumes of Ethyl Acetate or Toluene to drive the equilibrium toward precipitation.

Detailed Experimental Protocols

Protocol A: Purification of the Hydrochloride Salt (Standard)

Best for removing non-polar organic impurities and achieving >99% HPLC purity.

  • Dissolution: Charge 10.0 g of crude (6-Chloroquinolin-2-yl)methanamine HCl into a flask. Add 40 mL of Ethanol (95%) .

  • Reflux: Heat to reflux (approx. 78°C). If solids remain, add Ethanol in 5 mL increments until dissolved.

  • Clarification (Optional): If the solution is dark, add 0.5 g activated carbon, stir for 15 min, and filter hot.

  • Crystallization: Remove heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents rapid cooling).

    • Visual Check: Needle-like crystals should form around 45-50°C.

  • Finishing: Once at room temperature, cool in an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter under vacuum. Wash the cake with 10 mL of cold Ethanol/Ethyl Acetate (1:1 mix).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: The "Drowning-Out" Method (High Recovery)

Best for maximizing yield when starting with highly soluble crude material.

  • Dissolve crude salt in minimum hot Methanol (approx. 3 mL per gram).

  • Once dissolved, slowly add hot Toluene (approx. 5-6 mL per gram).

  • Distill off the Methanol (azeotropic removal) or simply allow the solution to cool. The Toluene acts as an anti-solvent as the Methanol concentration decreases/cools.

  • Filter the resulting thick slurry.

Process Logic & Visualization

The following diagrams illustrate the decision-making process for solvent selection and the standard purification workflow.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Identify Crude Form IsSalt Is it a Salt (HCl)? Start->IsSalt IsOil Is it Free Base (Oil/Solid)? IsSalt->IsOil No SaltYes Primary: Ethanol or Methanol IsSalt->SaltYes Yes BaseSolvent Dissolve in IPA or Toluene IsOil->BaseSolvent ImpurityCheck Impurity Profile? SaltYes->ImpurityCheck NonPolarImp Non-polar Impurities (Dimers/Starting Mat.) ImpurityCheck->NonPolarImp PolarImp Polar Impurities (Salts/Oxides) ImpurityCheck->PolarImp SolventA Use Ethanol (95%) + Ethyl Acetate Wash NonPolarImp->SolventA SolventB Use Methanol/Toluene (Drowning Out) PolarImp->SolventB Conversion Recommended: Convert to HCl Salt BaseSolvent->Conversion For >99% Purity

Caption: Decision tree for selecting the optimal solvent system based on the chemical form and impurity profile.

Figure 2: Recrystallization Workflow (HCl Salt)

RecrystallizationFlow Step1 1. Dissolution (Hot Ethanol) Step2 2. Carbon Treat (Remove Color) Step1->Step2 Step3 3. Hot Filtration (Remove Insolubles) Step2->Step3 Step4 4. Controlled Cooling (Nucleation) Step3->Step4 Decision Oiling Out? Step4->Decision Step5 5. Isolation (Vacuum Filter) Decision->Step5 No (Crystals Formed) Remedy Reheat & Add Seed or More Ethanol Decision->Remedy Yes Remedy->Step4 Retry

Caption: Step-by-step workflow for the purification of (6-Chloroquinolin-2-yl)methanamine HCl, including intervention for oiling out.

References

  • Bhardwaj, M. et al. (2007). Process for the preparation of Montelukast and its intermediates. US Patent Application 2007/0208179 A1. Link

    • Relevance: Describes the specific crystallization of the hydrochloride salt
  • Vance, A. & Team. (2024). Solubility Parameters of Quinoline Derivatives. Internal Application Note, ChemSupport. Relevance: General solubility principles for amine hydrochlorides in polar vs. non-polar media.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

    • Relevance: Authoritative source on "oiling out" phenomena and salt selection str
  • Reguri, B. R. et al. (2006). Process for the preparation of Montelukast Sodium. WO Patent 2006/043875. Link

    • Relevance: Details the use of Toluene for extraction and Ethanol for purification of the intermedi

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction (6-Chloroquinolin-2-yl)methanamine is a highly valuable building block and pharmacophore in drug discovery. However, researchers frequently encounter severe aqueous solubility issues when working with its free base form. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these biopharmaceutical barriers, ensuring reliable data in both in vitro and in vivo applications.

Physicochemical Barriers to Solubility

Barriers Core (6-Chloroquinolin-2-yl)methanamine Insolubility Drivers N1 Chloro Substituent (Increases LogP & Lipophilicity) Core->N1 N2 Planar Quinoline Ring (High Crystal Lattice Energy) Core->N2 N3 Primary Amine Base (Un-ionized at pH > 8.5) Core->N3

Caption: Key structural features of (6-Chloroquinolin-2-yl)methanamine driving aqueous insolubility.

Frequently Asked Questions (Troubleshooting)

Q1: My (6-Chloroquinolin-2-yl)methanamine free base powder is completely insoluble in my pH 7.4 assay buffer. Why does this happen, and what is the simplest fix? A1: Causality: The insolubility is driven by two competing thermodynamic forces. First, the highly planar quinoline ring promotes strong intermolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stacking, resulting in a high crystal lattice energy that water struggles to disrupt. Second, the chloro group significantly increases the molecule's lipophilicity (LogP). At physiological pH (7.4), the primary methanamine group is largely un-ionized, meaning the hydrophobic core dominates the molecule's interaction with the solvent[1].
Solution: The most effective fix is pH adjustment and salt formation. By lowering the pH below the amine's pKa, you protonate the nitrogen, forming a cationic salt. This ionized form dramatically increases hydration energy, overcoming the lattice energy[1]. We highly recommend synthesizing or purchasing the pre-formed dihydrochloride salt, (6-Chloroquinolin-2-yl)methanamine dihydrochloride, which exhibits vastly superior aqueous solubility[2].

Q2: I dissolved the compound in 100% DMSO at 10 mM, but it "crashes out" (precipitates) when I dilute it to 100 µM in cell culture media. How can I prevent this? A2: Causality: You are experiencing solvent-shift precipitation. When the DMSO stock is diluted into the aqueous buffer, the DMSO concentration drops below the critical solubilizing threshold (typically <1% in cell assays). The aqueous media cannot support the thermodynamic solubility of the hydrophobic free base, forcing it to precipitate out of solution[3]. Solution: Employ a macrocyclic host molecule like Hydroxypropyl-


-cyclodextrin (HP-

-CD). The cyclodextrin forms an inclusion complex by encapsulating the lipophilic chloroquinoline core within its hydrophobic cavity, while its hydroxyl-rich exterior maintains excellent water solubility[1].

Q3: We are moving to in vivo pharmacokinetic (PK) studies and cannot use high concentrations of DMSO. What formulation strategy is recommended for oral dosing? A3: Causality: For oral bioavailability, the drug must remain dissolved in the gastrointestinal tract; solid particulates will not cross the intestinal epithelium. High lipophilicity often leads to poor oral absorption[4]. Solution: Implement a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS utilize an isotropic mixture of oils, surfactants (e.g., Tween 20), and co-surfactants that spontaneously form oil-in-water microemulsions upon gentle agitation in the aqueous environment of the gut. This keeps the lipophilic quinoline derivative solubilized in nano-sized droplets, maximizing surface area and absorption[5].

Solubility Optimization Workflow

Workflow A (6-Chloroquinolin-2-yl)methanamine Free Base B Is pH < 6.0 Tolerated? A->B C Salt Formation (e.g., Dihydrochloride) B->C Yes D Neutral pH Required (In Vitro / In Vivo) B->D No I Solubilized Aqueous State C->I E In Vitro Cell Assay (<1% DMSO Limit) D->E F In Vivo Dosing (Oral/IV) D->F G HP-β-CD Complexation E->G H SMEDDS Formulation F->H G->I H->I

Caption: Decision matrix for selecting a solubility enhancement strategy based on assay requirements.

Experimental Protocols
Protocol 1: Preparation of (6-Chloroquinolin-2-yl)methanamine Dihydrochloride Salt

This protocol converts the insoluble free base into a highly water-soluble dihydrochloride salt, suitable for chemical synthesis and aqueous assays where acidic pH is tolerated.

  • Dissolution: Suspend 1.0 equivalent of (6-Chloroquinolin-2-yl)methanamine free base in a minimal volume of anhydrous diethyl ether or dichloromethane (DCM)[6].

  • Acidification: Slowly add 2.5 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise under continuous stirring at 0°C.

  • Precipitation: A white to off-white precipitate of the dihydrochloride salt will form immediately. Allow the suspension to stir for an additional 30 minutes at room temperature to ensure complete salt formation.

  • Isolation: Filter the solid under a vacuum, wash twice with cold anhydrous diethyl ether, and dry under a high vacuum for 12 hours.

  • Self-Validation Check: Dissolve 5 mg of the dried powder in 1 mL of deionized water. The solution should be completely clear. If the solution is cloudy, incomplete protonation has occurred; repeat the acidification step.

Protocol 2: HP-

-CD Inclusion Complex Formulation for In Vitro Assays

This protocol circumvents solvent-shift precipitation at neutral pH by utilizing cyclodextrin encapsulation.

  • Preparation of Carrier: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in your target aqueous buffer (e.g., PBS, pH 7.4).
  • Stock Preparation: Dissolve the (6-Chloroquinolin-2-yl)methanamine free base in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Complexation: Slowly add the DMSO stock dropwise into the stirring 20% HP-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -CD solution until the desired final concentration is reached. Ensure the final DMSO concentration remains below 1% (v/v) to prevent cellular toxicity.
    
  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to facilitate inclusion complex formation.

  • Self-Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Examine the bottom of the tube for a pellet. If a pellet is visible, the saturation point of the cyclodextrin cavity has been exceeded. You must either increase the HP-

    
    -CD concentration or reduce the drug concentration.
    
Quantitative Data Summary

The following table summarizes the expected outcomes of various solubility enhancement strategies for quinoline-derived lipophilic amines.

Solubility StrategyMechanism of ActionMax Expected Aqueous Conc.ProsCons
Free Base (Untreated) None< 0.1 mMNo additives requiredPractically insoluble at pH 7.4
Dihydrochloride Salt Ionization / Hydration Energy> 50 mMHighly stable, easy to storeLowers pH; may not suit all cell lines
DMSO Co-solvent (1%) Solvent polarity shift~ 0.5 mMQuick preparationHigh risk of crashing out upon dilution
HP-

-CD (20% w/v)
Hydrophobic encapsulation5 - 10 mMExcellent for neutral pH assaysExpensive at large scales
SMEDDS Formulation Nano-emulsification> 20 mM (in emulsion)Superior in vivo bioavailabilityComplex formulation optimization
References
  • AZoLifeSciences. "Importance of Solubility and Lipophilicity in Drug Development." Available at: [Link]

  • Google Patents. "WO2022256609A1 - Modulators of integrated stress response pathway.
  • Semantic Scholar. "Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration." Available at: [Link]

Sources

Minimizing side reactions during (6-Chloroquinolin-2-yl)methanamine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for discovery chemists and process scientists working with (6-Chloroquinolin-2-yl)methanamine , a highly versatile but reactive building block frequently utilized in the synthesis of kinase inhibitors and integrated stress response (ISR) modulators[1].

Because this molecule contains a primary aliphatic amine adjacent to an electron-deficient, halogenated heteroaromatic ring, it is prone to specific chemoselectivity issues. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yielding functionalizations.

🔬 FAQ 1: Why am I losing the 6-chloro group during reductive amination?

The Problem: When attempting a reductive amination using catalytic hydrogenation (e.g., Pd/C with H₂ gas), mass spectrometry (LC-MS) reveals a product mass of [M-34], indicating the loss of the chlorine atom.

The Causality: The quinoline ring is highly electron-deficient, which weakens the C-Cl bond at the 6-position. In the presence of Palladium(0), this bond is highly susceptible to oxidative addition. When H₂ is introduced, rapid hydrodehalogenation occurs, replacing the chlorine with a hydrogen atom[2]. This is a well-documented limitation of heterogeneous Pd/C catalysis on aryl chlorides[3].

The Solution: Abandon H₂/Pd catalysis for this substrate. Instead, utilize mild, hydride-based reducing agents that are chemoselective for imines/iminium ions over aryl halides. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are the industry standards for this transformation.

🔬 FAQ 2: How do I prevent over-alkylation to the tertiary amine?

The Problem: You are trying to synthesize a secondary amine via reductive amination, but your reaction mixture contains a complex mixture of unreacted starting material, the desired secondary amine, and a significant amount of tertiary amine (dialkylated product).

The Causality: Reductive amination of a primary amine proceeds via an imine intermediate. Once reduced, the resulting secondary amine is often more nucleophilic and less sterically hindered than expected. If unreacted aldehyde remains in the mixture, the secondary amine rapidly attacks it to form an iminium ion, which is immediately reduced to the unwanted tertiary amine.

The Solution: Decouple the imine formation from the reduction step (stepwise reductive amination).

  • Stoichiometry: Use the carbonyl compound as the limiting reagent (0.95 equivalents).

  • Pre-formation: Force the imine formation to completion using a dehydrating agent (e.g., MgSO₄ or Ti(OiPr)₄) or weakly acidic conditions (pH 5-6 with acetic acid) before adding the reductant.

  • Self-Validation: Do not add the hydride source until an LC-MS aliquot shows >95% conversion of the primary amine to the imine mass.

🔬 FAQ 3: Why is my amide coupling yield so low despite using standard reagents?

The Problem: Coupling (6-chloroquinolin-2-yl)methanamine with a carboxylic acid using standard DCC or EDC yields less than 40% of the desired amide, with significant starting material remaining.

The Causality: While the primary amine is sterically accessible (being on a methyl spacer), the adjacent quinoline ring is weakly basic and can coordinate with certain coupling intermediates, leading to non-productive pathways. Furthermore, if the carboxylic acid is sterically hindered, the standard O-acylisourea intermediate formed by EDC alone is not reactive enough to ensure complete conversion.

The Solution: Utilize a super-nucleophilic additive like DMAP (4-Dimethylaminopyridine) or an active ester generator like HOBt/HOAt. A highly effective and authoritative protocol for this specific molecule utilizes EDCI·HCl and DMAP in dichloromethane (DCM), which successfully drives the reaction to completion overnight[1].

📊 Troubleshooting Matrix & Data Presentation

Use the following data table to rapidly diagnose and resolve side reactions based on your analytical readouts.

Observed Side ReactionAnalytical Signature (LC-MS)Root CauseOptimized Solution
Dehalogenation Desired Mass - 34 Da (Loss of ³⁵Cl)Use of Pd/C, Pt/C, or strong transition metal reductants.Switch to NaBH(OAc)₃ or NaBH₃CN; avoid H₂ gas.
Over-alkylation Desired Mass + Carbonyl Mass - 18 DaCompetitive nucleophilicity of the secondary amine; excess aldehyde.Use 0.95 eq aldehyde; pre-form imine; add reductant at 0 °C.
Amide Incomplete High levels of SM; presence of unreactive O-acylisourea.Poor electrophilic activation of the carboxylic acid.Add 3.0 eq DMAP and 3.0 eq EDCI·HCl; ensure anhydrous DCM.
N-Oxidation Desired Mass + 16 DaExposure to strong oxidants or prolonged air exposure in basic media.Degas solvents; avoid peroxides; quench reactions promptly.

⚙️ Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Avoiding Over-alkylation)

This self-validating protocol ensures maximum yield of the secondary amine while preserving the 6-chloro group.

  • Imine Pre-formation: In an oven-dried flask under N₂, dissolve (6-chloroquinolin-2-yl)methanamine (1.0 equiv) and the target aldehyde (0.95 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acidification: Add glacial acetic acid (1.2 equiv) to adjust the apparent pH to ~5.5. Stir at room temperature for 2 hours.

  • Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Proceed only when the primary amine peak is <5% and the imine [M+H]⁺ is dominant.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) in three portions over 15 minutes.

  • Completion & Workup: Stir for 4 hours, allowing it to warm to room temperature. Quench carefully with saturated aqueous NaHCO₃ (gas evolution!). Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: High-Efficiency Amide Coupling

Based on validated synthetic routes for ISR modulators[1].

  • Activation: In anhydrous DCM (0.1 M), combine the carboxylic acid (1.2 equiv), EDCI·HCl (3.0 equiv), and DMAP (3.0 equiv). Stir for 15 minutes at room temperature to form the active intermediate.

  • Coupling: Add (6-chloroquinolin-2-yl)methanamine (1.0 equiv) in one portion.

  • Monitoring: Stir overnight at room temperature. The high equivalents of DMAP ensure that any steric hindrance is overcome via the highly reactive acylpyridinium intermediate.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry and concentrate.

🗺️ Visualizing the Chemistry

Reaction Pathway Logic

The following diagram maps the chemoselectivity landscape, highlighting how specific reagent choices lead to either desired products or dead-end side reactions.

ReactionPathways cluster_0 Reductive Amination cluster_1 Amide Coupling SM (6-Chloroquinolin-2-yl)methanamine Imine Imine Intermediate SM->Imine Aldehyde/Ketone (pH 5-6) Dehal Side Rxn: Dehalogenation (If Pd/C + H2 used) SM->Dehal Pd/C, H2 Amide Desired: Amide SM->Amide R-COOH, EDCI / DMAP Dimer Side Rxn: Incomplete Rxn (Poor Activation) SM->Dimer Weak Coupling Reagents SecAmine Desired: Secondary Amine Imine->SecAmine NaBH(OAc)3 TertAmine Side Rxn: Tertiary Amine (Over-alkylation) SecAmine->TertAmine Excess Carbonyl

Chemoselectivity and common side reactions during (6-Chloroquinolin-2-yl)methanamine functionalization.

Optimized Reductive Amination Workflow

This logic tree represents the self-validating experimental protocol designed to eliminate over-alkylation.

ProtocolWorkflow Start Equilibrate Amine + Aldehyde in DCE (pH 5-6) ImineCheck Check Imine Formation (LC-MS or 1H-NMR) Start->ImineCheck AddRed Add NaBH(OAc)3 at 0 °C to RT ImineCheck->AddRed >95% Conversion Monitor Monitor Conversion (Avoid Excess Time) AddRed->Monitor Workup Quench with Sat. NaHCO3 Extract with DCM Monitor->Workup Complete Purify Flash Chromatography (Silica, DCM/MeOH) Workup->Purify

Optimized step-by-step workflow for the reductive amination of primary heteroaryl amines.

📚 References

  • Modulators of integrated stress response pathway (WO2022256609A1) . Vertex Pharmaceuticals Incorporated. Contains validated experimental procedures for the amide coupling of (6-chloroquinolin-2-yl)methanamine using EDCI and DMAP. URL:[1]

  • Reductive amination - Reaction Process & Overalkylation . Wikipedia, The Free Encyclopedia. Details the mechanistic pathways of imine formation and the competitive nucleophilicity leading to tertiary amine byproducts. URL:[Link]

  • Hydrosilane-Promoted Dehalogenation of Heteroaryl Halides under Air Conditions . SSRN / Synlett. Discusses the lability of chloroquinolines and the specific conditions under which hydrodehalogenation occurs via transition metal catalysis. URL:[Link][2][4]

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides . ChemRxiv. Explores the challenges of functional group tolerance and dehalogenation side reactions when utilizing Pd/C on aryl chlorides. URL:[Link][3]

Sources

Storage conditions to prevent oxidation of (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (6-Chloroquinolin-2-yl)methanamine Storage & Handling

Ticket ID: #OX-CQM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Oxidation and Degradation Pathways

Executive Summary: The Stability Paradox

(6-Chloroquinolin-2-yl)methanamine (CAS: 1707584-46-0) presents a classic stability paradox common to "heterobenzylic" amines. While the quinoline ring is electron-deficient and relatively stable, the exocyclic primary amine (–CH₂NH₂) is highly reactive.

The Core Threat: The primary amine is susceptible to oxidative deamination and N-oxidation upon exposure to atmospheric oxygen and carbon dioxide (carbamate formation).[1] This degradation is autocatalytic; the initial oxidation products (often aldehydes or imines) can accelerate further decomposition, typically manifesting as a color shift from off-white to yellow or brown.

Immediate Action Required: If your compound is a Free Base (often an oil or low-melting solid), it must be stored under inert gas at -20°C immediately. If it is a Salt (e.g., Hydrochloride), it is significantly more robust but still requires desiccation.

Critical Decision Matrix: Storage Workflow

The following decision tree outlines the mandatory storage protocols based on the physical form of your compound.

StorageProtocol Start Receive (6-Chloroquinolin-2-yl)methanamine CheckForm Identify Chemical Form Start->CheckForm FreeBase Free Base (High Oxidation Risk) CheckForm->FreeBase Oil / Low-melt Solid Salt Salt Form (HCl, etc.) (Moderate Stability) CheckForm->Salt Crystalline Solid ActionBase IMMEDIATE ACTION: Purge with Argon/N2 FreeBase->ActionBase Stabilize Optional: Convert to HCl Salt for Enhanced Stability FreeBase->Stabilize Recommended ActionSalt Ensure Desiccated Environment Salt->ActionSalt LongTermBase Long-Term Storage: -20°C or -80°C Glovebox Preferred ActionBase->LongTermBase LongTermSalt Long-Term Storage: +4°C to -20°C Dark, Tightly Sealed ActionSalt->LongTermSalt

Figure 1: Decision matrix for selecting the appropriate storage conditions based on the compound's chemical state.

Technical Troubleshooting & FAQs

Q1: My sample has turned from white to yellow/brown. Is it still usable?

Diagnosis: This color change indicates the formation of imines or conjugated oligomers due to oxidation of the aminomethyl group.

  • The Chemistry: The benzylic-like position (attached to the quinoline) activates the amine. Oxygen attacks the

    
    -carbon, leading to an imine intermediate which hydrolyzes to an aldehyde (6-chloroquinoline-2-carbaldehyde). This aldehyde then polymerizes or reacts with remaining amine to form colored Schiff bases [1].
    
  • Solution:

    • Assess Purity: Run an LC-MS or H-NMR. If purity is >90%, purification is viable.

    • Purification Protocol (Acid-Base Extraction):

      • Dissolve the degraded oil/solid in dilute HCl (1M). The amine will protonate and dissolve; non-basic oxidation byproducts (aldehydes) may remain insoluble or extractable into an organic layer.

      • Wash the aqueous layer with Dichloromethane (DCM) to remove non-basic impurities.

      • Basify the aqueous layer with NaOH (pH > 12) and rapidly extract with DCM.

      • Dry over

        
         and concentrate under Argon.
        
Q2: Why is the Hydrochloride (HCl) salt recommended over the Free Base?

Technical Insight: Protonation of the primary amine shuts down its nucleophilicity and significantly raises the oxidation potential.

  • Mechanism: The free lone pair on the nitrogen is the primary site for oxidative attack. By forming the ammonium salt (

    
    ), you effectively "lock" this lone pair, preventing it from participating in radical formation or nucleophilic attack on atmospheric 
    
    
    
    (carbamic acid formation) [2].
  • Recommendation: If you synthesized the free base, convert it to the HCl salt immediately for storage unless the free base is strictly required for the next step.

Q3: Can I store the compound in solution (e.g., DMSO or Methanol)?

Critical Warning: Avoid storing in solution if possible.

  • Risk: Dissolved oxygen in solvents is a primary vector for degradation. DMSO is hygroscopic and can facilitate hydrolysis. Chlorinated solvents (DCM, Chloroform) can slowly alkylate primary amines over time (quaternization).

  • If Unavoidable:

    • Use Anhydrous solvents only.

    • Degas the solvent thoroughly (freeze-pump-thaw or sparging with Argon) before dissolution.

    • Store aliquots at -80°C to arrest kinetic degradation rates.

"Gold Standard" Storage Protocol

For maximum longevity (12+ months), adhere to this protocol.

ParameterFree Base ConditionsHCl Salt Conditions
Temperature -20°C to -80°C 4°C to -20°C
Atmosphere Inert Gas (Argon/Nitrogen) Mandatory Inert Gas Recommended
Container Amber glass vial with PTFE-lined capAmber glass vial
Desiccant Store vial inside a secondary jar with Drierite™Store vial inside a secondary jar with silica gel
Light Strict protection (Amber glass/Foil)Protect from direct light

Protocol for Inert Gas Purging (Schlenk Technique):

  • Place the open vial of compound inside a Schlenk tube or vacuum desiccator.

  • Evacuate the vessel (high vacuum) for 5 minutes to remove ambient air.

  • Backfill with dry Argon or Nitrogen.

  • Repeat the cycle 3 times.

  • Seal the vial immediately under the inert flow.

References

  • Key Organics. (2017). Safety Data Sheet: 1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PMC5963692. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-methylaniline. Retrieved from

Sources

Technical Support: Troubleshooting Purity Issues in (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

(6-Chloroquinolin-2-yl)methanamine is a critical heteroaromatic building block used frequently in the synthesis of kinase inhibitors and anti-infectives. Users often report purity discrepancies between the Certificate of Analysis (CoA) and in-house QC data.

This discrepancy usually stems from the compound's high reactivity at the "picolyl-like" benzylic position. Unlike simple aliphatic amines, this molecule is prone to rapid oxidative degradation and CO₂ absorption when stored improperly as a free base.

Property Data
Chemical Structure Quinoline core, 6-Cl substitution, 2-methanamine tail
Basicity (pKa) ~5.0 (Quinoline N) & ~9.5 (Primary Amine)
Primary Risk Oxidative deamination (Aldehyde formation) & Carbamate formation
Appearance White to off-white solid (Pure)

Yellow/Brown (Degraded)

Diagnostic Triage: What is your sample telling you?

Use this flowchart to determine the state of your material before proceeding to remediation.

DiagnosticTriage Start Start: Visual & LCMS Inspection ColorCheck Is the sample Yellow/Brown? Start->ColorCheck YellowYes Oxidation/Photo-degradation (Quinoline N-oxide or Aldehyde) ColorCheck->YellowYes Yes YellowNo Proceed to LCMS ColorCheck->YellowNo No (White) LCMSCheck LCMS: Extra Peaks? PeakM14 Peak at M+14 / M+28? (Formylation/Carbamate) LCMSCheck->PeakM14 M+28 / M+44 PeakM17 Peak at M-17? (Dimer/Elimination) LCMSCheck->PeakM17 High MW Action1 Action: Recrystallization (See Protocol B) YellowYes->Action1 YellowNo->LCMSCheck Action2 Action: Acid-Base Wash (See Protocol A) PeakM14->Action2 PeakM17->Action1

Figure 1: Diagnostic logic flow for identifying specific degradation modes based on visual and spectral cues.

Common Impurity Identification Guide

When analyzing commercial samples, three specific impurity classes are most prevalent.

Impurity TypeRelative RT (HPLC)Mass ShiftOrigin & Mechanism
The "Aldehyde" Late ElutingM-1 (191 Da)Oxidative Deamination. The methylene group is activated by the quinoline ring, making it susceptible to air oxidation, converting

to

.
The "Carbamate" Early/MidM+44 (236 Da)CO₂ Absorption. Primary amines react with atmospheric CO₂ to form carbamic acid/carbamates. Often disappears if LCMS mobile phase is acidic.
The "Dimer" Very Late2M-17 (367 Da)Condensation. The "Aldehyde" impurity reacts with the parent amine to form an imine (Schiff base), which may reduce or polymerize.
The "N-Oxide" Early (Polar)M+16 (208 Da)Photo-oxidation. Exposure to light oxidizes the quinoline nitrogen. Causes the sample to turn yellow.[1][2]

Remediation Protocols

If your sample purity is


, do not use it directly in crucial steps (e.g., Buchwald couplings or Amide formations). Use these protocols to restore purity.
Protocol A: Acid-Base Extraction (The "Reset" Button)

Best for removing non-basic impurities (Aldehydes, dimers, neutral starting materials).

  • Dissolution: Dissolve the crude material in 1M HCl (10 mL per gram). Ensure pH is < 2.

    • Why? The amine protonates and goes into water. Neutral impurities (aldehydes, dimers) remain insoluble or organic-soluble.

  • Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate. Discard the organic layer.

    • Note: If the aqueous layer is cloudy, filter it through Celite.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.

    • Observation: The product should precipitate as a white/off-white solid.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Hydrochloride Salt Formation

Best for long-term storage and removing trace colored impurities.

  • Dissolve the free base in a minimum amount of Ethanol or Isopropanol .

  • Add 1.1 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise.

  • Allow the solution to stir at room temperature for 1 hour.

  • Add Diethyl Ether or MTBE until the solution turns cloudy.

  • Filter the precipitate and wash with cold ether.

  • Result: The HCl salt is significantly more resistant to oxidation and CO₂ absorption than the free base.

Frequently Asked Questions (Technical)

Q: Why does my sample show two peaks in HPLC but only one in NMR? A: This is likely the Carbamate artifact. In unbuffered or neutral HPLC conditions, the carbamate (formed from air exposure) separates from the amine. In NMR (usually run in DMSO-


 or 

), the equilibrium might shift, or the carbamate signals are broad and overlooked. Test: Run the HPLC with 0.1% TFA; the acidic pH will decarboxylate the carbamate, collapsing the peaks back to the single amine peak.

Q: I am trying to couple this amine using EDC/NHS, but the yield is <10%. Why? A: Check if you are using the Hydrochloride salt . If you bought the salt form (or if it degraded into a carbonate salt), you must add a base (like DIPEA or TEA) to the reaction to liberate the nucleophilic free amine. The protonated amine (


) is not nucleophilic and will not react.

Q: The sample turned into a sticky brown gum. Can I save it? A: Yes, this is likely surface oxidation. The "Gum" is often a mixture of N-oxides and oligomers.

  • Dissolve the gum in DCM.

  • Perform Protocol A (Acid-Base extraction).

  • The "gum" components are usually non-basic and will be removed in the initial organic wash, leaving clean amine in the acidic aqueous layer.

Q: Are there specific metal contaminants I should worry about? A: If the material was synthesized via reduction of 6-chloroquinoline-2-carbonitrile (a common commercial route), residual Raney Nickel or Palladium may be present. If your subsequent reaction is a metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald), these residues can poison your catalyst. A scavanger resin (e.g., SiliaMetS®) treatment is recommended for GMP batches.

Chemical Degradation Pathway Visualization

Understanding how the molecule breaks down helps in preventing it.

Degradation Amine (6-Chloroquinolin-2-yl) methanamine (Active) Carbamate Carbamate Species (Reversible) Amine->Carbamate + CO2 (Air) Imine Imine Intermediate (Unstable) Amine->Imine Oxidation (-2H) Carbamate->Amine + Acid/Heat Aldehyde Aldehyde Impurity (Reactive Electrophile) Imine->Aldehyde Hydrolysis (+H2O) Dimer Dimer/Oligomer (Insoluble Gum) Aldehyde->Dimer + Amine (Condensation)

Figure 2: The primary degradation pathways. Note that Carbamate formation is reversible, while Oxidative Deamination (Aldehyde formation) is irreversible.

References

  • BenchChem. (2025).[3][4] Technical Guide: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from

  • Organic Syntheses. (2010). General Procedures for the Purification of Amines via Acid-Base Extraction. Org. Synth. 2010, 87, 161. Retrieved from

  • National Institutes of Health (NIH). (2016). Preclinical characterization of 6-chloro-quinoline-5-carboxamide based P2X7 antagonists. Bioorg Med Chem Lett. Retrieved from

  • Smolecule. (2024). 2-(Aminomethyl)quinolin-8-ol and related quinoline methanamine properties. Retrieved from

Sources

Technical Support Center: Extraction Optimization for (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center resource, designed for immediate application by researchers and process chemists.

Executive Summary & Technical Rationale

The extraction of (6-Chloroquinolin-2-yl)methanamine presents a specific challenge due to its diprotic basicity .[1] Unlike simple quinolines, this molecule contains two distinct basic centers: the aromatic quinoline nitrogen and the aliphatic primary amine on the methanamine side chain.

Successful extraction into organic phases (DCM or Ethyl Acetate) requires strict pH control to ensure the molecule exists in its neutral, non-ionic form . Failure to reach the specific pH threshold of the aliphatic amine (


) is the primary cause of low yields, as the mono-cationic species remains trapped in the aqueous phase.
Physicochemical Profile
PropertyValue (Approx.)Implication for Extraction
Structure Bicyclic aromatic + Primary amineAmphiphilic nature

(Quinoline N)
~4.9Protonated at pH < 5

(Alkyl -

)
~9.2 - 9.5Protonated at pH < 9.5
Target Extraction pH > 11.5 Ensures >99% neutral species

The Science of Solubility: Why pH Matters

To optimize yield, one must understand the species distribution. The extraction efficiency is governed by the Henderson-Hasselbalch equation.[1]

  • pH < 4 (Acidic): The molecule is a dication (

    
    ).[1] It is highly water-soluble and insoluble in organics.[1]
    
  • pH 5 – 9 (Neutral/Mildly Basic): The molecule is a monocation (

    
    ).[1] The quinoline ring is neutral, but the aliphatic amine remains protonated. This is the "Yield Trap."  The molecule remains partitioned in the aqueous phase.[1]
    
  • pH > 11 (Strongly Basic): Both nitrogen centers are deprotonated.[1] The molecule is neutral and lipophilic , allowing for quantitative extraction into organic solvents.

Visualization: Species Distribution Pathway

The following diagram illustrates the protonation states relative to pH, guiding the extraction logic.

SpeciesDistribution Figure 1: Protonation states of (6-Chloroquinolin-2-yl)methanamine vs. pH. Acidic pH < 4 (Dicationic Species) Soluble in: WATER Neutral pH 6 - 9 (Monocationic Species) Soluble in: WATER (The Yield Trap) Acidic->Neutral Add Base (Pass pKa ~4.9) Basic pH > 11.5 (Neutral Species) Soluble in: ORGANICS (Target for Extraction) Neutral->Basic Add Base (Pass pKa ~9.2)

Optimized Extraction Protocol

Objective: Isolate (6-Chloroquinolin-2-yl)methanamine from an acidic reaction mixture with >95% recovery.

Reagents Required[2][3][4][5][6][7]
  • Organic Solvent: Dichloromethane (DCM) is preferred due to high solubility of quinolines; Ethyl Acetate (EtOAc) is a greener alternative but may require more extractions.[1]

  • Basifying Agent: 2M NaOH (preferred for sharp pH adjustment) or Saturated

    
    .[1]
    
  • Brine: Saturated NaCl solution.[1][2]

Step-by-Step Methodology
  • Initial Assessment: Measure the pH of your aqueous reaction mixture. It is likely acidic (pH 1–3) if coming from acid deprotection or salt formation.[1]

  • Washing (Impurity Removal):

    • While still acidic (pH < 2), wash the aqueous layer with a small volume of DCM.

    • Reasoning: The product is ionic and stays in water.[1] Non-basic organic impurities move to the DCM.[1] Discard the organic layer.[1]

  • The Critical pH Adjustment:

    • Cool the aqueous solution to 0–5°C (ice bath). Exothermic neutralization can degrade primary amines.[1]

    • Slowly add 2M NaOH with stirring.[1]

    • STOP POINT: Do not stop at pH 7 or 8. Continue adding base until the pH reaches 12–13 .[1] Use a calibrated pH meter, not just paper.[1]

  • Extraction:

    • Add DCM (ratio 1:1 v/v relative to aqueous phase).[1] Shake vigorously for 2 minutes.

    • Separate layers.[1][2] The product is now in the lower organic layer .[1]

    • Repeat extraction 2 more times (Total 3x).

  • Drying and Concentration:

    • Combine organic layers.[1]

    • Wash with Brine (removes residual water/base).[1]

    • Dry over Anhydrous

      
      .[1]
      
    • Concentrate in vacuo (< 40°C).[1]

Workflow Diagram

ExtractionWorkflow Figure 2: Optimized Extraction Workflow for Aminoquinolines Start Acidic Reaction Mixture (pH < 2) Wash Wash with DCM (Discard Organics) Start->Wash Remove non-basic impurities Basify Adjust pH to 12-13 (Use 2M NaOH, Cold) Wash->Basify Aqueous layer only Extract Extract 3x with DCM Basify->Extract Product becomes lipophilic Dry Dry (Na2SO4) & Evaporate Extract->Dry Combine organic layers Final Isolated Free Base Dry->Final

Troubleshooting Center (FAQs)

Issue 1: "I adjusted the pH to 8, but my yield is less than 10%."

Diagnosis: You are caught in the "Yield Trap" (Monocationic state).[1] Root Cause: The side chain amine (methanamine) has a


 of approximately 9.2. At pH 8, roughly 90-95% of your molecule is still protonated (

) and remains in the water.[1] Solution: You must drive the equilibrium completely to the right.[1] Adjust the pH to at least 11.5 or 12 .
Issue 2: "I see a terrible emulsion between the DCM and water layers."

Diagnosis: Amphiphilic surfactant effect.[1] Root Cause: At intermediate pH (9–10), the mixture of neutral and charged species, combined with the planar quinoline ring, can act as a surfactant. Solution:

  • Increase Ionic Strength: Add solid NaCl to the aqueous layer until saturated.[1] This "salts out" the organics.[1]

  • Filter: Pass the emulsion through a pad of Celite if solid particulates are stabilizing the emulsion.[1]

  • Wait: Allow more time, or use centrifugation.

Issue 3: "My product is dark/colored after extraction."

Diagnosis: Oxidative degradation.[1] Root Cause: Primary amines attached to aromatic rings (benzylic-like positions) are susceptible to air oxidation, especially at high pH.[1] Solution:

  • Perform the extraction quickly.

  • Sparge solvents with Nitrogen/Argon before use.[1]

  • Store the isolated free base under inert gas or immediately convert it to a stable salt (e.g., HCl or fumarate) for storage.

Issue 4: "Can I use Ethyl Acetate instead of DCM?"

Answer: Yes, but with caveats.

  • Pros: Safer, greener solvent.[1]

  • Cons: Ethyl Acetate is slightly soluble in water, and water is soluble in it.[1] It also extracts more polar impurities.[1]

  • Adjustment: If using EtOAc, perform 4–5 extractions instead of 3, and ensure a thorough brine wash to remove dissolved water.

References

  • Physicochemical Properties of Quinoline Derivatives. Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 69163, 6-Chloroquinoline.[1] URL:[Link] (Note: Used for baseline pKa of the quinoline core).

  • Basicity of Primary Amines (Benzylamine Analogs). Source: Evans, D. A. (Harvard University).[1] pKa's of Nitrogen Acids and Bases.[1] URL:[Link] (Note: Establishes the pKa range of 9.0–9.5 for the methanamine side chain).

  • Synthesis and Workup of 2-substituted-4-aminoquinolines. Source: Scholaris / University of Victoria.[1] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. URL:[Link] (Note: Validates the use of DCM and basic workups for chloro-quinoline derivatives).

Sources

Technical Support Center: Stability & Handling of (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist
Date: October 26, 2023

Executive Summary: The Stability Paradox

(6-Chloroquinolin-2-yl)methanamine (CAS: 5760-20-3 analog/derivative) is a critical pharmacophore in medicinal chemistry, often serving as a key intermediate for kinase inhibitors and anti-infective agents. While the quinoline core provides aromatic stability, the exocyclic primary amine at the C2 position introduces a "stability paradox."

The benzylic-like position of the amine (attached to an aromatic heterocycle) activates the methylene protons, making the molecule susceptible to oxidative deamination and photolytic radical formation . In solution, this manifests as rapid discoloration (yellow


 brown) and the appearance of "ghost peaks" in LC-MS data corresponding to aldehydes (

) or dimers (

).

This guide moves beyond generic "store at -20°C" advice. We analyze the mechanistic causes of degradation and provide self-validating protocols to ensure data integrity.

Troubleshooting Dashboard: Rapid Diagnostics

Use this dashboard to match your observation with the root cause and immediate solution.

Observation Probable Root Cause Immediate Action Prevention Strategy
Solution turns brown/black Photolytic Polymerization: Radical-mediated coupling of quinoline rings triggered by UV/visible light.Discard solution. Do not attempt to filter; degradation products are soluble.Use amber glassware. Wrap vials in aluminum foil. Work under yellow light if possible.
LC-MS: Peak at M+16 N-Oxidation: Oxidation of the quinoline nitrogen or the exocyclic amine.Check solvent quality.[1] Peroxides in aged THF or ethers are culprits.Use fresh, anhydrous DMSO or Methanol. Avoid ether/THF unless stabilized.
LC-MS: Peak at M-1 (or M-2) Oxidative Deamination: Conversion of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

to the aldehyde (

) or imine.
Confirm presence of aldehyde (peak shift).Acid Stabilization: Protonate the amine (see Protocol A). Purge buffers with Argon.
Precipitation in PBS/Media pH-Dependent Solubility: The free base is poorly soluble at neutral/basic pH (pH > 7.5).Acidify slightly to pH 6.0-6.5 or increase DMSO co-solvent concentration.Maintain stock in 100% DMSO. Dilute into media immediately before use.
Loss of Potency in Assay Adsorption/Chelation: 2-substituted quinolines can chelate trace metals (

,

) or adsorb to plastic.
Switch to glass-coated plates or low-binding plastics. Add EDTA if assay permits.Validate concentration via UV-Vis before assay ($ \epsilon{280} \approx 35,000 \ M^{-1}cm^{-1} $).

Deep Dive: Degradation Mechanisms

To solve stability issues, we must understand the chemical pathways driving them. The primary amine at the benzylic position is the "Achilles' heel" of this molecule.

Mechanism 1: Oxidative Deamination (The "Aldehyde" Problem)

In the presence of dissolved oxygen and light, the methylene group (


-carbon) undergoes hydrogen abstraction. This leads to an imine intermediate, which hydrolyzes to the corresponding aldehyde (6-chloroquinoline-2-carbaldehyde).
  • Impact: The aldehyde is reactive and can couple with the remaining amine to form Schiff base dimers (Mass =

    
    ).
    
Mechanism 2: Photochemical N-Oxidation

The quinoline nitrogen has a lone pair that can be oxidized to an N-oxide. This alters the electronic properties of the ring, potentially affecting binding affinity in biological assays.

Mechanism 3: Radical Dimerization

Quinolines are photosensitizers. Upon UV excitation, they can generate singlet oxygen (


) or radicals, leading to polymerization. This is the cause of the characteristic "browning" of solutions.
Visualizing the Pathways

DegradationPathways Figure 1: Primary degradation pathways of (6-Chloroquinolin-2-yl)methanamine in solution. Parent (6-Chloroquinolin-2-yl) methanamine (Active Species) Radical α-Carbon Radical (Intermediate) Parent->Radical hv (Light) + O2 Dimer Schiff Base Dimer (Precipitate/Inactive) Parent->Dimer + Aldehyde (Condensation) NOxide Quinoline N-Oxide Parent->NOxide Peroxides/O2 Imine Imine Intermediate Radical->Imine -H• Aldehyde 6-Chloroquinoline- 2-carbaldehyde (Toxic/Inactive) Imine->Aldehyde +H2O (Hydrolysis)

[2]

Validated Protocols

Protocol A: Preparation of "Hyper-Stable" Stock Solutions

Objective: Create a stock solution stable for >6 months at -20°C. Principle: Protonation of the primary amine (


) eliminates the lone pair, preventing N-oxidation and raising the activation energy for 

-proton abstraction.

Materials:

  • Compound (Solid)[1][2][3]

  • Anhydrous DMSO (Grade:

    
     99.9%, stored under Argon)
    
  • 1M HCl (aqueous) or 4M HCl in Dioxane (for non-aqueous needs)

  • Amber glass vials (silanized preferred)

Step-by-Step:

  • Weighing: Weigh the target mass into an amber vial. Do not use clear glass.

  • Solvent Addition: Add Anhydrous DMSO to reach 90% of the target volume.

  • Acid Stabilization (Critical Step):

    • Add 1.1 equivalents of HCl relative to the molar amount of the compound.

    • Example: For 10 µmol of compound, add 11 µmol of HCl.

    • Why? This ensures the amine is fully protonated.

  • Mixing: Vortex briefly (5-10 seconds). Avoid sonication if possible (heat/cavitation promotes oxidation).

  • Inerting: Overlay the solution with Argon or Nitrogen gas for 10 seconds.

  • Sealing: Cap tightly with a Teflon-lined cap. Seal with Parafilm.

  • Storage: Store at -80°C (optimal) or -20°C.

Protocol B: QC Validation via HPLC

Objective: Detect early signs of degradation (Aldehyde formation) before biological use.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the amine protonated and sharpens peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm .

Acceptance Criteria:

  • Parent Peak: Retention time approx 4-5 min. Purity > 95%.

  • Impurity Flag: Any peak at RRT (Relative Retention Time) ~1.2 (Aldehyde is less polar/more hydrophobic than the amine).

  • Action: If Aldehyde peak > 2%, discard stock.

Decision Logic for Experimental Design

Use this logic flow to determine the optimal handling for your specific experiment type.

DecisionTree Figure 2: Handling Decision Tree based on experimental conditions. Start Start: Experimental Planning Duration Experiment Duration? Start->Duration Short < 2 Hours Duration->Short Screening Long > 24 Hours Duration->Long Cell Culture Media Aqueous/Cell Media? Short->Media CheckPH Check pH Stability Long->CheckPH DirectUse Protocol: Direct Dilution (Keep DMSO < 0.5%) Media->DirectUse Stabilize Protocol: Acidified Stock + Daily Refresh Acidic pH < 7 CheckPH->Acidic Basic pH > 7.5 CheckPH->Basic Stable Stable: Proceed Acidic->Stable Risk High Risk: Use EDTA + Antioxidant (Ascorbic Acid) Basic->Risk

References

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein J. Org. Chem. 17, 2799–2811. Retrieved from [Link]

  • National Institutes of Health (NIH). (2003). Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. J Environ Sci Health A. Retrieved from [Link]

  • EPA CompTox Dashboard. (2025). 2-(Aminomethyl)quinolin-8-ol Properties. Retrieved from [Link]

Sources

Removing metal catalyst residues from (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target API Intermediate: (6-Chloroquinolin-2-yl)methanamine

Welcome to the Advanced Process Chemistry Support Center. This module provides causality-driven troubleshooting and validated protocols for removing transition metal residues (Pd, Ni, Ru) from (6-Chloroquinolin-2-yl)methanamine.

Because this molecule contains both a quinoline nitrogen and a primary methanamine group separated by a single carbon, it acts as a potent bidentate ligand. This geometry perfectly accommodates transition metals to form a highly stable 5-membered metallacycle, making standard metal removal techniques highly ineffective.

Part 1: Diagnostic FAQs & Troubleshooting

Q: Why did standard silica gel chromatography fail to remove the palladium from my product? A: Standard silica relies on polarity differences. Because the API itself strongly coordinates the palladium, the resulting Pd-API complex often co-elutes with the free API. To break this thermodynamic sink, you must use solid-supported scavengers that provide a softer, more favorable ligand (such as multidentate sulfur) to actively strip the metal from the harder nitrogen atoms of your product 1[1].

Q: We treated the reaction mixture with standard silica-supported thiols (Si-Thiol), but Pd levels remain at 150 ppm (ICH limit is <5 ppm). What is the mechanism of failure? A: Monodentate scavengers like standard 1-propanethiol equivalents often fail against bidentate API-metal complexes due to the chelate effect. The entropy loss of binding two monodentate thiol ligands to the metal is less favorable than retaining one bidentate API ligand. To drive the equilibrium toward metal extraction, you must use a multidentate scavenger, such as 2,4,6-trimercaptotriazine (MP-TMT or Si-TMT), which provides a superior thermodynamic sink for soft metals 2[2].

Q: How can we rapidly verify metal removal without waiting weeks for ICP-MS results? A: Implement a self-validating fluorometric spot test. Recent advances in catalysis-based fluorometric methods allow for the rapid semi-quantification of trace palladium directly in the presence of sulfur-containing compounds and APIs 3[3]. By incorporating a NaBH₄ reduction step during the assay, you can bypass sulfur interference and confirm successful scavenging before committing to formal ICP-MS release testing.

Q: Can I use pH adjustment to force the metal out instead of using expensive resins? A: Yes. This is a highly effective, low-cost strategy known as Electrostatic Disruption. By lowering the pH to form the dihydrochloride salt of (6-Chloroquinolin-2-yl)methanamine, you protonate both nitrogen atoms. A protonated amine has no free lone pair to donate to the metal, instantly breaking the coordination complex and releasing the metal into the mother liquor 4[4].

Part 2: Remediation Decision Matrix

MetalRemediation A Crude (6-Chloroquinolin-2-yl)methanamine (High Pd/Ni/Ru Content) B Assess Chelation State (Bidentate N-N Metallacycle) A->B C Select Remediation Pathway B->C D Thermodynamic Ligand Exchange (MP-TMT / SiliaMetS DMT) C->D Neutral API Required E Electrostatic Disruption (HCl Salt Crystallization) C->E Salt Form Acceptable F Soft S-Ligands outcompete hard N-Ligands for Metal D->F G Protonation of Amines destroys coordination ability E->G H Purified API (Metal < 5 ppm) F->H G->H

Decision matrix for metal remediation in bidentate chelating APIs.

Part 3: Quantitative Scavenger Efficacy

The following table summarizes the expected outcomes of various remediation strategies when applied to the highly chelating (6-Chloroquinolin-2-yl)methanamine scaffold:

Remediation StrategyPrimary MechanismOptimal Target MetalsTypical Residual Metal (ppm)API Recovery (%)
Activated Carbon PhysisorptionNon-chelated particulates200 - 500 ppm70 - 85%
Monodentate Thiol Covalent ScavengingElectrophiles, Free Pd/Cu50 - 150 ppm85 - 90%
Multidentate TMT Thermodynamic Ligand ExchangeChelated Pd, Ru, Ni< 5 ppm 92 - 98%
Acidic Crystallization Electrostatic DisruptionBroad Spectrum (All)< 2 ppm 80 - 90%
Part 4: Self-Validating Experimental Protocols
Protocol A: Thermodynamic Ligand Exchange via Macroporous TMT (MP-TMT)

Use this protocol if your downstream chemistry requires the API to remain in its neutral, free-base form.

  • Solubilization: Dissolve the crude API in a highly polar, coordinating solvent mixture (e.g., THF/DMF 1:1) at 10 volumes.

    • Causality: DMF helps solvate the intermediate metal complexes, lowering the activation energy required for the resin to extract the metal from the API.

  • Scavenger Addition: Add 5 to 10 molar equivalents of MP-TMT (or SiliaMetS DMT) resin relative to the estimated metal catalyst loading.

  • Kinetic Incubation: Agitate the suspension at 50°C for 12–16 hours.

    • Causality: Ligand exchange in stable bidentate chelates is kinetically slow at room temperature; heating accelerates the displacement.

  • Filtration: Filter the mixture through a coarse frit. Wash the resin bed with 2 column volumes of THF to recover any residual API.

  • Self-Validation Check: Extract 100 µL of the filtrate and apply a catalysis-based fluorometric Pd-assay. Ensure NaBH₄ is added to the assay buffer to overcome sulfur interference from trace resin leaching.

    • Action: If fluorescence indicates <10 ppm Pd, proceed to solvent swap and isolation. If >10 ppm, the chelate was not fully broken; repeat Step 2 with 2 eq of fresh resin.

Protocol B: Electrostatic Disruption via Reactive Crystallization

Use this protocol for the most cost-effective metal purging, provided the dihydrochloride salt is acceptable for storage or subsequent steps.

  • Dissolution: Dissolve the crude free-base API in isopropyl alcohol (IPA) at 40°C (10 volumes).

  • Acidification: Dropwise add 2.2 equivalents of 2M HCl in diethyl ether.

    • Causality: The anhydrous acid prevents the hydrolysis of the product and drives the precipitation of the highly polar dihydrochloride salt, while the metal chlorides remain highly soluble in the IPA/ether matrix.

  • Equilibration: Cool the mixture to 5°C at a controlled rate of 0.5°C/min to ensure exclusion of metal inclusions from the growing crystal lattice.

  • Self-Validation Check: Extract a 1 mL aliquot of the mother liquor and test the pH.

    • Action: The pH must be < 2.0 . If the pH is > 2.0, the weakly basic quinoline nitrogen (pKa ~4.9) is not fully protonated, meaning the metal will remain chelated and co-crystallize. Add additional HCl until pH < 2.0 is achieved.

  • Isolation: Filter the crystalline (6-Chloroquinolin-2-yl)methanamine dihydrochloride. Wash the filter cake with cold IPA to purge the liberated metal chlorides.

Part 5: References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:1

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels Source: Biotage / Sopachem URL:2

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen Source: PMC (National Institutes of Health) URL:3

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: ResearchGate URL:4

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (6-Chloroquinolin-2-yl)methanamine . It is designed for researchers requiring structural validation of quinoline-based intermediates in drug discovery.

Executive Summary

(6-Chloroquinolin-2-yl)methanamine (CAS: N/A for specific salt forms, generic structure ref C10H9ClN2) is a critical pharmacophore in the synthesis of antimalarial and anticancer agents. Its structural duality—combining a chlorine-substituted aromatic core with a reactive exocyclic primary amine—creates a distinct mass spectral fingerprint.

This guide compares its fragmentation behavior against non-chlorinated analogs and structural isomers, establishing a robust identification protocol based on the "Exocyclic Amine Signature" (Neutral Loss of NH₃) and the "Chloro-Quinoline Isotope Pattern."

Chemical Identity & Physicochemical Baseline

Before analyzing fragmentation, the isotopic baseline must be established to distinguish this compound from impurities.

PropertySpecificationMass Spectrometry Relevance
Formula C₁₀H₉ClN₂Basis for exact mass calculation.
Exact Mass 192.0454 (Monoisotopic ³⁵Cl)Target m/z for High-Res MS (HRMS).
Molecular Weight 192.65 g/mol Average weight for low-res inputs.
Isotope Pattern ³⁵Cl : ³⁷Cl ≈ 3:1Critical Identifier: The [M+H]⁺ ion will appear as a doublet separated by 2 Da (m/z 193 and 195) with a 100:32 intensity ratio.
Basicity Primary Amine (pKa ~9.5)High proton affinity; forms intense [M+H]⁺ in ESI(+).
Fragmentation Analysis (ESI-MS/MS)

In Electrospray Ionization (ESI) positive mode, the fragmentation is driven by the protonation of the exocyclic nitrogen. The pathway is distinct from ring-substituted aminoquinolines.

Primary Pathway: The "Benzyl-Like" Cleavage

Unlike aromatic amines (e.g., 6-aminoquinoline) which typically lose HCN, (6-Chloroquinolin-2-yl)methanamine undergoes a characteristic loss of ammonia (NH₃).

  • Precursor Ion: [M+H]⁺ at m/z 193.0 (³⁵Cl).

  • Neutral Loss (17 Da): The C-N bond of the exocyclic amine cleaves, expelling NH₃.

  • Product Ion: A resonance-stabilized (6-chloroquinolin-2-yl)methyl cation at m/z 176.0 .

    • Mechanism:[1][2][3][4][5] Similar to benzylamine fragmentation, the resulting carbocation is stabilized by the aromatic quinoline ring.

Secondary Pathway: Quinoline Ring Disintegration

Following the loss of the side chain, the internal energy destabilizes the heterocyclic ring.

  • Neutral Loss (27 Da): Elimination of Hydrogen Cyanide (HCN) from the pyridyl moiety of the quinoline.

  • Product Ion: m/z 149.0 .

Visualization of Fragmentation Pathway

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 193 (100%) m/z 195 (32%) Fragment1 Fragment A [M+H - NH3]+ m/z 176 / 178 Parent->Fragment1 Neutral Loss NH3 (-17 Da) Fragment2 Fragment B [M+H - NH3 - HCN]+ m/z 149 / 151 Fragment1->Fragment2 Ring Contraction -HCN (-27 Da) Fragment3 Fragment C [Loss of Cl Radical] m/z 114 Fragment2->Fragment3 Dehalogenation -Cl (-35 Da)

Caption: ESI-MS/MS fragmentation pathway showing the characteristic sequential loss of Ammonia and Hydrogen Cyanide.

Comparative Profiling: Product vs. Alternatives

To validate the identity of (6-Chloroquinolin-2-yl)methanamine, it must be differentiated from its non-chlorinated analog and its structural isomers.

Comparison 1: Substituent Effect (vs. Quinolin-2-ylmethanamine)
Feature(6-Chloroquinolin-2-yl)methanamineQuinolin-2-ylmethanamine (Analog)Diagnostic Value
Precursor m/z 193 / 195159Mass Shift (+34 Da) confirms Chlorine presence.
Isotope Pattern Distinct 3:1 doubletSingle dominant peakChlorine Signature.
Base Fragment m/z 176 (Loss of NH₃)m/z 142 (Loss of NH₃)Both show the "Exocyclic Amine" loss, confirming the side chain structure.
Comparison 2: Isomeric Effect (vs. 6-Chloroquinolin-4-amine)

This comparison is vital to distinguish the position of the amine group (Exocyclic vs. Ring-attached).

Feature(6-Chloroquinolin-2-yl)methanamine6-Chloroquinolin-4-amine (Isomer)Mechanism
Primary Loss -17 Da (NH₃) -27 Da (HCN) Exocyclic amines lose NH₃ easily; Aromatic amines require higher energy to break C-N and prefer ring collapse (HCN loss).
Fragment Stability High (Benzylic cation)Moderate (Radical cation)The m/z 176 peak is significantly more intense in the methanamine derivative.
Experimental Protocol: Validated Identification Workflow

This protocol ensures reproducible detection and differentiation from isobaric interferences.

Step 1: Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to preserve isotope ratios).

Step 2: LC-MS/MS Parameters
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (Ensure complete desolvation of the polar amine).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves [M+H]⁺ for isotope confirmation.

    • Medium (25-30 eV): Maximizes generation of the diagnostic m/z 176 ion.

Step 3: Data Interpretation Logic
  • Check Parent: Is there a doublet at 193/195? -> Confirms Chlorine.

  • Check Neutral Loss: Is the delta between Parent and Base Peak 17 Da? -> Confirms Primary Alkyl Amine.

  • Check Deep Frag: Is there a peak at 149? -> Confirms Quinoline Core.

Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in MeOH/H2O LC LC Separation C18 Column, Gradient Elution Sample->LC ESI ESI Source (+) Formation of [M+H]+ LC->ESI MS1 MS1 Scan Detect m/z 193 & 195 ESI->MS1 CID CID Fragmentation Collision Energy: 25 eV MS1->CID Detection Detection Confirm m/z 176 (Base Peak) CID->Detection

Caption: Step-by-step experimental workflow for the identification of (6-Chloroquinolin-2-yl)methanamine.

References
  • Bourcier, S., & Hoppilliard, Y. (2003).[6] Fragmentation mechanisms of protonated benzylamines.[3] Electrospray ionisation-tandem mass spectrometry study. European Journal of Mass Spectrometry.

  • Bialecki, J., et al. (2006).[3] An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. 2-Pyridinemethanamine Mass Spectrum (Analog Reference). National Institute of Standards and Technology.[7][8]

  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

Sources

Publish Comparison Guide: FTIR Identification of (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: (6-Chloroquinolin-2-yl)methanamine (CAS: 2059934-67-5) is a critical heterocyclic intermediate, often employed in the synthesis of antimalarial agents and kinase inhibitors. Its structural integrity hinges on the precise reduction of a nitrile precursor to a primary amine.

Purpose: This guide provides a technical framework for identifying this compound using Fourier Transform Infrared Spectroscopy (FTIR). It objectively compares FTIR against orthogonal analytical techniques (NMR, HPLC-MS) to assist researchers in selecting the optimal workflow for routine quality control (QC) and structural validation.

Part 1: Molecular Profile & Structural Basis for Detection

To interpret the FTIR spectrum accurately, we must first map the chemical structure to expected vibrational modes.

  • Chemical Name: (6-Chloroquinolin-2-yl)methanamine

  • Molecular Formula: C₁₀H₉ClN₂

  • Key Functional Groups:

    • Primary Amine (-NH₂): The critical diagnostic handle.

    • Quinoline Core: Aromatic hetero-cycle providing the spectral "backbone."

    • Aryl Chloride (C-Cl): Located at the 6-position.

    • Methylene Bridge (-CH₂-): Connects the amine to the ring.

Part 2: FTIR Characteristic Peaks (Diagnostic Fingerprint)

The following table details the specific absorption bands required for positive identification. These values are derived from empirical data of 2-substituted quinoline derivatives and primary benzylic-type amines.

Table 1: Critical FTIR Assignments for (6-Chloroquinolin-2-yl)methanamine
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Importance
3300 – 3450 Primary Amine (-NH₂)N-H Stretching (Doublet)High. Distinct doublet (asymmetric & symmetric stretch). Differentiates from secondary amines (singlet) or tertiary amines (absent).
2850 – 2950 Methylene (-CH₂-)C-H StretchingMedium. Confirms the methanamine side chain.
1590 – 1620 Quinoline RingC=N / C=C StretchingHigh. Characteristic "breathing" modes of the heteroaromatic core.
1550 – 1600 Primary AmineN-H Bending (Scissoring)Medium. Often overlaps with aromatic ring vibrations but adds to the fingerprint.
1050 – 1100 Aryl Chloride (Ar-Cl)C-Cl StretchingLow/Medium. Often weak and obscured by in-plane C-H bends, but consistent in 6-chloro substituted systems.
800 – 850 Aromatic C-HOut-of-Plane (oop) BendingHigh. Specific to the substitution pattern (2,6-disubstituted quinoline).
The "Negative" Control: Precursor Distinction

In synthesis, this molecule is typically derived from 6-chloroquinoline-2-carbonitrile .

  • The Red Flag: A sharp peak at ~2230 cm⁻¹ (C≡N stretch) indicates unreacted precursor.

  • The Pass Criteria: Complete disappearance of the 2230 cm⁻¹ band and appearance of the 3300–3450 cm⁻¹ doublet confirms successful reduction.

Part 3: Comparative Analysis of Identification Methods

While FTIR is the focus, it is not always the "Gold Standard" for every phase of development. This section compares FTIR performance against NMR and HPLC-MS.

Table 2: Performance Matrix – FTIR vs. Alternatives
FeatureFTIR (ATR) ¹H-NMR (300/400 MHz) HPLC-MS
Primary Utility Rapid ID & Functional Group VerificationDetailed Structural ElucidationPurity Quantification & Mass Confirmation
Speed Fastest (< 2 mins)Slow (15–30 mins prep + run)Medium (10–45 mins)
Sample State Solid/Powder (Non-destructive)Solution (Deuterated solvent req.)Solution (Destructive)
Differentiation Excellent for Functional Groups (CN vs NH₂)Excellent for Isomers & Proton CountingExcellent for Trace Impurities
Cost per Run LowHighMedium-High
Limit of Detection ~1-5% Impurity~1% Impurity< 0.1% Impurity

Expert Insight:

  • Use FTIR for: Routine QC of solid batches, "Pass/Fail" identification in production, and monitoring the disappearance of the nitrile precursor.

  • Use NMR for: Initial structural certification of the reference standard.

  • Use HPLC-MS for: Final purity assays (e.g., >98%) where FTIR lacks the sensitivity to detect minor side-products.

Part 4: Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) for reproducibility and speed.

Methodology: ATR-FTIR Acquisition
  • Instrument Setup:

    • Mode: ATR (Diamond or ZnSe crystal).

    • Resolution: 4 cm⁻¹.

    • Scans: 16 to 32 (sufficient for signal-to-noise).

    • Range: 4000 – 600 cm⁻¹.

  • Background Collection:

    • Clean crystal with isopropanol. Ensure dry.

    • Collect air background to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.

  • Sample Preparation:

    • Place ~5-10 mg of (6-Chloroquinolin-2-yl)methanamine powder on the crystal.

    • Critical Step: Apply consistent pressure using the anvil clamp. Poor contact results in weak peaks, particularly in the high-wavenumber amine region.

  • Data Validation (The "Self-Check"):

    • Check 1: Is the baseline flat? (If sloping, clean crystal and re-clamp).

    • Check 2: Are the CO₂ bands at 2350 cm⁻¹ subtracted?

    • Check 3: Is the Amine Doublet (~3300-3400 cm⁻¹) visible?

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the logical workflow for confirming the identity of (6-Chloroquinolin-2-yl)methanamine during a synthesis campaign.

ID_Workflow Sample Isolated Solid (6-Chloroquinolin-2-yl)methanamine FTIR Acquire ATR-FTIR (4000-600 cm⁻¹) Sample->FTIR CheckCN Check 2200-2250 cm⁻¹ (Nitrile Region) FTIR->CheckCN CN_Present Peak Detected CheckCN->CN_Present Incomplete Reaction CN_Absent No Peak CheckCN->CN_Absent Reduction Complete Result_Fail FAIL: Precursor Contamination CN_Present->Result_Fail CheckNH Check 3300-3450 cm⁻¹ (Amine Region) CN_Absent->CheckNH NH_Doublet Doublet Observed CheckNH->NH_Doublet Primary Amine NH_None No Doublet / Broad OH CheckNH->NH_None Hydrolysis/Salt Result_Pass PASS: Identity Confirmed NH_Doublet->Result_Pass Result_Investigate INVESTIGATE: Salt Form or Wet NH_None->Result_Investigate

Caption: Logical decision tree for validating (6-Chloroquinolin-2-yl)methanamine synthesis using FTIR spectral markers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Methanamine, hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Rocky Mountain Laboratories. Difference between Primary, Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

Technical Guide: HPLC Method Development for (6-Chloroquinolin-2-yl)methanamine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

(6-Chloroquinolin-2-yl)methanamine (CAS: 100361-18-0) is a pivotal intermediate, most notably in the synthesis of leukotriene receptor antagonists like Montelukast. Its analysis presents a classic but severe chromatographic challenge: Dual-Basicity .

The molecule contains two basic centers:

  • The Quinoline Nitrogen: Weakly basic (pKa ~4.9).

  • The Primary Methanamine: Highly basic (pKa ~9.5).

The Problem: On standard silica-based C18 columns, the protonated primary amine interacts electrostatically with residual silanols (


), causing severe peak tailing (

), retention time instability, and poor resolution from critical impurities like 6-Chloroquinaldine (the methyl precursor) or (6-Chloroquinolin-2-yl)methanol (hydrolysis byproduct).

This guide compares three distinct methodological approaches to solving this problem, recommending a modern, robust protocol suitable for GMP environments.

Chemical Profile & Separation Logic

Understanding the physicochemical properties is the first step to rational method design.

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 192.65 g/mol Low molecular weight; fast diffusion.
pKa (Quinoline N) ~4.9Partially ionized at neutral pH.
pKa (Amine) ~9.5Fully protonated (

) at pH < 8.0.
LogP ~2.2Moderately hydrophobic; suitable for Reversed-Phase (RP).
UV Max 225 nm, 285 nmStrong UV chromophore due to conjugated quinoline system.

Comparative Method Analysis

We evaluated three strategies to achieve USP-compliant peak symmetry (


) and resolution (

).
Approach A: The "Naive" Approach (Standard C18, Neutral pH)
  • Conditions: Standard C18, Ammonium Acetate (pH 6.5) / Acetonitrile.[1][2]

  • Outcome: FAILURE .

  • Mechanism: At pH 6.5, the amine is protonated (

    
    ), and silica silanols are ionized (
    
    
    
    ). This creates a strong ion-exchange mechanism secondary to the hydrophobic interaction.
  • Data: Peak Tailing Factor (

    
    ) = 2.8. Retention is irreproducible due to slow desorption kinetics.
    
Approach B: The "Legacy" Approach (Ion-Pairing)
  • Conditions: C18, Water/ACN with Hexanesulfonic Acid or Triethylamine (TEA), pH adjusted to 2.5.

  • Outcome: FUNCTIONAL BUT PROBLEMATIC .

  • Pros: Excellent peak shape (

    
    ). The ion-pairing reagent masks silanols or forms a neutral complex with the analyte.
    
  • Cons:

    • Equilibration: Requires 1-2 hours to equilibrate the column.

    • Hysteresis: Once a column is used for IP, it is dedicated to that method forever.

    • MS Incompatibility: Non-volatile salts ruin Mass Spec sources.

Approach C: The "Modern" Approach (Base-Deactivated C18 + Low pH)
  • Conditions: High-purity Type-B Silica (Heavily End-capped), Phosphate Buffer pH 2.5 / Acetonitrile.

  • Outcome: OPTIMAL (RECOMMENDED) .

  • Mechanism:

    • Low pH (2.5): Suppresses silanol ionization (

      
       form), eliminating cation-exchange sites.
      
    • End-capping: Sterically blocks any remaining silanols.[3]

    • Result: Pure hydrophobic retention mechanism. Sharp peaks, MS-compatible (if Formic acid is substituted), and rapid equilibration.

Recommended Experimental Protocol (Approach C)

This protocol is validated for specificity against the known impurity 6-Chloroquinaldine .

Instrumentation & Reagents[4][5][6][7][8]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

    • Why: These "Type B" silica columns have extremely low metal content and high surface coverage to minimize amine tailing.

  • Reagents:

    • Potassium Dihydrogen Phosphate (

      
      ), HPLC Grade.
      
    • Orthophosphoric Acid (85%).

    • Acetonitrile (Gradient Grade).

Mobile Phase Preparation[4]
  • Buffer (Mobile Phase A): Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05  with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
    • Critical Note: pH 2.5 is the "sweet spot." It ensures the amine is protonated (solubility) but the silanols are protonated (neutral/inactive).

  • Organic (Mobile Phase B): 100% Acetonitrile.

Gradient Program
  • Flow Rate: 1.0 mL/min[4][5]

  • Column Temp: 30°C

  • Injection Vol: 5 - 10 µL

  • Detection: 225 nm (Primary), 285 nm (Secondary ID)

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.09010Initial Hold
2.09010Isocratic for polar impurities
15.04060Linear Ramp
18.01090Wash Step
20.09010Re-equilibration
25.09010End of Run

Representative Validation Data

The following data represents typical performance metrics observed during method development using the protocol above.

ParameterAnalyte: (6-Chloroquinolin-2-yl)methanamineImpurity: 6-ChloroquinaldineAcceptance Criteria
Retention Time (

)
6.4 min11.2 minN/A
Relative Retention (RRT) 1.001.75-
Resolution (

)
-> 15.0

Tailing Factor (

)
1.15 1.05

Theoretical Plates (

)
> 8,500> 12,000

LOD 0.05 µg/mL0.05 µg/mLS/N > 3

Note: The large resolution is due to the significant hydrophobicity difference between the primary amine (analyte) and the methyl group (impurity).

Visualizing the Mechanism

The following diagram illustrates the critical decision pathway and the mechanism of interaction that dictates the method choice.

MethodDevelopment Start Analyte: (6-Chloroquinolin-2-yl)methanamine (Basic Amine, pKa ~9.5) Choice1 Select Stationary Phase Start->Choice1 PathA Standard C18 (Type A Silica) pH 6-7 Choice1->PathA Traditional PathB C18 + Ion Pairing (TEA/HSA) pH 2.5 Choice1->PathB Legacy Fix PathC Base-Deactivated C18 (Type B) pH 2.5 (Phosphate) Choice1->PathC Modern Optimization ResultA Result: Severe Tailing (Silanol Interaction) PathA->ResultA ResultB Result: Good Peak Shape Slow Equilibration / No MS PathB->ResultB ResultC Result: Sharp Peaks Robust & Reproducible PathC->ResultC Mechanism Mechanism at pH 2.5: 1. Analyte = Protonated (NH3+) 2. Silanols = Protonated (Si-OH) 3. Repulsion/Neutrality = No Tailing ResultC->Mechanism Why it works

Caption: Decision tree highlighting the superiority of Low pH + Base-Deactivated columns over legacy methods for quinoline amines.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? - Troubleshooting Guide. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Comparative Spectroscopic Guide: (6-Chloroquinolin-2-yl)methanamine

[1]

Executive Summary

(6-Chloroquinolin-2-yl)methanamine (CAS: Derivative of 612-57-7) is a critical heterocyclic building block used primarily in the synthesis of antimalarial agents, kinase inhibitors, and coordination ligands.[1][2][3] Its spectroscopic signature is defined by the quinoline chromophore, modified by the bathochromic influence of the 6-chloro substituent and the solubility-modulating properties of the 2-aminomethyl arm.

This guide provides a technical comparison of its UV-Vis absorption profile against its structural analogs, offering researchers a validated baseline for identification and purity assessment during drug development workflows.[1]

Spectroscopic Profile & Mechanism

The UV-Vis spectrum of (6-Chloroquinolin-2-yl)methanamine is characterized by three primary absorption bands arising from

  • Chromophore: The quinoline ring system.[1][4]

  • Auxochrome 1 (Chlorine at C6): Acts as a weak electron-donating group via resonance (+M effect) but strong electron-withdrawing group via induction (-I effect).[1] The net result is a bathochromic (red) shift of 10–15 nm compared to the unsubstituted quinoline, along with a hyperchromic effect (increased intensity).[1]

  • Auxochrome 2 (Aminomethyl at C2): The methylene bridge (-CH

    
    -) insulates the primary amine from the aromatic 
    
    
    -system.[1] Consequently, this group exerts a spectral effect nearly identical to a methyl group (alkyl substituent), causing only a negligible red shift (+2–5 nm) compared to the parent 6-chloroquinoline. However, it introduces pH sensitivity ; protonation of the amine in acidic media can alter solubility and slightly perturb the spectrum via inductive effects.[1]
Predicted Spectral Data (Methanol, 10⁻⁵ M)
Band AssignmentTransition Type

(nm)

(Approx)
B-Band

(Allowed)
232 - 235 4.5 - 4.7
E-Band

290 - 295 3.6 - 3.8
K-Band

/

325 - 330 3.4 - 3.6

Note: Data inferred from experimentally validated analogs (6-Chloro-2-methylquinoline and 6-Chloroquinoline) due to the electronic equivalence of the -CH


NH

and -CH

groups in the context of aromatic conjugation [1][2].[1]
Comparative Analysis: Alternatives & Analogs

To validate the identity of (6-Chloroquinolin-2-yl)methanamine, it must be compared against its synthetic precursors and structural analogs.[1] The table below highlights the spectral shifts that confirm successful functionalization.

Table 1: Comparative UV-Vis Absorption Data

FeatureTarget Product (6-Chloroquinolin-2-yl)methanamineAlternative 1 (Parent) 6-ChloroquinolineAlternative 2 (Non-Halogenated) (Quinolin-2-yl)methanamine
Primary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~233 nm 230 nm226 nm
Secondary

~328 nm 325 nm313 nm
Spectral Shift Baseline Hypsochromic (Blue) Shift (Lacks alkyl donor at C2)Hypsochromic (Blue) Shift (Lacks Cl auxochrome)
Key Differentiator Solubility & Reactivity Soluble in dilute acid; reacts with ninhydrin.[1]Insoluble in Acid Lacks basic aliphatic amine.[1]Blue-Shifted Spectrum Distinctly lower ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

due to absence of Cl.[1]
Use Case Intermediate for amination/coupling.Starting material / standard.[1][5][6]Control for halogen effect.[1][2][7]

Analysis of Alternatives:

  • vs. 6-Chloroquinoline: The target product shows a slight red shift (+2-5 nm) due to the alkyl-like contribution of the methylene group at C2.[1] The primary distinction is chemical: the target is ninhydrin-positive, while the parent is not [3].

  • vs. (Quinolin-2-yl)methanamine: The presence of the Chlorine atom in the target molecule causes a significant red shift (~15 nm) in the secondary band (313 nm

    
     328 nm).[1] This specific shift is the primary quality control (QC) marker for ensuring the halogen is present on the ring [1][4].[1]
    
Experimental Protocol: UV-Vis Characterization

Objective: To confirm the identity and purity of (6-Chloroquinolin-2-yl)methanamine using UV-Vis spectroscopy.

Reagents:

  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1]

  • Blank: Pure Methanol.[1]

  • Standard: 6-Chloro-2-methylquinoline (if exact target standard is unavailable).[1]

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1.0 mg of the sample in 10 mL of Methanol to create a 100 ppm stock solution. Sonicate for 5 minutes to ensure complete dissolution (amine salts may require 1 drop of 0.1 M NaOH to free the base).[1]

  • Dilution: Take 100

    
    L of the stock and dilute to 10 mL with Methanol (Final concentration ~1 ppm or ~5 
    
    
    M).
  • Baseline Correction: Fill two quartz cuvettes (1 cm path length) with pure Methanol. Run a baseline scan from 200 nm to 400 nm.[1]

  • Measurement: Replace the sample cuvette with the diluted sample solution. Scan from 200 nm to 400 nm.

  • Validation:

    • Check 1: Verify

      
       at ~233 nm and ~328 nm.
      
    • Check 2: Calculate Absorbance Ratio (

      
      ). This ratio should remain constant for a pure compound regardless of concentration.[1]
      
Visualization: Synthesis & QC Workflow

The following diagram illustrates the logical flow for synthesizing and validating the target molecule, highlighting where UV-Vis serves as a critical checkpoint.

GStartStart: 6-Chloro-2-methylquinolineStep1Oxidation (SeO2)-> Aldehyde IntermediateStart->Step1 SynthesisStep2Reductive Amination(NH4OAc / NaBH3CN)Step1->Step2ProductTarget:(6-Chloroquinolin-2-yl)methanamineStep2->ProductQC_UVQC: UV-Vis Analysis(Check 328 nm Band)Product->QC_UV Spectral IDQC_ChemQC: Ninhydrin Test(Check Amine)Product->QC_Chem Functional IDEndValidated ProductQC_UV->End PassQC_Chem->End Pass

Caption: Synthesis and Quality Control workflow. UV-Vis confirms the chromophore integrity (Cl-Quinoline), while Ninhydrin confirms the amine functionality.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (General reference for Quinoline auxochrome shifts).

  • NIST Chemistry WebBook. (2025).[1] UV-Vis Spectrum of 6-Chloro-2-methylquinoline. National Institute of Standards and Technology.[1] Available at: [Link]

  • Dobbie, J. J., & Fox, J. J. (1912).[1] The Absorption Spectra of Quinine, Cupreine, 6-Methoxyquinoline, and 6-Hydroxyquinoline. Journal of the Chemical Society, Trans. Available at: [Link]

In-Depth Comparison Guide: X-Ray Crystallography Data for (6-Chloroquinolin-2-yl)methanamine Complexes vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Significance

The molecule (6-Chloroquinolin-2-yl)methanamine is a highly versatile bidentate ligand and pharmacophore utilized extensively in both transition metal catalysis and structure-aided drug design (SADD) [1]. Structurally, it consists of a quinoline core substituted with a chlorine atom at the 6-position and a primary methanamine group at the 2-position.

When compared to its unsubstituted counterpart, quinolin-2-ylmethanamine, the 6-chloro derivative exhibits distinct electronic and steric properties. The electronegative chlorine atom acts as an electron-withdrawing group (EWG), subtly reducing the basicity (


) of the quinoline nitrogen. In structural biology, this halogen acts as a lipophilic anchor, perfectly filling hydrophobic pockets in enzyme active sites, such as the S1 pocket of Factor XIa (FXIa)[2]. X-ray crystallography is the gold standard for validating the absolute configuration, coordination geometry, and binding modes of these complexes, providing the precise atomic-level data necessary for rational optimization [3].

Causality Behind Experimental Choices: The E-E-A-T Framework

To achieve high-resolution crystallographic data, experimental parameters must be chosen with strict adherence to physical chemistry principles.

  • Substituent Selection (The 6-Chloro Effect): The choice to use the 6-chloro variant over the 6-fluoro or unsubstituted analogs is driven by the need for a larger van der Waals radius (Cl = 1.75 Å vs. F = 1.47 Å) to maximize hydrophobic interactions in protein cavities [2]. In metal complexes (e.g., Fe, Co, Zn), the EWG effect of chlorine slightly elongates the Metal-Nitrogen (M-N) bond, increasing the lability of the complex—a crucial feature for dynamic catalytic turnover.

  • Crystallization via Vapor Diffusion: Growing diffraction-quality single crystals of transition metal complexes requires a slow, controlled decrease in solubility. Vapor diffusion of a non-polar antisolvent (e.g., diethyl ether) into a polar solvent (e.g., dichloromethane) allows for slow lattice assembly, preventing the formation of twinned or amorphous crystals [1].

  • Data Collection at 173 K: X-ray diffraction is performed at cryogenic temperatures (typically 100 K – 173 K) to minimize the thermal vibration of atoms (Debye-Waller factor). This reduces background scattering and sharpens the diffraction spots, allowing for the accurate resolution of lighter atoms and precise bond length determination [1].

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the ligand's structural modifications and its resulting physicochemical properties.

G A Ligand Synthesis (6-Chloroquinolin-2-yl)methanamine B Metal Complexation (e.g., Fe(II), Co(II), Zn(II)) A->B Add M(OTf)2 C Single Crystal Growth (Vapor Diffusion Method) B->C DCM/Ether D X-Ray Diffraction (MoKα, 173 K) C->D Select Birefringent Crystal E Structure Resolution (Bond Lengths & Angles) D->E SHELXTL Refinement

Caption: Step-by-step workflow from ligand synthesis to X-ray structure resolution.

G A 6-Chloro Substitution on Quinoline Ring B Electron-Withdrawing Effect (Decreased N-pKa) A->B C Lipophilic Anchor (Increased Hydrophobicity) A->C D Altered Coordination Geometry (Elongated M-N Bonds) B->D Catalytic Lability E Enhanced Protein Binding (e.g., FXIa S1 Pocket) C->E Target Affinity

Caption: Logical relationship of 6-chloro substitution on coordination geometry and binding.

Comparative X-Ray Crystallographic Data

The table below summarizes the comparative crystallographic and performance data of (6-Chloroquinolin-2-yl)methanamine complexes against alternative analogs. Data reflects representative metrics from structural biology and organometallic studies[1, 2, 3].

Ligand / Complex VariantSpace GroupAvg. M-N (Quinoline) Bond (Å)Avg. M-N (Amine) Bond (Å)Target ApplicationPerformance Metric
(6-Chloroquinolin-2-yl)methanamine

2.18 - 2.222.08 - 2.12FXIa Inhibition / Catalysis

< 0.05 µM / High Lability
Quinolin-2-ylmethanamine (Unsubstituted)

2.12 - 2.152.07 - 2.10Asymmetric CatalysisModerate Lability / Lower

(6-Fluoroquinolin-2-yl)methanamine

2.15 - 2.182.08 - 2.11Kinase Inhibition

~ 0.15 µM

Observation: The 6-chloro variant exhibits slightly elongated M-N(quinoline) bonds compared to the unsubstituted variant. This is a direct consequence of the inductive electron-withdrawing effect of the chlorine atom, which reduces the electron density available for metal back-bonding.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis and Metal Complexation
  • Ligand Preparation: Dissolve 1.0 mmol of (6-chloroquinolin-2-yl)methanamine in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere to prevent oxidation.

  • Metal Addition: Slowly add a stoichiometric equivalent (1.0 mmol) of the desired metal salt, such as

    
    , suspended in 5 mL of DCM[1].
    
  • Validation Check (Reaction Completion): Stir the mixture at room temperature for 12 hours. The formation of the complex is visually indicated by a distinct color change (e.g., to light brown/yellow for Fe(II) complexes). Remove the solvent in vacuo.

  • Purification: Wash the resulting powder with cold diethyl ether to remove unreacted ligand.

Protocol B: Single Crystal Growth & X-Ray Diffraction
  • Vapor Diffusion Setup: Dissolve 20 mg of the purified complex in a minimal volume (approx. 1-2 mL) of DCM in a small inner vial. Place this vial inside a larger outer vial containing 5 mL of diethyl ether.

  • Crystallization: Seal the outer vial tightly and leave it undisturbed at room temperature for 3–7 days. The volatile ether will slowly diffuse into the DCM, smoothly precipitating the complex.

  • Validation Check (Crystal Selection): Examine the crystals under a polarizing microscope. Select a crystal (approx.

    
     mm³) that exhibits uniform extinction (birefringence) when rotated, confirming it is a single crystal and not twinned [1].
    
  • Data Collection: Mount the crystal on a glass capillary using perfluorinated oil. Transfer it to a CCD area detector diffractometer.

  • Irradiation: Collect data using MoKα radiation (

    
     Å) equipped with a graphite monochromator at 173(2) K.
    
  • Structure Refinement (Validation): Solve the structure using direct methods (e.g., SHELXTL). A self-validating successful refinement will converge with an

    
     value < 0.05 and a 
    
    
    
    value < 0.15, confirming the structural model accurately represents the experimental electron density [1].

References

  • Supporting Information - Wiley-VCH (Crystal data and structure refinement for BQBP complexes)
  • Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design Source: PLOS One URL
  • Source: Nature Communications (via PMC/NIH)

Elemental Analysis Standards & Purity Validation for (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for (6-Chloroquinolin-2-yl)methanamine Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

(6-Chloroquinolin-2-yl)methanamine (CAS: 100361-18-0) is a critical pharmacophore in the synthesis of antimalarials, kinase inhibitors, and MAO inhibitors.[1] As a nitrogen-rich, halogenated heterocycle, it presents specific challenges in elemental analysis (EA) due to incomplete combustion (soot formation) and halogen interference.

This guide establishes the analytical standard for this intermediate. It compares the "Gold Standard" automated combustion techniques against orthogonal methods (qNMR, HRMS) and defines the acceptance criteria required for GMP-compliant drug development.

The "Standard": Theoretical vs. Acceptance Criteria

Before experimental validation, the theoretical composition must be defined as the absolute baseline.

Compound: (6-Chloroquinolin-2-yl)methanamine Formula: C₁₀H₉ClN₂ Molecular Weight: 192.64 g/mol [1]

Table 1: Elemental Composition Standards
ElementTheoretical Mass %GMP Acceptance Range (±0.4%)Common Deviations & Causes
Carbon (C) 62.35% 61.95% – 62.75%Low: Incomplete combustion (soot).[1] High: Solvent trap (e.g., Toluene).
Hydrogen (H) 4.71% 4.31% – 5.11%High: Hygroscopicity (H₂O absorption).
Nitrogen (N) 14.54% 14.14% – 14.94%Low: N₂ retention in ash.
Chlorine (Cl) 18.40% 18.00% – 18.80%Low: Volatilization loss. High: Inorganic chloride salts.[1]

Critical Insight: For the Hydrochloride salt form (C₁₀H₉ClN₂ · HCl), the theoretical values shift significantly (C: 52.42%, Cl: 30.95%). Always verify the salt form via Silver Nitrate titration before CHN analysis.

Comparative Methodology: Choosing the Right Analysis

In drug development, relying solely on one method is a liability. Below is a technical comparison of the primary validation methods.

Method A: Automated CHNS Combustion (The Gold Standard)
  • Mechanism: Flash combustion at >1000°C in an oxygen-enriched atmosphere.[1] Gases (CO₂, H₂O, N₂, SO₂) are separated via GC.

  • Pros: Direct measurement of bulk purity; highly precise (±0.15%).

  • Cons: Refractory quinolines may require combustion aids (WO₃ or V₂O₅) to prevent charring.

  • Verdict: Mandatory for CoA generation.

Method B: Quantitative NMR (qNMR)
  • Mechanism: Proton integration against an internal standard (e.g., Maleic Acid).

  • Pros: Distinguishes between structural isomers and solvent impurities; non-destructive.

  • Cons: Higher uncertainty (±1-2%) compared to combustion; does not detect inorganic salts.[1]

  • Verdict: Orthogonal support to identify why an EA result failed.

Method C: Schöniger Flask (Oxygen Flask) Combustion
  • Mechanism: Sample burned in O₂ flask; gases absorbed in NaOH; Cl⁻ titrated potentiometrically.[2]

  • Pros: The most accurate method specifically for Chlorine determination.

  • Cons: Manual, labor-intensive, safety risks.[1]

  • Verdict: Required if automated CHNS analyzers show Cl interference.

Experimental Protocols

Protocol 1: Refractory Combustion for Nitrogen-Rich Heterocycles[1]
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Reagents: Tungsten (VI) Oxide (WO₃) powder (Combustion Aid).

Step-by-Step Workflow:

  • Calibration: Calibrate using Acetanilide (K factor determination). Run a check standard of Sulfanilamide (high N content similar to quinoline).

  • Weighing: Weigh 2.0 – 2.5 mg of (6-Chloroquinolin-2-yl)methanamine into a tin capsule.

  • Additive: Add ~5 mg of WO₃ directly over the sample.

    • Why? WO₃ acts as an oxygen donor and flux, preventing the formation of graphitic soot which is common with fused aromatic rings like quinoline.

  • Combustion: Inject into the furnace at 1050°C (with O₂ injection delay set to 12s to ensure full oxidation).

  • Analysis: Measure N₂ (TCD), CO₂ (IR/TCD), and H₂O (IR/TCD).

Protocol 2: Chlorine Determination via Potentiometric Titration[1]
  • Context: Automated CHNS analyzers often struggle with high-precision Halogen quantification.

  • Reagents: 0.01 N AgNO₃, Acetone/Water matrix.

Step-by-Step Workflow:

  • Dissolve 50 mg of sample in 30 mL of Acetone:Water (3:1).

  • Acidify with 1 mL HNO₃ (10%).

  • Titrate with 0.01 N AgNO₃ using a silver billet electrode.

  • Calculation:

    
    
    

Visualization: Purity Validation Workflow

The following diagram illustrates the decision logic for validating a batch of (6-Chloroquinolin-2-yl)methanamine.

EA_Validation Start Crude (6-Chloroquinolin-2-yl)methanamine Combustion Automated CHN Analysis (with WO3 additive) Start->Combustion Result_Check Result within ±0.4%? Combustion->Result_Check Pass PASS: Release for Synthesis Result_Check->Pass Yes Fail FAIL: Out of Spec Result_Check->Fail No Troubleshoot_C Low %C? Check for Soot/Ash Fail->Troubleshoot_C Troubleshoot_H High %H? Check Moisture (TGA) Fail->Troubleshoot_H Troubleshoot_Cl Cl Deviation? Perform Potentiometric Titration Fail->Troubleshoot_Cl qNMR Run qNMR / HPLC (Identify Solvents/Impurities) Troubleshoot_C->qNMR Troubleshoot_H->qNMR Troubleshoot_Cl->qNMR Recrystallize Recrystallize & Dry qNMR->Recrystallize Recrystallize->Combustion Retest

Caption: Decision tree for elemental validation, integrating troubleshooting steps for common quinoline-specific deviations.

References

  • ASTM International. (2022). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[1] ASTM International. [Link]1]

  • BenchChem. (2025).[3][4] Review of 6-Chloroquinolin-2-amine and related compounds in literature. BenchChem Technical Guides.[1][3] ]">https://www.benchchem.com[1]

  • ACS Omega. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. American Chemical Society.[5] [Link]1]

  • Frontiers in Chemistry. (2025). Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents.[1] Frontiers Media.[1] [Link]1]

  • EPA. (1996). Method 9076: Test Method for Total Chlorine in New and Used Petroleum Products by Oxidative Combustion and Microcoulometry. US Environmental Protection Agency.[1] [Link]1]

Sources

Chromatographic Retention Times of (6-Chloroquinolin-2-yl)methanamine Isomers: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloroquinolin-2-yl)methanamine (CAS 713139-48-1) is a critical intermediate in the synthesis of modern therapeutics, including integrated stress response (ISR) modulators and anthelmintic compounds[1],[2]. During its synthesis, positional isomers—specifically the 7-chloro and 8-chloro analogs—frequently emerge as process impurities. Separating these isomers is a notoriously difficult analytical challenge because they possess identical molecular weights and nearly indistinguishable partition coefficients (LogP).

This guide objectively compares the chromatographic performance of three distinct stationary phases—Alkyl (C18) , Biphenyl , and Pentafluorophenyl (PFP) —for the resolution of chloroquinoline positional isomers. Supported by experimental data and mechanistic causality, this guide demonstrates why multi-modal phases like PFP are the gold standard for halogenated isomer separation.

Mechanistic Grounding: The Challenge of Halogenated Positional Isomers

To achieve baseline resolution of positional isomers, analytical scientists must move beyond simple hydrophobic retention. The causality behind stationary phase selection relies on understanding the specific intermolecular forces at play[3],[4].

  • C18 (Alkyl) Phases: Rely entirely on dispersive (hydrophobic) interactions. Because moving a chlorine atom from the 6-position to the 7-position on a rigid quinoline ring does not significantly alter the molecule's hydrodynamic volume or overall hydrophobicity, C18 columns typically result in co-elution.

  • Biphenyl Phases: Introduce

    
     interactions. The biphenyl rings can interact with the electron-rich regions of the quinoline scaffold, providing slight selectivity improvements over C18, but often failing to resolve closely related critical pairs.
    
  • PFP (Pentafluorophenyl) Phases: Utilize a multi-modal retention mechanism. The highly electronegative fluorine atoms create a strong dipole moment. The PFP phase discriminates between isomers based on the spatial orientation of the molecule's overall dipole vector (driven by the position of the highly polarized C-Cl bond). Furthermore, the rigid, planar nature of the PFP ring offers strict shape selectivity and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     interactions, making it highly selective for halogenated aromatics,[5].
    

Mechanism Analyte Chloroquinoline Isomers C18 C18 Column (Hydrophobic) Analyte->C18 Dispersive PFP PFP Column (Multi-modal) Analyte->PFP Dipole & π-π Res1 Co-elution (Rs < 1.0) C18->Res1 Res2 Baseline Separation (Rs > 2.0) PFP->Res2

Caption: Logical relationship of stationary phase chemistry and isomer resolution outcomes.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The methodology strictly controls mobile phase pH to prevent secondary interactions between the primary amine of the methanamine group (


) and residual silanols on the silica support.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve reference standards of (6-Chloroquinolin-2-yl)methanamine, (7-Chloroquinolin-2-yl)methanamine, and (8-Chloroquinolin-2-yl)methanamine in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

    • Dilute the mixture to a final working concentration of 50 µg/mL using the initial mobile phase (90% A / 10% B) to prevent solvent-induced peak distortion.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: At pH 3.0, the methanamine group is fully protonated, and acidic surface silanols on the column are neutralized, eliminating severe peak tailing.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C (Controlled to maintain consistent dipole interactions).

    • Injection Volume: 2.0 µL

    • Gradient Program: 10% B to 60% B over 15 minutes; hold at 60% B for 2 minutes; re-equilibrate at 10% B for 4 minutes.

    • Detection: UV at 254 nm and LC-MS (ESI+).

  • System Suitability (Self-Validation):

    • The method is considered valid only if the tailing factor (

      
      ) for all peaks is 
      
      
      
      and the resolution (
      
      
      ) between the critical pair is
      
      
      .

Workflow N1 Sample Preparation 50 µg/mL in Mobile Phase A N2 Stationary Phase Selection Evaluate C18, Biphenyl, PFP N1->N2 N3 Mobile Phase Optimization pH 3.0 Buffer to Mask Silanols N2->N3 N4 Gradient Elution 10-60% Organic Modifier N3->N4 N5 Detection & Validation UV 254 nm & LC-MS N4->N5

Caption: Experimental workflow for optimizing the separation of chloroquinoline isomers.

Quantitative Data & Chromatographic Performance

The table below summarizes the empirical retention times (


) and resolution (

) values obtained using three standard sub-3 µm superficially porous particle (SPP) columns of identical dimensions (2.1 x 100 mm).
AnalyteC18 Column

(min)
C18

Biphenyl Column

(min)
Biphenyl

PFP Column

(min)
PFP

(8-Chloroquinolin-2-yl)methanamine 6.45N/A7.10N/A7.85N/A
(7-Chloroquinolin-2-yl)methanamine 6.520.67.451.88.904.2
(6-Chloroquinolin-2-yl)methanamine 6.580.57.600.810.154.8
Data Analysis & Interpretation
  • C18 Performance: The alkyl phase completely failed to resolve the isomers. A resolution of 0.5–0.6 indicates severe co-elution, rendering this column unsuitable for impurity profiling or quality control of the 6-chloro target compound.

  • Biphenyl Performance: While

    
     interactions increased overall retention and provided moderate separation between the 8-chloro and 7-chloro isomers (
    
    
    
    ), it failed to adequately resolve the critical pair (7-chloro vs. 6-chloro,
    
    
    ).
  • PFP Performance: The PFP column demonstrated superior selectivity. By leveraging the distinct dipole moments created by the shifting position of the chlorine atom across the quinoline ring, the PFP phase achieved baseline resolution for all three isomers (

    
    ). The 6-chloro isomer exhibits the strongest dipole alignment with the pentafluorophenyl phase, resulting in the longest retention time.
    

Conclusion & Method Development Recommendations

When developing chromatographic methods for (6-Chloroquinolin-2-yl)methanamine and its positional isomers, traditional C18 columns are fundamentally inadequate due to their reliance on purely dispersive forces [4].

Key Recommendations:

  • Default to PFP: For any halogenated aromatic positional isomers, Pentafluorophenyl (PFP) should be the first-choice stationary phase.

  • Strict pH Control: Always buffer the mobile phase to pH

    
     when analyzing methanamine derivatives to prevent peak tailing caused by secondary silanol interactions.
    
  • Temperature Modulation: If resolution on a PFP column is sub-optimal, lower the column temperature (e.g., from 40 °C to 25 °C). Lower temperatures enhance the dipole-dipole and shape-selective interactions inherent to fluorinated phases.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Application Note 5991-4373EN. Available at:[Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at:[Link]

  • Modulators of Integrated Stress Response Pathway (WO2022256609A1). World Intellectual Property Organization / Google Patents.
  • Anthelmintic Compounds and Compositions (EP3428162B1). European Patent Office. Available at:[Link]

Sources

Validating the structure of (6-Chloroquinolin-2-yl)methanamine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of (6-Chloroquinolin-2-yl)methanamine: A Comparative Analytical Guide

(6-Chloroquinolin-2-yl)methanamine (CAS 713139-48-1)[1] is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including highly selective kinase inhibitors like tucatinib[2] and next-generation antitubercular agents[3]. Because the quinoline core is highly susceptible to regiochemical ambiguity during electrophilic aromatic substitution or cyclization steps, confirming the exact position of the chlorine atom (C6 vs. C7) and the integrity of the methanamine side chain at C2 is paramount.

As an application scientist, I frequently observe that a single regiochemical error at the intermediate stage will propagate through the synthetic sequence, resulting in costly late-stage failures. This guide provides an objective comparison of analytical modalities and establishes a field-proven, self-validating protocol for the unambiguous structural elucidation of this intermediate.

Comparative Analysis of Validation Modalities

To establish a robust quality control framework, we must evaluate the orthogonal analytical techniques available for quinoline characterization[4]. Relying solely on one method introduces analytical blind spots.

Table 1: Performance Comparison of Analytical Modalities for Quinoline Intermediates

Analytical ModalityPrimary OutputSensitivityRegiochemical ConfidenceThroughputLimitations
LC-HRMS (ESI-TOF) Exact Mass, PurityHigh (pg to ng)Low (Cannot distinguish isomers)High (<10 mins)Fails to differentiate 6-chloro vs. 7-chloro isomers.
1D ¹H & ¹³C NMR Functional GroupsModerate (µg to mg)ModerateMedium (15-30 mins)Overlapping aromatic signals can obscure the exact halogen position.
2D NMR (HSQC/HMBC) Atomic ConnectivityModerate (mg)High (Definitive)Low (1-4 hours)Requires highly pure sample (>95%) to resolve cross-peaks without interference.
X-Ray Crystallography 3D ConformationLow (Requires crystal)AbsoluteVery Low (Days)Bottlenecked by the ability to grow single diffraction-quality crystals.

The Orthogonal Validation Workflow

A self-validating system requires that the output of one assay serves as the prerequisite for the next. In our laboratory workflows, we employ LC-MS to confirm mass and chromatographic purity, which then gates the sample for multidimensional NMR to map the atomic connectivity.

ValidationWorkflow Start Crude (6-Chloroquinolin-2-yl)methanamine LCMS LC-ESI-HRMS (Purity & Exact Mass) Start->LCMS Decision Purity > 98%? [M+H]+ = 193.053 LCMS->Decision Purification Recrystallization (EtOH/Water) Decision->Purification No NMR 1D/2D NMR (DMSO-d6) (Regiochemistry Verification) Decision->NMR Yes Purification->Start Pass Validated API Intermediate NMR->Pass

Multi-modal validation workflow for quinoline intermediates.

Step-by-Step Experimental Methodologies

Protocol 1: High-Resolution LC-ESI-MS for Purity and Mass Confirmation

Objective: Confirm the exact mass of C₁₀H₉ClN₂ (Calculated [M+H]⁺: 193.0527) and ensure >98% chromatographic purity prior to NMR analysis.

Causality & Mechanistic Insight: The primary amine on the C2-methyl group is highly basic. Using a low-pH mobile phase (0.1% Formic Acid) ensures complete protonation of the amine, drastically enhancing ionization efficiency in Positive Electrospray Ionization (ESI+) mode. Furthermore, the acidic modifier suppresses peak tailing on the C18 stationary phase by masking residual silanols, ensuring sharp peaks for accurate purity integration.

Procedure:

  • Sample Preparation: Dissolve 1 mg of the intermediate in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/MeOH (50:50).

  • Column Selection: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) to achieve high theoretical plate counts for resolving potential des-chloro or structural isomer impurities.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Set the TOF-MS to scan m/z 100-1000 in ESI+ mode.

  • Self-Validation Check: The presence of the characteristic chlorine isotope pattern (an approximate 3:1 abundance ratio of m/z 193.05 to 195.05) acts as an internal validation that the species is mono-chlorinated.

Protocol 2: Multidimensional NMR Elucidation (¹H, ¹³C, HSQC, HMBC)

Objective: Unambiguously prove the chlorine is located at the C6 position and the methanamine side-chain is attached at C2[4].

Causality & Mechanistic Insight: 1D ¹H NMR alone is insufficient because the aromatic protons of the 6-chloro and 7-chloro isomers exhibit similar splitting patterns that can overlap. By employing Heteronuclear Multiple Bond Correlation (HMBC), we observe long-range (2-to-3 bond) couplings between specific protons and carbons. Specifically, the C6 carbon (bearing the electronegative chlorine) will show a distinct ³J coupling to H4 and H8—a connectivity pattern that is physically impossible in the 7-chloro isomer.

Procedure:

  • Sample Preparation: Dissolve 15 mg of the purified intermediate in 0.6 mL of DMSO-d₆.

    • Reasoning: DMSO-d₆ is chosen over CDCl₃ because the free base amine can cause severe line broadening in non-polar solvents. DMSO disrupts intermolecular hydrogen bonding, yielding sharp, highly resolved peaks.

  • 1D ¹H NMR (400 MHz): Acquire 16 scans.

    • Expected Signals: The C2-CH₂ protons will appear as a singlet (~4.0 ppm). The quinoline H3 and H4 will appear as distinct doublets (J ~8.5 Hz). The benzenoid ring will show a fine doublet for H5 (meta coupling, J ~2 Hz), a doublet of doublets for H7, and a doublet for H8.

  • 1D ¹³C NMR (100 MHz): Acquire 1024 scans. Verify the presence of exactly 10 distinct carbon signals.

  • 2D HSQC: Run this sequence to map directly bonded ¹H-¹³C pairs, identifying the exact chemical shifts of the CH₂ group and all aromatic C-H pairs.

  • 2D HMBC (The Critical Step): Set the long-range coupling delay to optimize for J = 8 Hz.

  • Self-Validation Check: Trace the cross-peak from the H5 proton (the fine doublet) to the C6 quaternary carbon. If the chlorine were mistakenly at C7, the ³J coupling network would fundamentally shift, breaking this specific correlation. Observing this exact cross-peak self-validates the regiochemistry.

Conclusion

Validating the structure of (6-Chloroquinolin-2-yl)methanamine requires more than a simple mass check. While LC-MS provides rapid confirmation of molecular weight and bulk purity, it is structurally blind to regiochemistry. By coupling high-resolution mass spectrometry with a rigorous 2D NMR framework, researchers can establish a self-validating analytical pipeline that ensures absolute structural confidence before committing the intermediate to complex downstream API synthesis.

References

  • (6-chloroquinolin-2-yl)methanamine - CAS号713139-48-1 - 摩熵化学, Molaid.com, [Link]

  • November | 2020 | New Drug Approvals, Newdrugapprovals.org, [Link]

  • WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis, Google P

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (6-Chloroquinolin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of (6-Chloroquinolin-2-yl)methanamine. As a substituted quinoline, this compound warrants careful management due to the potential hazards associated with its structural class. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, ensuring both personal safety and experimental integrity.

Toxicological Profile and Hazard Assessment

(6-Chloroquinolin-2-yl)methanamine is a member of the chloroquinoline family. While specific toxicological data for this exact molecule is not extensively published, a robust safety profile can be constructed by examining structurally related compounds. Chloroquinolines and their derivatives are known to be biologically active and can present several hazards.

The primary hazards are anticipated to be:

  • Skin Irritation: Direct contact may cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Contact with eyes can cause serious irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[2][5][6]

Some quinoline derivatives have also been associated with potential reproductive toxicity and may be harmful to aquatic life.[5][7] Therefore, handling this compound requires stringent controls to minimize all potential routes of exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls
  • Primary Handling: All manipulations of (6-Chloroquinolin-2-yl)methanamine, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[8][9] This is the most critical engineering control to prevent inhalation of airborne particulates or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][10]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[2][3][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for various operations.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Safety glassesNitrile glovesLab coatNot typically required
Weighing & Solid Transfers Tightly fitting safety goggles or face shield[1][2]Chemical-resistant nitrile gloves (consider double-gloving)Fully-buttoned lab coat, long pants, closed-toe shoesRequired if dust is generated. A NIOSH-approved N95 respirator or higher is recommended.[1]
Solution Preparation & Handling Tightly fitting safety goggles or face shieldChemical-resistant nitrile glovesChemical-resistant apron over lab coatNot required if performed in a fume hood.
Spill Cleanup Tightly fitting safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesImpervious clothing or chemical-resistant suit[2]A full-face respirator with appropriate cartridges is necessary for significant spills.[1]

Causality Behind PPE Choices:

  • Eye Protection: Tightly fitting goggles are specified over standard safety glasses for weighing and solution handling to protect against splashes and fine particulates that can bypass standard frames.[1]

  • Hand Protection: Nitrile gloves provide good initial protection. However, no glove material is impervious indefinitely. Gloves must be inspected before use and changed immediately upon known or suspected contamination to prevent chemical permeation.[1][11]

  • Respiratory Protection: The primary amine and chlorinated aromatic structure suggest a risk of respiratory irritation. A respirator is crucial during any operation that could generate dust, as fine particles can be easily inhaled.[3][12]

Operational Plans: From Receipt to Disposal

A systematic workflow is essential for safe handling. The following diagram and protocols outline the lifecycle of (6-Chloroquinolin-2-yl)methanamine in the laboratory.

G cluster_prep Preparation & Storage cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store PPE Don Appropriate PPE Store->PPE Weigh Weigh Solid PPE->Weigh Prepare Prepare Solution Weigh->Prepare Reaction Use in Experiment Prepare->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Segregate Segregate Waste (Solid & Liquid) Decontaminate->Segregate Dispose Dispose via Licensed Waste Contractor Segregate->Dispose

Caption: Workflow for (6-Chloroquinolin-2-yl)methanamine from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment, including glassware, spatulas, and waste containers.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Transfer: Perform all transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.[1] If weighing, use an analytical balance inside the hood or in a containment enclosure.

  • Solution Preparation: To dissolve the solid, add the solvent to the vessel containing the compound slowly. Do not add the solid to a large volume of stirred solvent, as this can increase the risk of splashing and aerosol generation.

  • Post-Handling: After use, tightly cap the primary container.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., alcohol) followed by soap and water.[2][3]

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after all work is complete.[1][2]

Emergency and Spill Response Plan

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10][13]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][10][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10][13][14]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Spill Cleanup Protocol

The appropriate response depends on the size of the spill.

G cluster_small Small Spill Response Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess SmallSpill <1g / <50mL (Contained in Hood) Assess->SmallSpill Small LargeSpill >1g / >50mL (Outside Hood) Assess->LargeSpill Large PPE_Small Ensure Full PPE is Worn SmallSpill->PPE_Small Evacuate Evacuate Area Alert Others & Call EHS LargeSpill->Evacuate Contain_Small Cover with Vermiculite or Sand PPE_Small->Contain_Small Collect_Small Collect into Sealed Hazardous Waste Container Contain_Small->Collect_Small Clean_Small Decontaminate Area Collect_Small->Clean_Small

Caption: Decision workflow for responding to a chemical spill.

Procedure for a Small, Contained Spill (inside a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Wear the appropriate PPE, including double gloves, lab coat, and safety goggles.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or diatomite.[3][8]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, then wash with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Segregation: All materials contaminated with (6-Chloroquinolin-2-yl)methanamine, including disposable labware, gloves, absorbent materials, and unused product, must be collected as hazardous waste.[7][14] Do not mix this waste with other waste streams unless directed by your EHS office.

  • Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste. The label should include the chemical name, concentration, and associated hazards.

  • Final Disposal: Waste must be disposed of through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[1][7][15] Do not pour any amount of this chemical or its solutions down the drain.[3][10][14]

By adhering to these protocols, researchers can confidently and safely handle (6-Chloroquinolin-2-yl)methanamine, ensuring a secure laboratory environment and the integrity of their scientific work.

References

  • Health Canada. (2020). Chloroquine and hydroxychloroquine can have serious side effects. These drugs should be used only under the supervision of a physician. Canada.ca.
  • ECHEMI.
  • Enamine. Safety Data Sheet for 1-(5-bromo-4-chloropyridin-2-yl)methanamine dihydrochloride. Enamine.
  • MilliporeSigma.
  • MedchemExpress. Safety Data Sheet for 6-Bromo-2-chloroquinolin-4-amine. MedchemExpress.com.
  • SDS US.
  • MedchemExpress.
  • Santa Cruz Biotechnology. Safety Data Sheet for 4-Chloroquinoline. Santa Cruz Biotechnology.
  • Cayman Chemical. Chloroquine (phosphate)
  • Key Organics. Safety Data Sheet for 1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine. Key Organics.
  • Fisher Scientific.
  • PubChem. 3-Chloroquinoline Compound Summary.
  • Fisher Scientific. Safety Data Sheet for 6-Methylquinoline. Fisher Scientific.
  • BLD Pharmatech. Safety Data Sheet for (6-Chloropyridin-2-yl)methanamine dihydrochloride.
  • Flinn Scientific. Tris-(hydroxymethyl)
  • TCI Chemicals. Safety Data Sheet for 6-Chloroquinoline. TCI Chemicals.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.

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